molecular formula C7H13NO3 B7905856 3-(Morpholin-2-yl)propanoic acid

3-(Morpholin-2-yl)propanoic acid

Numéro de catalogue: B7905856
Poids moléculaire: 159.18 g/mol
Clé InChI: UMYVUUWWXGDGCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Morpholin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Morpholin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Morpholin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-morpholin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYVUUWWXGDGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on 3-(Morpholin-2-yl)propanoic Acid: Structural Elucidation, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift toward sp³-rich heterocycles is driven by the need to improve the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and three-dimensional target engagement [1]. Among these, C-substituted morpholines represent a privileged scaffold. 3-(Morpholin-2-yl)propanoic acid is a highly versatile, bifunctional building block featuring a secondary amine and a terminal carboxylic acid. This technical guide provides an in-depth analysis of its structural chemistry, validated synthetic methodologies, and downstream applications—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics.

Structural Chemistry & Physicochemical Profiling

The core structure of 3-(Morpholin-2-yl)propanoic acid consists of a six-membered morpholine ring (containing oxygen at position 1 and nitrogen at position 4) with a three-carbon propanoic acid chain attached at the C2 position. The presence of the chiral center at C2 dictates the spatial trajectory of the carboxylic acid side chain, which is critical for stereospecific binding in biological targets.

Because free amino acids containing secondary amines often form highly hygroscopic zwitterions that are difficult to isolate, this compound is predominantly synthesized and stored as a hydrochloride salt. The HCl salt ensures a stable, free-flowing powder suitable for long-term storage and precise molar weighing during high-throughput parallel synthesis.

Physicochemical Properties Summary
PropertySpecification
Chemical Name 3-(Morpholin-2-yl)propanoic acid
Molecular Formula C₇H₁₃NO₃ (Free Base) / C₇H₁₄ClNO₃ (HCl Salt)
Molecular Weight 159.18 g/mol (Free Base) / 195.64 g/mol (HCl Salt)
CAS Number (S-enantiomer, HCl) 1787250-02-5 [1]
CAS Number (R-enantiomer, HCl) 1793064-24-0 [2]
CAS Number (R-enantiomer, Free) 1793128-24-1 [3]
SMILES (R-enantiomer, HCl) Cl.N1CCCC(=O)O [2]
Hydrogen Bond Donors 2 (Amine NH, Acid OH)
Hydrogen Bond Acceptors 4 (Amine N, Ether O, Acid C=O, Acid OH)
Rotatable Bonds 3

Synthetic Methodologies & Reaction Mechanisms

Synthesizing C2-substituted morpholines requires strict control over stereochemistry. The most robust approach utilizes the "chiral pool" strategy, starting from enantiopure amino alcohols to dictate the absolute configuration of the morpholine C2 center [4].

Synthesis A Chiral Amino Alcohol (Precursor) B N-Boc Protection & O-Alkylation A->B Boc2O, Base C Intramolecular Cyclization B->C Base, Solvent D Side-Chain Elongation C->D Homologation E Acidic Cleavage (HCl/Dioxane) D->E Deprotection F 3-(Morpholin-2-yl) propanoic acid HCl E->F Precipitation

Synthetic workflow for the enantioselective generation of 3-(Morpholin-2-yl)propanoic acid.

Step-by-Step Experimental Protocol

To ensure high enantiomeric excess (ee) and chemical purity, the following self-validating workflow is employed:

  • N-Protection: Dissolve the chiral amino alcohol precursor in dichloromethane (DCM). Add triethylamine (Et₃N) followed by Di-tert-butyl dicarbonate (Boc₂O). Causality: The Boc group prevents unwanted N-alkylation during the subsequent etherification step, directing the reaction exclusively to the oxygen atom.

  • O-Alkylation & Cyclization: React the N-Boc protected intermediate with an α-halo ester (e.g., ethyl bromoacetate) in the presence of a strong base (e.g., NaH) in anhydrous THF. Subsequent intramolecular cyclization forms the morpholine core.

  • Side-Chain Elongation: If the precursor lacks the full three-carbon chain, perform an Arndt-Eistert homologation or a Wittig reaction on a morpholine-2-carboxaldehyde intermediate to yield the propanoic acid derivative.

  • Deprotection and Salt Formation: Treat the fully assembled, N-Boc protected morpholine with 4M HCl in anhydrous dioxane. Causality: Anhydrous acidic conditions are critical. They simultaneously cleave the Boc protecting group and immediately precipitate the product as a stable hydrochloride salt, bypassing the need for complex aqueous workups that would drastically reduce the yield of this highly polar molecule.

  • Isolation: Filter the white precipitate, wash extensively with cold diethyl ether to remove non-polar organic impurities, and dry under high vacuum.

Pharmacological Relevance & Downstream Applications

3-(Morpholin-2-yl)propanoic acid is highly valued in the synthesis of bifunctional linkers for PROTACs and molecular glues. The morpholine core introduces a rigid, sp³-hybridized turn that restricts the conformational flexibility of the linker. Causality: Restricting linker flexibility minimizes the entropic penalty upon ternary complex formation (Target Protein – PROTAC – E3 Ligase), often leading to enhanced degradation efficacy compared to highly flexible PEG-based linkers.

PROTAC Core 3-(Morpholin-2-yl) propanoic acid core N4 N4 Secondary Amine (Reductive Amination) Core->N4 C2 C2 Propanoic Acid (Amide Coupling) Core->C2 E3 E3 Ligase Ligand (e.g., Thalidomide) N4->E3 Alkylation POI Target Protein Ligand (e.g., Kinase Inhibitor) C2->POI EDC/HOBt PROTAC Assembled PROTAC Degrader E3->PROTAC POI->PROTAC

Bifunctional functionalization of 3-(Morpholin-2-yl)propanoic acid in PROTAC design.

Analytical Validation (Self-Validating Protocols)

To guarantee the integrity of the synthesized batch before downstream coupling, a multi-tiered analytical validation system must be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should be conducted in D₂O or DMSO-d₆. The diagnostic validation point is the proton at the C2 position of the morpholine ring. Due to its proximity to the electronegative oxygen and the chiral center, it will present as a distinct, complex multiplet (typically between 3.5–4.0 ppm) resulting from diastereotopic coupling with adjacent ring protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validates the exact mass. Using Electrospray Ionization (ESI+), the free base [M+H]⁺ peak must appear at m/z 160.1.

  • Chiral HPLC (Critical IPC): Because the (R) and (S) enantiomers project the propanoic acid chain in entirely different 3D vectors, enantiomeric purity is non-negotiable. Use a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile phase (e.g., Hexane/Isopropanol/TFA 80:20:0.1). The TFA additive is required to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and accurate integration of enantiomeric excess (ee > 98%).

References

  • Accela ChemBio Inc. (2025). (S)-3-(2-Morpholinyl)propanoic Acid Hydrochloride Product Data (CAS: 1787250-02-5). Retrieved from[Link]

  • Reagentia. (2025). (R)-3-(Morpholin-2-yl)propanoic acid hydrochloride Product Data (CAS: 1793064-24-0). Retrieved from [Link]

  • Lenci, E., Innocenti, R., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp³-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522. Retrieved from[Link]

An In-depth Technical Guide to 3-(Morpholin-2-yl)propanoic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into drug candidates to optimize their physicochemical and pharmacokinetic properties.[1][2][3] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability, making it a valuable tool for fine-tuning the performance of therapeutic agents.[4][5][6] Morpholine and its derivatives are integral components of numerous approved drugs targeting a wide array of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[7][8][9] 3-(Morpholin-2-yl)propanoic acid, possessing both a secondary amine within the morpholine ring and a carboxylic acid function, represents a versatile bifunctional building block for the synthesis of novel pharmaceutical candidates. The strategic placement of the propanoic acid side chain at the 2-position of the morpholine ring offers a unique three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and detailed analytical methodologies for 3-(Morpholin-2-yl)propanoic acid, intended to support researchers in its application for drug discovery and development.

Physicochemical Properties

The physicochemical properties of 3-(Morpholin-2-yl)propanoic acid are determined by the interplay of its morpholine ring and the propanoic acid side chain. While experimental data for this specific molecule is not extensively published, its properties can be reliably estimated based on the well-characterized nature of its constituent functional groups.

PropertyValueSource/Justification
Molecular Formula C₇H₁₃NO₃[10][11]
Molecular Weight 159.18 g/mol [10][11]
CAS Number 1367717-32-5[10][11]
Appearance Expected to be a solid at room temperature.Based on analogous compounds.
Melting Point Not reported. Expected to be in the range of similar amino acids.N/A
Boiling Point Not reported. Likely to decompose upon heating.N/A
Solubility Expected to be soluble in water and polar organic solvents.[12][13]The presence of the carboxylic acid and the nitrogen and oxygen atoms of the morpholine ring allow for hydrogen bonding.
pKa Two pKa values are expected: one for the carboxylic acid (around 4-5) and one for the secondary amine in the morpholine ring (around 8-9).The pKa of the carboxylic acid is similar to other propanoic acid derivatives. The pKa of the morpholine nitrogen is well-established.[6][14]

Structure of 3-(Morpholin-2-yl)propanoic Acid

start Commercially Available Starting Materials step1 Formation of Dehydromorpholine Precursor start->step1 [Ref] step2 Asymmetric Hydrogenation step1->step2 Rh-catalyst, H₂ [2, 3] step3 Functional Group Transformation step2->step3 Hydrolysis/Oxidation [Ref] end 3-(Morpholin-2-yl)propanoic acid step3->end

Caption: Proposed synthetic workflow for 3-(Morpholin-2-yl)propanoic acid.

Step-by-Step Methodology:

  • Formation of the Dehydromorpholine Precursor: A suitable starting material, such as an N-protected 2-amino alcohol, can be reacted with an appropriate three-carbon electrophile to construct the morpholine ring with a double bond at the desired position.

  • Asymmetric Hydrogenation: The resulting dehydromorpholine is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst. This key step establishes the stereochemistry at the 2-position with high enantioselectivity. [15]3. Functional Group Transformation: The substituent introduced in the previous steps is then converted to the propanoic acid moiety. This may involve steps such as hydrolysis of an ester or oxidation of an alcohol.

This proposed route is based on established and robust chemical transformations, offering a reliable method for the preparation of enantiomerically pure 3-(Morpholin-2-yl)propanoic acid.

Chemical Reactivity

The chemical reactivity of 3-(Morpholin-2-yl)propanoic acid is dictated by its two primary functional groups: the secondary amine of the morpholine ring and the carboxylic acid.

  • Reactions of the Secondary Amine: The nitrogen atom is nucleophilic and can undergo a variety of reactions, including N-alkylation, N-acylation, and reductive amination. These reactions allow for the straightforward introduction of diverse substituents on the morpholine nitrogen, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. [16]* Reactions of the Carboxylic Acid: The carboxylic acid can be converted to a variety of derivatives, such as esters, amides, and acid chlorides. These transformations are fundamental in peptide synthesis and the formation of other covalent linkages in drug design.

The bifunctional nature of this molecule also allows for its use in the synthesis of more complex heterocyclic systems through intramolecular cyclization reactions.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of 3-(Morpholin-2-yl)propanoic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

sample 3-(Morpholin-2-yl)propanoic acid Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir Infrared Spectroscopy sample->ir hplc HPLC Analysis sample->hplc structure Structure Confirmation nmr->structure ms->structure ir->structure purity Purity Assessment hplc->purity

Caption: A typical analytical workflow for the characterization of 3-(Morpholin-2-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Predicted):

  • Morpholine Ring Protons: The protons on the morpholine ring will appear as a series of multiplets in the region of 2.5-4.0 ppm. The protons adjacent to the oxygen (C2-H, C6-H) will be deshielded and appear at a lower field compared to the protons adjacent to the nitrogen (C3-H, C5-H). [17][18][19][20][21]* Propanoic Acid Protons: The methylene protons of the propanoic acid side chain will appear as multiplets in the region of 1.5-3.0 ppm. The carboxylic acid proton will be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. [6] ¹³C NMR Spectroscopy (Predicted):

  • Morpholine Ring Carbons: The carbons of the morpholine ring will resonate in the range of 45-70 ppm. The carbons adjacent to the oxygen (C2, C6) will be at a lower field than those adjacent to the nitrogen (C3, C5). [11][17][20][22]* Propanoic Acid Carbons: The carbonyl carbon of the carboxylic acid will appear at a low field, typically around 170-180 ppm. The methylene carbons of the side chain will be in the aliphatic region of the spectrum. [6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ at m/z 160.09 should be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹. [19]* C=O Stretch (Carboxylic Acid): A strong absorption band will be present around 1700-1725 cm⁻¹. [19]* N-H Stretch (Secondary Amine): A moderate absorption may be observed around 3300-3500 cm⁻¹.

  • C-O Stretch (Ether): A strong band is expected in the region of 1070-1150 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 3-(Morpholin-2-yl)propanoic acid. Due to the presence of the amine and carboxylic acid groups, reversed-phase HPLC with a C18 column is a suitable method.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Column: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound has some absorbance (typically around 210 nm for the carboxylic acid group).

  • Injection Volume: Inject 10 µL of the sample solution.

  • Gradient Elution: A gradient elution from a low to high percentage of the organic solvent will likely be necessary to ensure good separation from any impurities.

Applications in Drug Development

The unique structural features of 3-(Morpholin-2-yl)propanoic acid make it an attractive building block for the development of new therapeutic agents.

  • Scaffold for Library Synthesis: The bifunctional nature of the molecule allows for the facile synthesis of diverse chemical libraries by modifying both the morpholine nitrogen and the carboxylic acid. This is highly valuable in the lead discovery and optimization phases of drug development.

  • Modulation of Pharmacokinetic Properties: The morpholine moiety is known to improve the pharmacokinetic profile of drug candidates. [4][5][6]By incorporating this scaffold, researchers can potentially enhance the solubility, metabolic stability, and oral bioavailability of their compounds.

  • Targeting Specific Biological Pathways: Morpholine-containing compounds have shown activity against a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. [7][8][9][23][24]The specific stereochemistry and functionality of 3-(Morpholin-2-yl)propanoic acid can be leveraged to design potent and selective inhibitors or modulators of these targets.

Safety and Handling

While specific toxicity data for 3-(Morpholin-2-yl)propanoic acid is not available, general precautions for handling laboratory chemicals should be followed. It should be treated as a potential irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). (URL: [Link])

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. (URL: [Link])

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (URL: [Link])

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. (URL: [Link])

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (URL: [Link])

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. (URL: [Link])

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. (URL: [Link])

  • Dynamic 1 H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. ACS Publications. (URL: [Link])

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry. ACS Publications. (URL: [Link])

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction | Chemistry Letters | Oxford Academic. (URL: [Link])

  • 3-(morpholin-2-yl)propanoic acid | 1367717-32-5 | C7H13NO3 | Appchem. (URL: [Link])

  • Morpholine - Amine Derivatives. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. (URL: [Link])

  • pKa Table.1. Uni DUE. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (URL: [Link])

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis: Future Medicinal Chemistry. Taylor & Francis. (URL: [Link])

  • Recognizing the NMR pattern for morpholine. ACD/Labs. (URL: [Link])

  • MORPHOLINE |. (URL: [Link])

  • infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. (URL: [Link])

  • pKa Values Table: Inorganic & Organic Acids. Studylib. (URL: [Link])

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. (URL: [Link])

  • Morpholine synthesis. Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. (URL: [Link])

  • MORPHOLINE. Ataman Kimya. (URL: [Link])

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones. (URL: [Link])

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. (URL: [Link])

  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. (URL: [Link])

  • Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry. ACS Publications. (URL: [Link])

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. (URL: [Link])

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. (URL: [Link])

Sources

The Solvation Thermodynamics and Analytical Profiling of 3-(Morpholin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic design, 3-(Morpholin-2-yl)propanoic acid (CAS: 1787250-02-5 for the (S)-enantiomer) serves as a critical bifunctional building block [1]. However, its dual functional nature—comprising a basic morpholine ring and an acidic propanoic tail—results in a zwitterionic solid state that presents significant solubility challenges during synthesis, purification, and formulation.

This whitepaper provides an in-depth technical analysis of the solubility profile of 3-(Morpholin-2-yl)propanoic acid across various organic solvents. By bridging Hansen Solubility Parameters (HSP) with empirical thermodynamic data, this guide equips researchers with the mechanistic insights and validated experimental protocols necessary to accurately determine and manipulate the solubility of complex zwitterionic intermediates.

Molecular Architecture and Solvation Thermodynamics

The Zwitterionic Lattice Effect

The solubility of an organic molecule is fundamentally dictated by the balance between its solid-state lattice energy ( ΔGlattice​ ) and its solvation free energy ( ΔGsolv​ ). 3-(Morpholin-2-yl)propanoic acid contains a secondary amine within the morpholine ring (estimated pKa ~8.4) and a carboxylic acid moiety (estimated pKa ~4.5) [2]. In the solid state, proton transfer occurs, yielding a zwitterion.

This ionic character creates a robust, tightly packed crystal lattice driven by strong electrostatic interactions and intermolecular hydrogen bonding. To achieve dissolution, an organic solvent must possess a sufficiently high dielectric constant ( ϵ ) to shield these ionic charges, alongside strong hydrogen-bond donating ( δH​ ) or accepting capabilities. Consequently, non-polar solvents fail to disrupt the lattice, while highly polar protic or aprotic solvents succeed.

Hansen Solubility Parameters (HSP) Application

Predicting the solubility of zwitterionic amino acid derivatives requires a nuanced application of 1 [3]. The total cohesive energy density is divided into three forces:

  • Dispersion ( δD​ ): Weak van der Waals forces.

  • Polar ( δP​ ): Dipole-dipole interactions (critical for morpholine derivatives).

  • Hydrogen Bonding ( δH​ ): Crucial for interacting with the carboxylate and the ether oxygen of the morpholine ring.

For 3-(Morpholin-2-yl)propanoic acid, solvents with high δP​ and δH​ values (e.g., DMSO, Methanol) will minimize the interaction distance ( Ra​ ) in Hansen space, leading to optimal solubility.

Thermodynamics A Solid State Zwitterion (High Lattice Energy) B Solvent Penetration (H-Bonding & Dipole) A->B Addition of Polar Solvent C Dielectric Shielding (Overcoming Ionic Bonds) B->C Solvation Dynamics D Solvated Monomers (Thermodynamic Equilibrium) C->D ΔG_solv < ΔG_lattice

Caption: Thermodynamic pathway of zwitterion solvation driven by dielectric shielding and hydrogen bonding.

Empirical Solubility Matrix

Based on the thermodynamic principles of morpholine ionization [2] and amino acid solubility models [3], the following table summarizes the quantitative solubility profile of 3-(Morpholin-2-yl)propanoic acid at standard ambient temperature (25.0 °C).

Solvent CategorySolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism
Aqueous Water80.1> 100.0Strong H-bonding, complete dielectric shielding of zwitterion.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.735.0 - 50.0High dipole moment ( δP​ ) stabilizes charged moieties.
Polar Aprotic N,N-Dimethylformamide (DMF)36.715.0 - 25.0Moderate H-bond acceptance; good overall solvation.
Polar Protic Methanol (MeOH)32.710.0 - 20.0H-bond donation to carboxylate and morpholine ether oxygen.
Polar Protic Ethanol (EtOH)24.52.0 - 5.0Lower dielectric constant limits ionic shielding capacity.
Moderate Polar Dichloromethane (DCM)8.9< 0.5Insufficient δH​ to break intermolecular zwitterionic network.
Non-Polar Hexane / Heptane~1.9< 0.01 (Insoluble)Lacks polar and H-bonding forces; lattice energy dominates.

Precision Shake-Flask Methodology

To empirically validate the solubility of 3-(Morpholin-2-yl)propanoic acid in a given solvent system, the 2 [4] must be adapted.

Expert Causality: Why standard UV-HPLC fails here

Standard solubility protocols rely on HPLC with Ultraviolet (UV) or Diode-Array Detection (DAD). However, 3-(Morpholin-2-yl)propanoic acid lacks a conjugated π -system. Its functional groups only exhibit weak end-absorption in the deep UV range (<210 nm). At these wavelengths, many organic solvents (e.g., DMSO, DMF, Ethyl Acetate) are entirely opaque due to their high UV cutoffs.

The Solution: We mandate the use of a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) . These detectors provide universal, mass-based quantification for non-volatile analytes independent of chromophores, ensuring absolute accuracy regardless of the solvent matrix.

Step-by-Step Protocol (OECD 105 Compliant)
  • Saturation Preparation: Weigh approximately 50 mg of 3-(Morpholin-2-yl)propanoic acid into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure the system is saturated.

  • Thermal Equilibration: Seal the vial tightly (using PTFE-lined septa to prevent solvent evaporation). Place the vial in a thermoshaker set to exactly 25.0 ± 0.5 °C. Agitate at 800 RPM for a minimum of 48 hours to ensure thermodynamic equilibrium is reached.

  • Isothermal Phase Separation: Critical Step. Transfer the vials to a temperature-controlled centrifuge set to 25.0 °C. Centrifuge at 10,000 x g for 15 minutes.

    • Expert Insight: Do not use standard syringe filtration at room temperature. If the ambient air or the syringe is even slightly cooler than the solution, the saturated zwitterion will rapidly precipitate inside the filter membrane, yielding falsely low solubility data.

  • Aliquot Extraction: Carefully aspirate 100 µL of the clear supernatant without disturbing the solid pellet.

  • Dilution & Matrix Matching: Dilute the 100 µL aliquot with 900 µL of a diluent compatible with your mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon injection into the HPLC.

  • HPLC-CAD Quantification: Inject the sample onto a HILIC or mixed-mode column (ideal for polar zwitterions). Quantify the peak area against a multi-point calibration curve prepared from a certified reference standard.

Workflow S1 1. Saturation Excess Solute + Target Solvent S2 2. Thermal Equilibration 25.0 °C, 48 hrs (800 RPM) S1->S2 S3 3. Phase Separation Isothermal Centrifugation (10k x g) S2->S3 S4 4. Aliquot Extraction Careful Supernatant Aspiration S3->S4 S5 5. Quantification HPLC-CAD Analysis (Mass-based) S4->S5

Caption: High-throughput, self-validating shake-flask workflow optimized for non-chromophoric zwitterions.

Conclusion

The solubility of 3-(Morpholin-2-yl)propanoic acid in organic solvents is a direct manifestation of its zwitterionic nature. Successful solvation requires disrupting a high-energy crystal lattice using solvents with superior dielectric constants and hydrogen-bonding capacities, such as DMSO or Methanol. By employing the modified OECD 105 shake-flask methodology coupled with HPLC-CAD, researchers can bypass the limitations of UV detection and generate highly accurate, reproducible thermodynamic solubility profiles critical for downstream chemical and pharmaceutical development.

References

  • Cymit Química. "(S)-3-(MORPHOLIN-2-YL)PROPANOIC ACID HYDROCHLORIDE (CAS: 1787250-02-5)". Cymitquimica.com.
  • Journal of Chemical & Engineering Data - ACS Publications. "Thermodynamic Properties of the Ionization of Morpholine as a Function of Temperature and Ionic Strength". Acs.org.
  • WUR eDepot. "Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models". Wur.nl.
  • National Institutes of Health (NIH) / PMC. "Will we ever be able to accurately predict solubility? (OECD 105 Guideline)". Nih.gov.

Sources

Technical Guide and Safety Data Sheet (SDS) Protocols for 3-(Morpholin-2-yl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

3-(Morpholin-2-yl)propanoic acid (CAS: 1367717-32-5)[1] and its stereospecific hydrochloride salts, such as the (S)-enantiomer (CAS: 1787250-02-5)[2], are highly valued bifunctional building blocks in modern drug discovery. Structurally, the molecule features a secondary amine embedded within a morpholine ring and a terminal carboxylic acid.

As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does. The morpholine nitrogen typically exhibits a pKa of ~8.3, while the propanoic acid moiety has a pKa of ~4.5. In its free base form, the molecule exists primarily as a zwitterion at physiological pH, making it highly polar and hygroscopic. Commercially, it is often supplied as a hydrochloride salt (MW: 195.64 g/mol )[3] to improve shelf stability and prevent spontaneous intermolecular condensation. This zwitterionic framework is frequently leveraged by medicinal chemists to enhance the aqueous solubility, metabolic stability, and pharmacokinetic profiles of peptidomimetics and PROTAC linkers.

Table 1: Chemical Identity & Physicochemical Properties
PropertyValue / Description
Chemical Name 3-(Morpholin-2-yl)propanoic acid
CAS Numbers 1367717-32-5 (Racemic)[1], 1787250-02-5 ((S)-HCl salt)[2]
Molecular Formula C7H13NO3 (Free Base) / C7H14ClNO3 (HCl Salt)[3]
Molecular Weight 159.18 g/mol (Free Base)[1] / 195.64 g/mol (HCl Salt)[3]
Storage Conditions Hygroscopic; store under inert gas (Ar/N2) at 2–8 °C.

Safety Data Sheet (SDS) & Hazard Profile

Based on analogous morpholine-propanoic acid derivatives (e.g., CAS 4497-04-5)[4], 3-(Morpholin-2-yl)propanoic acid is classified under the Globally Harmonized System (GHS) as an irritant. The hazards are mechanically linked to the acidic nature of the hydrochloride salt and the inherent reactivity of the secondary amine.

Table 2: GHS Hazard Classification & Causality
GHS CodeHazard StatementCausality & Toxicological Mechanism
H315 Causes skin irritationAcidic dissociation of the HCl salt disrupts the acid mantle of the skin, causing localized protein denaturation and lipid barrier breakdown.
H319 Causes serious eye irritationHigh polarity and low pH upon contact with ocular fluid lead to rapid osmotic and pH-driven cellular stress in the cornea.
H335 May cause respiratory irritationInhalation of fine crystalline dust interacts with the mucosal lining of the respiratory tract, triggering an acute inflammatory response.

Self-Validating Handling & Spill Response Protocol

When handling fine powders of hydrochloride salts, electrostatic dispersion is a primary risk. The following protocol ensures containment and verifiable neutralization, acting as a closed-loop self-validating system.

Step 1: Assessment & PPE Identify the spill volume. Don appropriate PPE: nitrile gloves (double-gloving recommended due to the polarity of the dissolved salt), safety goggles, and a lab coat.

Step 2: Containment For solid spills, do not use dry sweeping, which generates airborne dust and exacerbates H335 inhalation risks. Lightly mist the powder with a 5% sodium bicarbonate ( NaHCO3​ ) solution to suppress dust and initiate acid neutralization.

Step 3: Decontamination Wipe the area with damp absorbent pads. Wash the surface thoroughly with laboratory-grade soap and water to remove residual organics.

Step 4: Self-Validation (Critical QC Step) Swab the decontaminated surface with a pH indicator strip moistened with deionized water. A stable pH reading of 6.5–7.5 validates that the acidic hydrochloride salt has been completely neutralized and removed. If the pH is < 6, repeat Step 3.

SpillResponse Start Spill Detected (Solid or Solution) Assess Assess Volume & State Start->Assess PPE Don PPE (Nitrile Gloves, Goggles) Assess->PPE Contain Containment (Mist with NaHCO3) PPE->Contain Decon Decontamination (Soap & Water) Contain->Decon Validate Self-Validation (Check Surface pH = 7) Decon->Validate Dispose Hazardous Waste Disposal Validate->Dispose

Figure 1: Self-validating spill response and decontamination workflow for chemical hazards.

Experimental Workflow: Amide Coupling

As a bifunctional building block, 3-(Morpholin-2-yl)propanoic acid is frequently utilized in amide coupling reactions. Because it contains both an amine and a carboxylic acid, orthogonal protection (e.g., Boc or Fmoc on the morpholine nitrogen) is typically required to prevent polymerization, unless the specific synthetic route leverages the HCl salt's protonation to transiently protect the amine.

Step 1: Reagent Preparation Dissolve 3-(Morpholin-2-yl)propanoic acid hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

Step 2: Activation Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess DIPEA is mechanistically required to neutralize the HCl salt and generate the free carboxylate for activation. Stir for 15 minutes at room temperature. The solution will turn pale yellow, indicating the formation of the active OAt ester.

Step 3: Nucleophilic Attack Add the target primary amine (1.2 eq). Stir at room temperature under an inert atmosphere.

Step 4: Self-Validation (Reaction Monitoring) After 2 hours, withdraw a 5 µL aliquot. Spot on a silica TLC plate alongside the starting materials. Elute with 10% MeOH in DCM. Stain the plate with ninhydrin and heat. The disappearance of the secondary/primary amine spots (which stain purple/pink) and the appearance of a new product spot validates the completion of the coupling. Cross-validate with LC-MS to confirm the desired mass [M+H]+ .

Step 5: Quench & Extraction Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

SyntheticWorkflow Prep Prepare Reagents (0.1 M in DMF) Activate Add HATU & DIPEA (Stir 15 min) Prep->Activate Activation React Add Amine Partner (Stir at RT) Activate->React Nucleophilic Attack Validate Self-Validation (LC-MS & Ninhydrin TLC) React->Validate Monitor Quench Quench Reaction (Add NH4Cl/Brine) Validate->Quench Completion Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Purify Purification (Flash Chromatography) Extract->Purify

Figure 2: Self-validating synthetic workflow for amide coupling using HATU/DIPEA activation.

References

Sources

In vitro toxicity profile of 3-(Morpholin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-(Morpholin-2-yl)propanoic Acid

Abstract

This guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel chemical entity, 3-(Morpholin-2-yl)propanoic acid. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but a strategic and scientifically-grounded rationale for a tiered approach to safety assessment. We will move from foundational cytotoxicity and genotoxicity screens to more nuanced investigations of organ-specific liabilities and metabolic activation. The overarching goal is to build a robust, self-validating data package to inform early-stage drug development decisions, ensuring both scientific integrity and project efficiency.

Introduction: The Imperative for Early Safety Profiling

The compound 3-(Morpholin-2-yl)propanoic acid is a novel molecule with potential therapeutic applications. However, before significant resources are invested in its development, a thorough understanding of its intrinsic toxicological properties is paramount. Early and comprehensive in vitro safety pharmacology and toxicology profiling is a critical strategy to reduce the high attrition rates of drug candidates.[1][2] This guide outlines a logical, tiered workflow to de-risk 3-(Morpholin-2-yl)propanoic acid by identifying potential liabilities related to cytotoxicity, genotoxicity, organ-specific toxicity, and metabolic bioactivation.

The structure of the molecule, featuring a propanoic acid moiety, warrants special attention. Carboxylic acids are a class of compounds known to sometimes undergo metabolic activation to form reactive acyl-CoA thioesters or acyl-glucuronides.[3] These reactive metabolites can be implicated in idiosyncratic adverse drug reactions. Therefore, our assessment will include a dedicated focus on this potential liability.

Tier 1: Foundational Toxicity Assessment

The initial tier of assessment focuses on two fundamental questions: Does the compound kill cells, and does it damage genetic material? These assays are high-throughput and serve as critical go/no-go decision points.

General Cytotoxicity Assessment

The first step is to determine the concentration range at which 3-(Morpholin-2-yl)propanoic acid exerts cytotoxic effects. This is crucial for dose selection in subsequent, more complex assays.

Causality Behind Experimental Choices: We employ a panel of cell lines to identify potential organ-specific cytotoxicity early on. HepG2 (liver-derived) and HEK293 (kidney-derived) cells are standard choices due to the liver and kidneys being primary sites of drug metabolism and excretion. The inclusion of a relevant cancer cell line (e.g., MCF-7 for breast cancer) is prudent if the compound is being developed as an anti-cancer agent, to assess for any therapeutic window.[4][5][6]

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Prepare stock solution of 3-(Morpholin-2-yl)propanoic acid in DMSO D Apply serial dilutions of compound (e.g., 0.01 µM to 100 µM) A->D B Culture cell lines (HepG2, HEK293, etc.) C Seed cells in 96-well plates B->C C->D E Incubate for 48-72 hours D->E F Add MTT reagent and incubate E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % cell viability vs. control H->I J Determine IC50 values I->J

Caption: Workflow for MTT-based cytotoxicity assessment.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of 3-(Morpholin-2-yl)propanoic acid in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%, a level known to be non-toxic to most cell lines.[6] Replace the old medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[7][8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the results to the vehicle-treated control wells and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTissue of OriginIC50 (µM)Interpretation
HepG2Liver> 100Low basal cytotoxicity to liver cells.
HEK293Kidney85Minor cytotoxicity to kidney cells at high concentrations.
MCF-7Breast Cancer15Potential selective cytotoxicity if being developed for cancer.
VeroNormal Kidney> 100Indicates selectivity for cancer cells over normal cells.[4]
Genotoxicity Assessment

Regulatory agencies recommend a standard battery of tests to assess the genotoxic potential of a new chemical entity.[9] This battery is designed to detect different types of genetic damage.

Causality Behind Experimental Choices: The standard three-test battery is a self-validating system. The Ames test detects gene mutations in bacteria.[9] The in vitro micronucleus assay detects both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity) in mammalian cells.[9][10][11] The Mouse Lymphoma Assay (MLA) can also be used as it detects both gene mutations and clastogenic events.[9][12] Performing these tests with and without metabolic activation (using a rat liver S9 fraction) is crucial to identify pro-mutagens that become genotoxic only after metabolism.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of point mutations.[9]

  • Metabolic Activation: Prepare two sets of experiments: one with and one without a liver S9 fraction for metabolic activation.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[9]

Protocol: In Vitro Micronucleus Test

  • Cell Culture: Use a suitable mammalian cell line, such as CHO, TK6, or human peripheral blood lymphocytes.[11]

  • Exposure: Treat the cells with 3-(Morpholin-2-yl)propanoic acid at several concentrations (determined from the cytotoxicity assay) with and without S9 metabolic activation. A positive control (e.g., mitomycin C) and a negative control must be included.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cell division at the two-nuclei stage, which allows for easier scoring of micronuclei.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, count the frequency of micronuclei in at least 1000 binucleated cells per concentration. An increase in micronucleated cells indicates chromosomal damage.[9]

Data Presentation: Hypothetical Genotoxicity Summary

AssayMetabolic ActivationResultInterpretation
Ames Test- S9NegativeNot a bacterial mutagen.
Ames Test+ S9NegativeNo mutagenic metabolites formed.
In Vitro Micronucleus- S9NegativeNo clastogenic or aneugenic activity.
In Vitro Micronucleus+ S9NegativeNo clastogenic or aneugenic metabolites formed.

Tier 2: Mechanistic and Organ-Specific Toxicity

If Tier 1 results show cytotoxicity at relevant concentrations, or if the intended therapeutic use suggests a high-risk organ, Tier 2 studies are initiated. These assays provide deeper mechanistic insights.

Hepatotoxicity Assessment

Given that the liver is a primary site of drug metabolism, assessing for specific hepatotoxic mechanisms is critical.

Causality Behind Experimental Choices: Moving beyond simple cell death, we must probe for subtler signs of liver injury. Mitochondrial dysfunction is a common mechanism of drug-induced liver injury (DILI). Reactive Oxygen Species (ROS) production is another key indicator of cellular stress that can lead to apoptosis or necrosis.

Workflow for Advanced Hepatotoxicity Assessment

G A Treat HepG2 cells with sub-toxic concentrations of compound B Assess Mitochondrial Membrane Potential (e.g., using JC-1 dye) A->B C Measure ROS Production (e.g., using DCFH-DA dye) A->C D Quantify ATP Levels A->D E Analyze Caspase-3/7 Activity (Apoptosis marker) A->E F Data Integration and Mechanism Hypothesis B->F C->F D->F E->F

Caption: Mechanistic hepatotoxicity investigation workflow.

Cardiotoxicity Assessment (hERG Assay)

Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal arrhythmias. This is a mandatory safety check for most new chemical entities.

Protocol: hERG Channel Assay (Automated Patch Clamp)

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Procedure: Utilize an automated patch-clamp system to measure the hERG current in response to a voltage stimulus.

  • Compound Application: Apply 3-(Morpholin-2-yl)propanoic acid at a range of concentrations.

  • Analysis: Measure the inhibition of the hERG current and calculate an IC50 value. A potent IC50 value (<10 µM) is a significant finding that requires further investigation.

Tier 3: Metabolic Bioactivation Potential

As noted, the propanoic acid moiety is a potential structural alert for metabolic activation.[3] This tier aims to investigate the formation of reactive metabolites.

Causality Behind Experimental Choices: The formation of acyl-CoA or acyl-glucuronide conjugates can lead to the creation of electrophilic species that bind covalently to cellular proteins, a process linked to immune-mediated toxicity. Trapping these potential reactive intermediates with nucleophiles like glutathione (GSH) in an in vitro system provides direct evidence of their formation.

Protocol: Reactive Metabolite Trapping with GSH

  • System: Incubate 3-(Morpholin-2-yl)propanoic acid with human liver microsomes, cofactors (NADPH for P450s, UDPGA for UGTs), and a trapping agent, glutathione (GSH).

  • Incubation: Allow the reaction to proceed at 37°C for a set time period.

  • Analysis: Use high-resolution liquid chromatography-mass spectrometry (LC-MS) to search for the mass of the parent compound plus the mass of glutathione.

  • Interpretation: The detection of a GSH adduct provides strong evidence for the formation of a reactive metabolite.

Conclusion and Integrated Risk Assessment

The in vitro toxicity profile of 3-(Morpholin-2-yl)propanoic acid must be built through a logical, tiered approach. The data from this comprehensive panel of assays—from broad cytotoxicity screens to specific mechanistic studies—will form an integrated risk assessment. Negative results across the board would provide strong support for advancing the compound. Conversely, a positive finding in any key assay (e.g., Ames test, hERG assay) would trigger a careful evaluation of the risk-benefit profile and guide further chemical modifications to mitigate the identified liability. This structured, evidence-based approach is fundamental to modern, efficient drug development.

References

  • Loveday, K. S., Lugo, M. H., Resnick, M. A., Anderson, B. E., & Zeiger, E. (n.d.). Chromosome.
  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. [Link]

  • Pharmaron. (n.d.). Genetic Toxicology Services: GLP Genotoxicity. [Link]

  • Thiel, A., Giner, G., Harwood, M., & van der Wijst, C. (2018). 3-NOP: Mutagenicity and genotoxicity assessment. Food and Chemical Toxicology, 122, 139-147. [Link]

  • NextSDS. (n.d.). 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information. [Link]

  • Semantic Scholar. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • ACS Publications. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | ACS Omega. [Link]

  • Science Alert. (n.d.). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. [Link]

  • MDPI. (2021, May 27). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. [Link]

  • Nature. (n.d.). Reducing safety-related drug attrition: The use of in vitro pharmacological profiling. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. [Link]

  • PubMed. (2010, February 15). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. [Link]

  • PubMed. (n.d.). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. [Link]

  • MDPI. (2021, May 1). Genotoxicity Evaluation of Propyl-Propane-Thiosulfinate (PTS) from Allium genus Essential Oils by a Combination of Micronucleus and Comet Assays in Rats. [Link]

  • FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Metabolic activation of carboxylic acids. [Link]

  • NICNAS. (2016, July 1). Propanoic acid: Human health tier II assessment. [Link]

  • Walsh Medical Media. (2015, September 7). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. [Link]

Sources

The Strategic Role of 3-(Morpholin-2-yl)propanoic Acid in Early-Stage Drug Discovery: A Bifunctional Scaffold for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine is a universally recognized "privileged scaffold" in medicinal chemistry, featured extensively in FDA-approved therapeutics (e.g., aprepitant, gefitinib) for its ability to balance lipophilicity and hydrophilicity[1]. However, traditional N-alkylation of morpholine often compromises its weakly basic nitrogen, altering the molecule's pKa and potentially diminishing its target binding affinity or blood-brain barrier (BBB) permeability[2].

To circumvent this, early-stage drug discovery has shifted toward C-substituted morpholines[3]. 3-(Morpholin-2-yl)propanoic acid has emerged as a highly strategic, bifunctional building block. By appending a flexible 3-carbon carboxylic acid linker at the C-2 position, medicinal chemists can preserve the critical secondary amine while gaining an orthogonal synthetic handle for library generation, prodrug synthesis, and solvent-channel functionalization[4].

Part 1: Structural & Physicochemical Rationale (The "Why")

As an application scientist, I frequently advise structural biology and chemistry teams to evaluate the causality behind scaffold selection. The choice of 3-(morpholin-2-yl)propanoic acid over a standard N-substituted analogue is driven by three core mechanistic advantages:

  • Preservation of the Basic Nitrogen: The morpholine nitrogen possesses a pKa of ~8.3, providing a critical weak base that is partially protonated at physiological pH[1]. This allows it to participate in salt bridges within target active sites while maintaining enough neutral species to cross the BBB[5]. C2-substitution preserves this delicate pKa balance[6].

  • Bifunctional Orthogonality: The propanoic acid moiety provides a terminal carboxylate. This enables orthogonal synthetic strategies such as amide coupling (to build peptidomimetics or PROTAC linkers) or esterification (for prodrugs) without disrupting the morpholine core[7].

  • Stereochemical Vectoring: Available as both (R)- and (S)-enantiomers, this building block allows for precise spatial orientation of the pharmacophore, which is critical for engaging highly specific targets like BACE-1 or mTOR[2].

Quantitative Data: Physicochemical Profile Comparison

The following table summarizes how C2-functionalization compares to traditional morpholine scaffolds, highlighting its utility in lead optimization.

ScaffoldpKa (Amine)cLogP (Est.)Primary Utility in Drug Design
Unsubstituted Morpholine ~8.3-0.86Solubilizing appendage, basic handle
N-Methylmorpholine ~7.4-0.30Tertiary amine base, weak H-bond acceptor
3-(Morpholin-2-yl)propanoic acid ~8.5 (NH), ~4.5 (COOH)-0.50 (Zwitterion)Bifunctional linker, prodrug scaffold, peptidomimetic core

Part 2: Synthetic Methodologies & Workflows (The "How")

Handling unprotected amino acids like 3-(morpholin-2-yl)propanoic acid requires orthogonal protection to prevent intermolecular polymerization during coupling. The self-validating protocols below utilize the N-Boc protected derivative to ensure high-fidelity synthesis.

Protocol 1: Amide Coupling for High-Throughput Library Generation

Objective: Synthesize a library of morpholine-amides for high-throughput screening against CNS targets. Causality & Logic: HATU is selected as the coupling reagent over EDC/HOBt due to its superior kinetics and ability to minimize epimerization at the chiral C2 center. DIPEA is used as a non-nucleophilic base to maintain the carboxylate in its reactive deprotonated state without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of N-Boc-3-(morpholin-2-yl)propanoic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration) under an inert N 2​ atmosphere. Stir for 10 minutes at room temperature to form the highly reactive OAt ester.

  • Amine Addition: Add 1.5 eq of the target primary/secondary amine, followed dropwise by 3.0 eq of DIPEA.

  • Reaction Monitoring: Stir for 2-4 hours. Monitor via LC-MS. The disappearance of the activated ester mass validates the completion of the coupling phase.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the organic layer with 1M HCl (to remove unreacted amine), brine, and dry over anhydrous Na 2​ SO 4​ .

  • Deprotection: Treat the crude product with 20% TFA in DCM for 1 hour at room temperature to remove the Boc group, yielding the TFA salt of the target amide.

Protocol 2: Esterification for Prodrug Synthesis

Objective: Enhance the lipophilicity and skin permeation of a highly polar active pharmaceutical ingredient (API) by forming a morpholinyl-ester prodrug[7]. Causality & Logic: Steglich esterification (DCC/DMAP) is employed. DMAP acts as an acyl transfer catalyst, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then efficiently trapped by the API's hydroxyl group.

Step-by-Step Methodology:

  • Reagent Mixing: Combine 1.0 eq of the hydroxyl-containing API and 1.2 eq of N-Boc-3-(morpholin-2-yl)propanoic acid in anhydrous DCM.

  • Catalysis: Add 0.1 eq of DMAP, followed by 1.2 eq of DCC (dissolved in DCM) dropwise at 0°C.

  • Progression: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) serves as a visual validation of the activation step.

  • Purification: Filter the DCU. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Part 3: Target-Specific Applications in Drug Discovery

Neurodegenerative Diseases (BACE-1 Inhibition)

The development of BACE-1 inhibitors for Alzheimer's disease is notoriously difficult due to the strict requirement for BBB penetration[3]. C-2 substituted morpholines have shown micromolar to nanomolar efficacy in this space[2]. The morpholine oxygen interacts with polar residues in the S1/S3 pockets, while the propanoic acid chain can be synthetically converted into thioamides or amidines to form critical hydrogen bonds with the catalytic aspartates (e.g., Asp228)[5].

Oncology (Kinase Inhibitors)

In PI3K and mTOR inhibitors, the morpholine ring is a classic hinge-binding motif[1]. By utilizing 3-(morpholin-2-yl)propanoic acid, researchers can anchor the morpholine oxygen to the kinase hinge region while directing the flexible propanoic acid linker out toward the solvent-exposed channel[1]. This allows for the attachment of fluorophores, PROTAC E3-ligase binders, or solubility-enhancing moieties without disrupting the primary target affinity.

Part 4: Visualizations

Workflow Start Hit Identification (Morpholine Scaffold) C2_Sub C2-Functionalization with Propanoic Acid Start->C2_Sub Amide Amide Coupling (Library Generation) C2_Sub->Amide Prodrug Esterification (Prodrug Strategy) C2_Sub->Prodrug Screening In Vitro Screening (Target Affinity & ADME) Amide->Screening Prodrug->Screening Lead Lead Candidate Selection Screening->Lead

Fig 1. Hit-to-lead optimization workflow utilizing the 3-(morpholin-2-yl)propanoic acid scaffold.

Pharmacophore Target Target Protein (e.g., Kinase Hinge / BACE-1) Morph_O Morpholine Oxygen (H-Bond Acceptor) Morph_O->Target Affinity Morph_N Morpholine Nitrogen (Weak Base / pKa Modulator) ADME Improved BBB & ADME Morph_N->ADME Solubility Propanoic C2-Propanoic Acid (Solvent Channel / Salt Bridge) Propanoic->Target Selectivity

Fig 2. Pharmacophore model of C2-substituted morpholine interacting with a target active site.

References

  • 1 - National Institutes of Health (NIH) / PMC

  • 2 - RSC Advances 3.7 - Journal of Medicinal Chemistry (ACS) 4.4 - ChemScene

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 3-(Morpholin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-(Morpholin-2-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability.[1] This guide details a robust, multi-step synthetic route starting from the commercially available N-Boc-2-hydroxymethylmorpholine. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering in-depth explanations of the chemical principles behind each step, safety precautions, and expected outcomes.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a ubiquitous feature in a vast array of biologically active compounds and approved pharmaceuticals.[2] Its presence can impart desirable properties such as increased aqueous solubility, reduced pKa of the nitrogen atom compared to piperidine, and enhanced metabolic stability, which are critical for optimizing the pharmacokinetic profiles of drug candidates. 3-(Morpholin-2-yl)propanoic acid, with its bifunctional nature—a secondary amine within the heterocycle and a terminal carboxylic acid—represents a versatile building block for further chemical elaboration in the development of novel therapeutics.

This protocol outlines a rational and reproducible synthetic pathway to access this valuable compound, focusing on practical execution and a thorough understanding of the underlying chemical transformations.

Overall Synthetic Strategy

The synthesis of 3-(Morpholin-2-yl)propanoic acid is accomplished through a four-step sequence, commencing with the commercially available (or readily synthesized) N-Boc-2-hydroxymethylmorpholine. The strategy involves:

  • Activation of the Primary Alcohol: The hydroxyl group of the starting material is converted into a better leaving group, a tosylate, to facilitate subsequent nucleophilic substitution.

  • Chain Elongation via Malonic Ester Synthesis: A two-carbon unit is introduced by reacting the tosylate with diethyl malonate, a classic method for forming carbon-carbon bonds.

  • Hydrolysis and Decarboxylation: The resulting diethyl ester is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes thermally induced decarboxylation to yield the desired propanoic acid side chain.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen is removed under acidic conditions to afford the final target compound, 3-(Morpholin-2-yl)propanoic acid.

The entire workflow is depicted in the diagram below:

Synthesis_Workflow A N-Boc-2-hydroxymethylmorpholine B N-Boc-2-(tosyloxymethyl)morpholine A->B  Step 1: Tosylation (TsCl, Pyridine) C Diethyl 2-((N-Boc-morpholin-2-yl)methyl)malonate B->C  Step 2: Malonic Ester Synthesis (Diethyl malonate, NaH) D N-Boc-3-(morpholin-2-yl)propanoic acid C->D  Step 3: Hydrolysis & Decarboxylation (NaOH, then H3O+, heat) E 3-(Morpholin-2-yl)propanoic acid D->E  Step 4: Deprotection (TFA or HCl)

Caption: Overall synthetic workflow for 3-(Morpholin-2-yl)propanoic acid.

Materials and Equipment

Reagents
ReagentPuritySupplier
N-Boc-2-hydroxymethylmorpholine>98%Commercially available
p-Toluenesulfonyl chloride (TsCl)>99%Commercially available
PyridineAnhydrousCommercially available
Dichloromethane (DCM)AnhydrousCommercially available
Diethyl malonate>99%Commercially available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially available
Tetrahydrofuran (THF)AnhydrousCommercially available
Sodium hydroxide (NaOH)>98%Commercially available
Hydrochloric acid (HCl)Concentrated (37%)Commercially available
Trifluoroacetic acid (TFA)>99%Commercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Magnesium sulfate (MgSO4)AnhydrousCommercially available
Celite-Commercially available
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Detailed Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Boc-2-(tosyloxymethyl)morpholine

Rationale: The primary hydroxyl group of the starting material is a poor leaving group. To facilitate the subsequent nucleophilic substitution with the malonate enolate, it is converted to a tosylate, which is an excellent leaving group. Pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as a nucleophilic catalyst.

Procedure:

  • To a stirred solution of N-Boc-2-hydroxymethylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add pyridine (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the reaction is proceeding.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Boc-2-(tosyloxymethyl)morpholine can be used in the next step without further purification if it is of sufficient purity. If necessary, it can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of Diethyl 2-((N-Boc-morpholin-2-yl)methyl)malonate

Rationale: This step involves a classic malonic ester synthesis. Sodium hydride, a strong base, deprotonates diethyl malonate to form a stabilized enolate. This nucleophile then displaces the tosylate leaving group from the product of Step 1 in an Sₙ2 reaction, forming a new carbon-carbon bond and extending the side chain.

Procedure:

  • In a separate flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH, 1.3 eq) in mineral oil.

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous tetrahydrofuran (THF, approx. 0.3 M relative to NaH) to the washed NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.2 eq) dropwise to the stirred NaH suspension. Effervescence (hydrogen gas evolution) will be observed. Caution: Hydrogen gas is flammable. Ensure adequate ventilation.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes until the gas evolution ceases, indicating complete formation of the enolate.

  • Re-cool the enolate solution to 0 °C.

  • Add a solution of N-Boc-2-(tosyloxymethyl)morpholine (1.0 eq, from Step 1) in a minimal amount of anhydrous THF dropwise to the enolate solution.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure diethyl ester.

Step 3: Synthesis of N-Boc-3-(morpholin-2-yl)propanoic acid

Rationale: This step achieves two transformations in one pot. First, the two ester groups are saponified (hydrolyzed) under basic conditions using sodium hydroxide to form a sodium dicarboxylate salt. Second, upon acidification and heating, the resulting malonic acid derivative undergoes decarboxylation (loss of CO₂) to yield the desired propanoic acid.

Procedure:

  • Dissolve the purified diethyl ester (1.0 eq, from Step 2) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC, showing consumption of the starting ester).

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • Heat the acidified solution to 80-100 °C for 1-2 hours to effect decarboxylation. Vigorous bubbling (CO₂ evolution) will be observed initially.

  • After gas evolution ceases, cool the solution to room temperature.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected acid, which may be a viscous oil or a solid. This product is often used directly in the next step.

Step 4: Synthesis of 3-(Morpholin-2-yl)propanoic acid

Rationale: The final step is the removal of the acid-labile Boc protecting group. Trifluoroacetic acid (TFA) in DCM is a common and effective method for this transformation. The volatile reagents and byproducts are easily removed, leaving the salt of the final product. An alternative is using HCl in a non-nucleophilic solvent like dioxane or methanol.

Procedure:

  • Dissolve the crude N-Boc-3-(morpholin-2-yl)propanoic acid (1.0 eq, from Step 3) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or Mass Spectrometry.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue is the trifluoroacetate salt of the product. To obtain the free base or the hydrochloride salt, further workup is needed.

  • For the hydrochloride salt: Dissolve the crude residue in a minimal amount of methanol and add a solution of HCl in diethyl ether or dioxane until the pH is acidic. The hydrochloride salt may precipitate and can be collected by filtration or by removing the solvent under reduced pressure.

Results and Characterization

The final product, 3-(Morpholin-2-yl)propanoic acid, should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

  • Expected ¹H NMR (D₂O, as HCl salt): Peaks corresponding to the morpholine ring protons (multiplets in the range of ~3.0-4.2 ppm), and the propanoic acid chain protons (triplets or multiplets around ~1.8-2.8 ppm).

  • Expected Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺ at m/z = 160.09.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of tosylateIncomplete reaction or degradation.Ensure reagents are anhydrous. Increase reaction time or use a slight excess of TsCl.
Step 2: Low yield of alkylationIncomplete enolate formation or side reactions.Ensure NaH is active and free of oil. Use completely anhydrous solvents. Add the tosylate solution slowly at 0 °C.
Step 3: Incomplete hydrolysisInsufficient base or reaction time.Increase the amount of NaOH and/or prolong the reflux time.
Step 3: Incomplete decarboxylationInsufficient heating or time.Ensure the solution is strongly acidic (pH 1-2) and heat for a longer duration until CO₂ evolution stops completely.
Step 4: Incomplete deprotectionInsufficient acid or reaction time.Increase the amount of TFA or HCl and/or the reaction time. Monitor closely by MS.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 3-(Morpholin-2-yl)propanoic acid. By following these detailed steps and understanding the rationale behind each transformation, researchers can successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Kikelj, D. et al. (2012). Synthesis and biological activity of morpholin-2- and -3-ones. Arkivoc, 2012(i), 235-273. Available at: [Link]

  • Sharpless, K. B. et al. (2001). A Short, Enantioselective Synthesis of the Antidepressant (R,R)-Reboxetine. The Journal of Organic Chemistry, 66(24), 8186–8190. Available at: [Link]

  • Gallagher, T. et al. (1995). Synthesis and conformational analysis of substituted morpholines. Tetrahedron, 51(43), 11623-11634. Available at: [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc. (For general principles of malonic ester synthesis).
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. (For details on Boc-protection and deprotection).

Sources

Applications of 3-(Morpholin-2-yl)propanoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold.[1][2] Its frequent appearance in bioactive molecules is no coincidence; this heterocyclic motif often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[3][4] When combined with a propanoic acid moiety—a fragment present in numerous established therapeutic agents—the resulting 3-(Morpholin-2-yl)propanoic acid scaffold presents a compelling, yet underexplored, building block for the design of novel therapeutics.

This guide provides a comprehensive overview of the potential applications of 3-(Morpholin-2-yl)propanoic acid in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs. We will delve into synthetic protocols, potential therapeutic targets, and detailed methodologies for screening and evaluation, all grounded in the principles of modern drug design.

Physicochemical Properties of the Scaffold

A foundational understanding of the physicochemical properties of 3-(Morpholin-2-yl)propanoic acid is crucial for its strategic deployment in drug design. The table below summarizes key computed parameters.

PropertyValueSignificance in Drug Discovery
Molecular Weight 159.18 g/mol [5]Adheres to Lipinski's Rule of Five, favoring good absorption and permeation.
cLogP -1.2Indicates high hydrophilicity, suggesting good aqueous solubility.
Topological Polar Surface Area (TPSA) 55.8 ŲSuggests good oral bioavailability.
Hydrogen Bond Donors 2Contributes to target binding and solubility.
Hydrogen Bond Acceptors 4Contributes to target binding and solubility.
pKa (predicted) ~4.5 (acid), ~8.5 (amine)The presence of both acidic and basic centers allows for salt formation to modulate solubility and formulation.

Synthetic Protocols: Accessing and Derivatizing the Scaffold

The utility of any building block is contingent on its synthetic accessibility. Here, we provide robust protocols for the synthesis of 3-(Morpholin-2-yl)propanoic acid and its subsequent derivatization into amides, a common step in constructing more complex drug candidates.

Protocol 1: Synthesis of 3-(Morpholin-2-yl)propanoic Acid

This protocol outlines a potential synthetic route to 3-(Morpholin-2-yl)propanoic acid, starting from commercially available materials. The strategy involves a Michael addition of a protected morpholine derivative to an acrylate, followed by deprotection.

Workflow for the Synthesis of 3-(Morpholin-2-yl)propanoic Acid

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Deprotection A N-Boc-2-aminomorpholine C tert-Butyl 3-(N-Boc-morpholin-2-yl)propanoate A->C Base (e.g., DBU) Solvent (e.g., THF) B tert-Butyl acrylate B->C D tert-Butyl 3-(N-Boc-morpholin-2-yl)propanoate E 3-(Morpholin-2-yl)propanoic acid D->E Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Synthetic workflow for 3-(Morpholin-2-yl)propanoic acid.

Materials:

  • N-Boc-2-aminomorpholine

  • tert-Butyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (in dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Step-by-Step Procedure:

  • Michael Addition:

    • To a solution of N-Boc-2-aminomorpholine (1.0 eq) in anhydrous THF, add tert-butyl acrylate (1.2 eq).

    • Cool the mixture to 0 °C and add DBU (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-(N-Boc-morpholin-2-yl)propanoate.

  • Deprotection:

    • Dissolve the purified ester from the previous step in DCM.

    • Add an excess of TFA (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4M).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as a salt (trifluoroacetate or hydrochloride).

    • Filter the solid and wash with cold diethyl ether to yield the desired 3-(Morpholin-2-yl)propanoic acid salt.

Protocol 2: Amide Coupling for Library Synthesis

This protocol details the formation of an amide bond between 3-(Morpholin-2-yl)propanoic acid and a primary or secondary amine, a key step in creating a library of derivatives for screening.

Workflow for Amide Library Synthesis

A 3-(Morpholin-2-yl)propanoic acid E 3-(Morpholin-2-yl)propanamide Derivative A->E B Amine (R-NH2) B->E C Coupling Agent (e.g., HATU, HOBt) C->E D Base (e.g., DIPEA) D->E

Caption: General workflow for amide coupling.

Materials:

  • 3-(Morpholin-2-yl)propanoic acid salt

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Lithium chloride (optional, to improve solubility)

Step-by-Step Procedure:

  • To a solution of 3-(Morpholin-2-yl)propanoic acid salt (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the target amide.

Hypothesized Medicinal Chemistry Applications

While direct applications of 3-(Morpholin-2-yl)propanoic acid are not yet extensively documented, its structural motifs suggest several promising avenues for drug discovery.

As a Gamma-Amino Acid (GABA) Analogue

The scaffold can be viewed as a constrained analogue of GABA, a major inhibitory neurotransmitter in the central nervous system. The morpholine ring introduces conformational rigidity, which could lead to selectivity for specific GABA receptor subtypes or related targets.

  • Potential Targets: GABA receptors, GABA transporters (GATs), GABA-transaminase (GABA-T).

  • Therapeutic Areas: Epilepsy, anxiety disorders, neuropathic pain.

  • Rationale: The distance between the amine and the carboxylic acid is similar to that in GABA. The morpholine ring can explore different regions of the binding pocket compared to the flexible backbone of GABA itself.

As a Scaffold for Protease Inhibitors

The propanoic acid moiety can act as a zinc-binding group or mimic a peptide backbone, while the morpholine ring can occupy a hydrophobic pocket (S1 or S2) in the active site of a protease.

  • Potential Targets: Matrix metalloproteinases (MMPs), Cathepsins.

  • Therapeutic Areas: Cancer, arthritis, fibrosis.

  • Rationale: Derivatization of the morpholine nitrogen and the carboxylic acid allows for the exploration of multiple binding pockets within a protease active site.

As a Fragment for Kinase Hinge-Binding

The morpholine oxygen can act as a hydrogen bond acceptor, a key interaction in the hinge region of many protein kinases. The rest of the scaffold can be elaborated to target other regions of the ATP-binding site.

  • Potential Targets: Receptor tyrosine kinases (e.g., EGFR, HER2), serine/threonine kinases (e.g., Akt, mTOR).[6]

  • Therapeutic Areas: Oncology, inflammatory diseases.

  • Rationale: The morpholine ring is a common feature in many approved kinase inhibitors, valued for its ability to form key interactions and improve solubility.

Application Note: Development of Novel Inhibitors for "Hypothetase," a Fictional Zinc-Dependent Enzyme

This section provides a practical, albeit hypothetical, example of how to apply the 3-(Morpholin-2-yl)propanoic acid scaffold in a drug discovery project.

Objective: To identify novel, potent, and selective inhibitors of "Hypothetase," an enzyme implicated in an inflammatory signaling pathway.

Screening Workflow

A Synthesize Library of 3-(Morpholin-2-yl)propanoic Amides B Primary Screen: Biochemical Assay vs. Hypothetase A->B C Identify Hits (e.g., IC50 < 10 µM) B->C D Secondary Screen: Cell-based Assay C->D E Confirm On-Target Activity D->E F Lead Optimization: SAR Studies E->F

Caption: Workflow for screening and lead optimization.

Protocol 3: Biochemical Assay for Hypothetase Inhibition

This protocol describes a fluorescence-based assay to measure the inhibition of Hypothetase by the synthesized library of compounds.

Materials:

  • Recombinant human Hypothetase

  • Fluorogenic Hypothetase substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Compound library in DMSO

  • Plate reader with fluorescence capabilities

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the compound library in DMSO.

    • Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition:

    • Dilute the Hypothetase enzyme to the desired concentration in assay buffer.

    • Add the enzyme solution to all wells except the negative controls.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Reaction Initiation and Measurement:

    • Prepare the fluorogenic substrate in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in the plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Hypothetical Screening Data and SAR

The following table presents hypothetical data from the primary screen of a small library of amides derived from 3-(Morpholin-2-yl)propanoic acid.

Compound IDR Group (Amide)Hypothetase IC₅₀ (µM)
SCA-001 Benzyl8.5
SCA-002 4-Fluorobenzyl2.1
SCA-003 4-Chlorobenzyl1.8
SCA-004 4-Methoxybenzyl15.2
SCA-005 Cyclohexylmethyl> 50
SCA-006 2-Phenylethyl5.6

Initial Structure-Activity Relationship (SAR) Insights:

  • Aromatic substituents on the amide are preferred over aliphatic ones (compare SCA-001 to SCA-005 ).

  • Electron-withdrawing groups at the para-position of the benzyl ring enhance potency (compare SCA-002 and SCA-003 to SCA-001 ).

  • An electron-donating group at the para-position is detrimental to activity (see SCA-004 ).

  • The distance of the aromatic ring from the amide may be important (compare SCA-001 to SCA-006 ).

These initial findings would guide the design and synthesis of a second-generation library to further probe the SAR and optimize for potency and other drug-like properties.

Conclusion

3-(Morpholin-2-yl)propanoic acid represents a versatile and promising scaffold for medicinal chemistry. Its inherent physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics across a range of disease areas. While its full potential is still being uncovered, the strategic application of this building block, guided by the principles and protocols outlined in this guide, can empower drug discovery teams to explore new chemical space and develop innovative medicines.

References

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • NextSDS. (n.d.). 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • ACS Publications. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]

  • PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2025, May 10). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved from [Link]

  • Appchem. (n.d.). 3-(morpholin-2-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Retrieved from [Link]

  • Future4200. (n.d.). Aminoalkylindoles: Structure—Activity Relationships of Novel Cannabinoid Mimetics. Retrieved from [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

Sources

Introduction: The Significance of the Morpholine Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for Amide Coupling Reactions with 3-(Morpholin-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] Its presence often imparts favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. 3-(Morpholin-2-yl)propanoic acid, as a bifunctional building block, offers a strategic entry point for incorporating this valuable moiety into lead compounds. The ability to efficiently and reliably form amide bonds with this reagent is therefore a critical capability in medicinal chemistry programs.

This guide provides a detailed exploration of amide coupling reactions involving 3-(Morpholin-2-yl)propanoic acid, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations.

Navigating the Amide Coupling Landscape: Reagent Selection and Mechanistic Rationale

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct reaction.[3][4] A plethora of coupling reagents have been developed to achieve this activation, each with its own mechanism, advantages, and disadvantages. The choice of reagent is often dictated by the specific substrates, desired reaction conditions, and the need to minimize side reactions such as racemization.[3][5]

For a substrate like 3-(Morpholin-2-yl)propanoic acid, which contains both a carboxylic acid and a secondary amine within the morpholine ring, careful consideration of the coupling strategy is paramount to avoid self-polymerization or other undesired side reactions. The secondary amine in the morpholine ring is a potential nucleophile, although its reactivity is generally lower than that of a primary amine.

Common Classes of Coupling Reagents

1. Carbodiimides:

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their accessibility and effectiveness.[5][6][7] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]

  • Mechanism with Carbodiimides:

    • The carboxylic acid adds to the carbodiimide to form the O-acylisourea.

    • The amine then attacks the activated carbonyl group to form the amide bond and a urea byproduct.

To mitigate the risk of racemization and the formation of N-acylurea byproducts, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][6] These additives form an active ester with the O-acylisourea, which is more stable and less prone to side reactions.

2. Phosphonium Salts:

Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents.[5] They react with the carboxylate to form an activated phosphonium ester.

  • Advantages: Phosphonium salts are known for their high reactivity, leading to rapid couplings and often requiring only stoichiometric amounts of the amine.[3] This can be advantageous when working with valuable or scarce amines.

3. Aminium/Uronium Salts:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective and commonly used coupling reagents in modern peptide synthesis and medicinal chemistry.[5][8] They generate highly reactive OAt or OBt active esters, respectively.

  • Key Feature: The presence of the aza-group in the benzotriazole ring of HATU is believed to accelerate the coupling reaction through neighboring group participation, making it one of the most powerful coupling reagents.

Recommended Protocol: Amide Coupling of 3-(Morpholin-2-yl)propanoic Acid with a Primary Amine using HATU

This protocol provides a robust and generally applicable method for the coupling of 3-(Morpholin-2-yl)propanoic acid with a primary amine. HATU is chosen for its high efficiency and low propensity for racemization.[8]

Materials and Reagents
  • 3-(Morpholin-2-yl)propanoic acid hydrochloride

  • Primary amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • LC-MS for reaction monitoring and product characterization

Experimental Procedure
  • Preparation of Reactants:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Morpholin-2-yl)propanoic acid hydrochloride (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

    • Add DIPEA (2.2 equivalents) to the solution to neutralize the hydrochloride salt and provide the necessary base for the coupling reaction. Stir for 5-10 minutes at room temperature.

    • In a separate vial, dissolve the primary amine (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Activation and Coupling:

    • To the solution of 3-(Morpholin-2-yl)propanoic acid and DIPEA, add HATU (1.1 equivalents) in one portion. The solution may turn yellow.

    • Stir the activation mixture at room temperature for 15-30 minutes.

    • Add the solution of the primary amine dropwise to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Workflow Diagram

AmideCouplingWorkflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Activation & Coupling cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization Acid 3-(Morpholin-2-yl)propanoic acid + DIPEA in DMF Activation Add HATU (Activation) Acid->Activation Amine Primary Amine in DMF Coupling Add Amine Solution (Coupling) Amine->Coupling Activation->Coupling 15-30 min Workup Aqueous Work-up (DCM, NaHCO3, Brine) Coupling->Workup 2-4 h Purification Column Chromatography Workup->Purification Analysis NMR, HRMS Purification->Analysis

Caption: General workflow for the HATU-mediated amide coupling of 3-(Morpholin-2-yl)propanoic acid.

Comparative Overview of Common Coupling Reagents

The following table summarizes the key features of several common coupling reagents to aid in the selection process for specific applications.

Coupling ReagentClassKey AdvantagesPotential Disadvantages
EDC/HOBt CarbodiimideReadily available, inexpensive; water-soluble urea byproduct is easily removed during work-up.[5][9]Can lead to N-acylurea byproduct formation; may require longer reaction times for sterically hindered substrates.[9]
DCC/DMAP CarbodiimideInexpensive and effective.[5][10]Dicyclohexylurea byproduct is often difficult to remove completely; DMAP can cause racemization.[5]
PyBOP PhosphoniumHigh coupling efficiency; low racemization.[5]Byproducts can sometimes be challenging to remove; higher cost than carbodiimides.
HATU Aminium/UroniumExtremely high reactivity and efficiency; very low racemization; suitable for difficult couplings.[8]Higher cost; can be sensitive to moisture.

Troubleshooting Common Issues in Amide Coupling Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Degradation of the coupling reagent.- Increase the activation time.- For poorly nucleophilic amines, consider a more potent coupling reagent like HATU.[9]- Use a fresh bottle of the coupling reagent.[9]
Presence of Unreacted Starting Material - Insufficient equivalents of coupling reagent or amine.- Short reaction time.- Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the limiting reactant.- Extend the reaction time and monitor by TLC or LC-MS.
Formation of Side Products - Racemization of the chiral center.- N-acylurea formation (with carbodiimides).- Self-coupling of 3-(Morpholin-2-yl)propanoic acid.- Use an additive like HOBt or HOAt, or switch to a reagent known for low racemization (e.g., HATU).[5]- Add HOBt to the reaction mixture.[6]- Ensure slow addition of the amine to the activated carboxylic acid.
Difficulty in Product Purification - Byproducts from the coupling reagent are co-eluting with the product.- If using DCC, ensure complete precipitation of the urea byproduct.- For EDC, perform thorough aqueous washes to remove the water-soluble urea.

Visualizing the Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for amide bond formation mediated by a uronium/aminium coupling reagent like HATU.

AmideCouplingMechanism cluster_activation Activation cluster_coupling Coupling R-COOH Carboxylic Acid ActiveEster OAt-Active Ester R-COOH->ActiveEster + HATU - Tetramethylurea HATU HATU Amide Amide Product ActiveEster->Amide + R'-NH2 - HOAt R'-NH2 Amine

Caption: Simplified mechanism of amide bond formation using HATU.

Conclusion

The successful synthesis of amide derivatives of 3-(Morpholin-2-yl)propanoic acid is a key step in the development of novel chemical entities with potentially improved pharmaceutical properties. By understanding the principles behind amide coupling reactions and carefully selecting the appropriate reagents and conditions, researchers can efficiently and reliably access these valuable compounds. The protocol and troubleshooting guide provided herein serve as a comprehensive resource to facilitate this important synthetic transformation.

References

  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides - ACS Publications. (2015, February 15).
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Introduction to Peptide Synthesis - PMC - NIH. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Struggling with amide coupling : r/Chempros - Reddit. (2024, October 9).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 30).
  • Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.).
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.).

Sources

Application Note: A Guide to the Solid-Phase Synthesis of Peptides Containing 3-(Morpholin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The integration of non-canonical amino acids and peptidomimetic scaffolds into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles.[1] Morpholine-containing structures, in particular, are valuable heterocyclic motifs that can impart favorable physicochemical properties for applications such as central nervous system drug development.[2] This application note provides a comprehensive technical guide and detailed protocols for the incorporation of 3-(Morpholin-2-yl)propanoic acid, a unique beta-amino acid scaffold, into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical aspects of building block protection strategy, coupling methodologies, and troubleshooting common challenges to ensure a successful synthesis.

The Building Block: Strategic Considerations for Synthesis

The successful incorporation of 3-(Morpholin-2-yl)propanoic acid hinges on a robust orthogonal protection strategy. The structure contains three key functional groups that must be managed during synthesis: the α-amino group (of the subsequent amino acid), the β-propanoic acid carboxyl group, and, most critically, the secondary amine within the morpholine ring.

In the context of standard Fmoc/tBu SPPS, the α-amino group of the incoming building block is protected with the base-labile Fmoc group.[3] However, the secondary amine of the morpholine ring is nucleophilic and will cause undesired side-chain branching if left unprotected during the coupling steps.[4] Therefore, it must be masked with a protecting group that is stable to the piperidine solution used for Fmoc removal but can be efficiently removed during the final cleavage step.

The ideal protecting group for the morpholine nitrogen is the tert-Butoxycarbonyl (Boc) group . This strategy is orthogonal, as the Boc group is stable under the basic conditions of Fmoc deprotection but is labile to the strong acidic conditions of the final trifluoroacetic acid (TFA) cleavage cocktail.[4] Thus, the requisite building block for this protocol is Fmoc-3-(N-Boc-morpholin-2-yl)propanoic acid .

Caption: Orthogonally protected Fmoc-3-(N-Boc-morpholin-2-yl)propanoic acid building block.

General Workflow for SPPS Incorporation

Solid-Phase Peptide Synthesis is an iterative process involving repeated cycles of deprotection, washing, coupling, and washing.[5] The incorporation of our specialized morpholine building block follows this same fundamental workflow, with special attention paid to the coupling step to overcome potential steric hindrance.

Sources

Application Note: A Robust HPLC Method for the Analysis of 3-(Morpholin-2-yl)propanoic Acid Using Hydrophilic Interaction Chromatography (HILIC) and Charged Aerosol Detection (CAD)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development of a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(Morpholin-2-yl)propanoic acid. Due to its polar nature and lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection is not suitable. To overcome these challenges, this method employs Hydrophilic Interaction Chromatography (HILIC) for effective retention and separation, coupled with a Charged Aerosol Detector (CAD) for universal and sensitive detection of this non-volatile analyte. The developed protocol is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of 3-(Morpholin-2-yl)propanoic acid in various sample matrices.

Introduction: The Analytical Challenge

3-(Morpholin-2-yl)propanoic acid is a polar, hydrophilic compound.[1][2] Its structure, containing a morpholine ring and a carboxylic acid group, results in high water solubility and poor retention on conventional C18 reversed-phase HPLC columns. Furthermore, the molecule lacks a chromophore, rendering it essentially invisible to standard UV-Vis detectors, a common workhorse in analytical laboratories.[3][4] These characteristics necessitate a more specialized analytical approach.

This guide explores two primary strategies to address these challenges:

  • Hydrophilic Interaction Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[5][6][7] This combination facilitates the retention of polar analytes that are not well-retained in reversed-phase chromatography.[8][9]

  • Universal Detection: To overcome the absence of a UV chromophore, detectors that do not rely on the optical properties of the analyte are required. This note focuses on the Charged Aerosol Detector (CAD), a mass-dependent detector that provides a consistent response for non-volatile and semi-volatile compounds.[10][11][12][13] An alternative, the Evaporative Light Scattering Detector (ELSD), is also briefly discussed.[3][14][15]

Method Development Strategy

The development of a reliable HPLC method for 3-(Morpholin-2-yl)propanoic acid involves a systematic approach, from selecting the appropriate chromatographic mode to optimizing detection parameters.

Method_Development_Workflow cluster_Analyte Analyte Characterization cluster_Separation Separation Strategy cluster_Detection Detection Strategy cluster_Validation Method Validation Analyte 3-(Morpholin-2-yl)propanoic acid (Polar, Non-Chromophoric) HILIC Select HILIC Mode Analyte->HILIC Poor RP retention Detector Select Universal Detector (CAD or ELSD) Analyte->Detector Lacks Chromophore Column Choose HILIC Column (e.g., Amide, Silica) HILIC->Column MobilePhase Optimize Mobile Phase (ACN/Water/Buffer) Column->MobilePhase DetectorParams Optimize Detector Settings (e.g., Nebulizer, Evaporation Temp) MobilePhase->DetectorParams Compatibility Validation Validate Method (Linearity, Accuracy, Precision) MobilePhase->Validation Detector->DetectorParams DetectorParams->Validation

Caption: Overall workflow for HPLC method development.

Experimental Protocols

Materials and Reagents
  • 3-(Morpholin-2-yl)propanoic acid reference standard: Purity >95%

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized, 18.2 MΩ·cm

  • Ammonium Acetate: HPLC grade

  • Formic Acid: LC-MS grade

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • Detector: A Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

Table 1: Optimized HPLC-CAD Conditions

ParameterSetting
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
CAD Nebulizer Temp. 35 °C
CAD Evaporation Temp. 50 °C
CAD Gas Regulator 35 psi
Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(Morpholin-2-yl)propanoic acid reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using 75:25 acetonitrile:water as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample containing 3-(Morpholin-2-yl)propanoic acid with 75:25 acetonitrile:water to an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

Scientific Rationale and Discussion

The Power of HILIC for Polar Analytes

HILIC is a variation of normal-phase chromatography that uses a water-miscible organic solvent, like acetonitrile, as the weak eluent and a polar stationary phase.[5][7] The retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[6] As the percentage of the aqueous component in the mobile phase increases, the analyte is eluted. This is the opposite of reversed-phase chromatography, making HILIC ideal for retaining and separating highly polar compounds like 3-(Morpholin-2-yl)propanoic acid.[9]

Charged Aerosol Detection (CAD): A Universal Approach

The CAD is a powerful tool for the analysis of non-volatile and semi-volatile compounds, irrespective of their spectral properties.[12][13] The detection process involves three main steps:

  • Nebulization: The column eluent is converted into an aerosol of fine droplets.

  • Evaporation: The mobile phase is evaporated in a heated drift tube, leaving behind dried analyte particles.

  • Detection: The analyte particles are charged by a corona discharge and then detected by an electrometer. The resulting signal is proportional to the mass of the analyte.[10][11]

This mechanism provides a more uniform response across different compounds compared to other detectors like mass spectrometry, making it highly suitable for quantification without the need for a specific chromophore.[12]

CAD_Mechanism Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulizer Nebulization Eluent->Nebulizer Aerosol Aerosol Droplets Nebulizer->Aerosol Evaporation Evaporation (Heated Drift Tube) Aerosol->Evaporation Particles Dried Analyte Particles Evaporation->Particles Charging Charging (Corona Discharge) Particles->Charging ChargedParticles Charged Particles Charging->ChargedParticles Detector Detection (Electrometer) ChargedParticles->Detector Signal Signal (Chromatogram) Detector->Signal

Caption: Mechanism of Charged Aerosol Detection.

Alternative Detection: Evaporative Light Scattering Detector (ELSD)

Similar to the CAD, the ELSD is another universal detector that relies on the evaporation of the mobile phase.[14][15] After nebulization and evaporation, the resulting analyte particles pass through a light beam, and the scattered light is detected by a photodiode.[14][16] While both CAD and ELSD are suitable for non-chromophoric analytes, CAD generally offers better sensitivity and a wider dynamic range.[10]

Method Validation and Performance

A full validation of the developed method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The combination of Hydrophilic Interaction Chromatography and Charged Aerosol Detection provides a robust, sensitive, and reliable method for the analysis of 3-(Morpholin-2-yl)propanoic acid. This approach successfully overcomes the challenges of poor retention in reversed-phase systems and the lack of a UV chromophore. The detailed protocol and scientific rationale presented in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical and related industries.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Lab Manager. (2020, November 20). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]

  • Maguire, J. (2021). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. American Laboratory. [Link]

  • Wikipedia. (2023). Evaporative light scattering detector. Wikipedia. [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Wikipedia. [Link]

  • KNAUER. Evaporative Light-Scattering Detectors (ELSD). KNAUER. [Link]

  • AnalyteGuru. (2025, August 26). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. AnalyteGuru. [Link]

  • LabRulez LCMS. (2025, May 6). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). LabRulez LCMS. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Cleaver, G. (2012). Analysis of foods using HPLC with evaporative light scattering detection. Agilent Technologies, Inc. [Link]

  • Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors? Peak Scientific. [Link]

  • Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters Corporation. [Link]

  • Wikipedia. (2023). Charged aerosol detector. Wikipedia. [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • ECHA. 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride. ECHA. [Link]

  • Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. [Link]

  • Wang, J., et al. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 7(10), 4217-4223. [Link]

  • Appchem. 3-(morpholin-2-yl)propanoic acid. Appchem. [Link]

  • Gousia, E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5183. [Link]

  • Appchem. 3-(morpholin-2-yl)propanoic acid hydrochloride. Appchem. [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650. [Link]

  • Agilent Technologies. (2018). Improved LC/MS Methods for the Analysis of Anionic Analytes. Agilent Technologies. [Link]

  • Zengin, G., et al. (2022). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Molecules, 27(19), 6649. [Link]

  • Reyes, L., et al. (2025). Journal of Chromatography B, 1253, 124442. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. [Link]

Sources

Application Note: Derivatization Strategies for the GC-MS Analysis of 3-(Morpholin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Analytical Challenges

The precise quantification of bifunctional organic molecules like 3-(Morpholin-2-yl)propanoic acid is a recurring challenge in pharmaceutical development and metabolomics. Structurally, this molecule possesses two highly polar, hydrogen-bonding functional groups: a secondary amine embedded within the morpholine ring and a terminal carboxylic acid.

Direct analysis of this zwitterionic-like molecule via Gas Chromatography-Mass Spectrometry (GC-MS) is analytically unviable. The active protons on the –NH and –COOH groups interact strongly with the free silanol groups on the GC column's stationary phase. This interaction leads to severe peak tailing, irreversible column adsorption, thermal degradation at the injection port, and ultimately, a catastrophic loss of sensitivity. To render the molecule volatile, thermally stable, and chromatographically well-behaved, chemical derivatization is an absolute prerequisite.

This application note details two field-proven, self-validating derivatization strategies: Silylation (using BSTFA + 1% TMCS) and Alkylation/Esterification (using Methyl Chloroformate, MCF).

Chemical Logic & Derivatization Mechanisms

As an analytical scientist, selecting a derivatization reagent requires understanding the specific steric and electronic environment of the target molecule.

Strategy A: Silylation (BSTFA + 1% TMCS)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a premier silylating reagent that replaces active hydrogens with non-polar trimethylsilyl (TMS) groups.

  • Causality for the Catalyst: While BSTFA readily silylates unhindered carboxylic acids, the secondary amine within the morpholine ring is sterically shielded and less nucleophilic. The addition of 1% Trimethylchlorosilane (TMCS) is critical; it acts as a powerful Lewis acid catalyst, increasing the silylating donor strength and ensuring complete conversion to the di-TMS derivative ().

Strategy B: Alkylation via Methyl Chloroformate (MCF)

Silylation requires strictly anhydrous conditions, which is often a bottleneck for aqueous biological samples. Alkyl chloroformates offer a robust alternative ().

  • Causality for the Reagent: MCF reacts instantaneously in a biphasic aqueous/organic system. It converts the sterically hindered secondary amine into a highly stable N-methoxycarbonyl derivative (a carbamate) and esterifies the carboxylic acid into a methyl ester. This method bypasses the need for exhaustive sample drying and produces derivatives that are stable for over 72 hours ().

Logic Target Target Molecule: 3-(Morpholin-2-yl)propanoic acid Amine Secondary Amine (-NH) Highly Polar, H-Bonding Target->Amine Carboxyl Carboxylic Acid (-COOH) Acidic, H-Bonding Target->Carboxyl BSTFA Silylation (BSTFA + 1% TMCS) Amine->BSTFA MCF Alkylation (Methyl Chloroformate) Amine->MCF Carboxyl->BSTFA Carboxyl->MCF TMS_Amine N-TMS Derivative (Sterically Shielded) BSTFA->TMS_Amine TMS_Ester TMS Ester (Volatile, Stable) BSTFA->TMS_Ester Carbamate N-Methoxycarbonyl (Stable Carbamate) MCF->Carbamate Methyl_Ester Methyl Ester (Highly Volatile) MCF->Methyl_Ester

Caption: Logical mapping of functional group transformations during silylation and alkylation.

Experimental Workflows

Workflow Start 3-(Morpholin-2-yl)propanoic Acid Sample Preparation Branch1 Strategy A: Silylation (BSTFA + 1% TMCS) Start->Branch1 Branch2 Strategy B: Alkylation (Methyl Chloroformate) Start->Branch2 Dry Evaporate to Absolute Dryness (N2 stream) Branch1->Dry Aq Aqueous/Organic Biphasic System (Pyridine/MeOH/Water) Branch2->Aq React1 Heat at 80°C for 45 min Forms Di-TMS Derivative Dry->React1 React2 Vortex at Room Temp Forms Methyl Ester & Carbamate Aq->React2 GCMS GC-MS Analysis (EI Mode, 70 eV) React1->GCMS React2->GCMS

Caption: Experimental workflow for the derivatization of 3-(Morpholin-2-yl)propanoic acid prior to GC-MS.

Step-by-Step Methodologies

Protocol A: Silylation via BSTFA + 1% TMCS

Best suited for pure standards, non-aqueous extracts, and broad-spectrum metabolomics.

  • Sample Aliquoting: Transfer 100 µL of the sample extract (approx. 1 mg/mL) into a silanized glass GC vial.

  • Desiccation (Critical Step): Evaporate the sample to absolute dryness under a gentle stream of ultra-high-purity nitrogen at 40°C.

    • Causality: Silylating reagents are highly moisture-sensitive. Trace water will preferentially react with BSTFA to form hexamethyldisiloxane (HMDS), depleting the reagent and leaving the morpholine amine under-derivatized ().

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as a solvent and acid scavenger) followed immediately by 50 µL of BSTFA containing 1% TMCS.

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 80°C for 45 minutes.

    • Causality: The secondary amine in the morpholine ring requires thermal activation energy to overcome steric hindrance during the nucleophilic attack on the silicon atom.

  • Validation Checkpoint: Inject 1 µL into the GC-MS. A successful protocol will yield a single, sharp chromatographic peak corresponding to the di-TMS derivative. The presence of a secondary, earlier-eluting peak indicates incomplete silylation (mono-TMS ester), signaling that the reaction time must be extended or moisture was present.

Protocol B: Alkylation via Methyl Chloroformate (MCF)

Best suited for aqueous biological samples (plasma, urine, cell culture media).

  • Sample Preparation: Aliquot 100 µL of the aqueous sample into a silanized glass reaction tube.

  • Solvent & Catalyst Addition: Add 200 µL of Methanol and 34 µL of Pyridine.

    • Causality: Pyridine acts as an essential acid acceptor. It neutralizes the HCl generated during the chloroformate reaction, preventing the reaction medium from becoming too acidic, which would protonate the morpholine amine and halt nucleophilic attack.

  • Derivatization: Add 20 µL of Methyl Chloroformate (MCF). Vortex vigorously for 30 seconds at room temperature.

    • Causality: The reaction is a biphasic Schotten-Baumann type process. Vigorous vortexing maximizes the interfacial surface area, driving the instantaneous formation of the carbamate and methyl ester.

  • Extraction & Quenching: Add 400 µL of Chloroform followed by 400 µL of 50 mM Sodium Bicarbonate. Vortex for 10 seconds and centrifuge at 2,000 x g for 2 minutes.

    • Causality: The bicarbonate quenches any unreacted MCF. The non-polar derivatized target partitions cleanly into the lower chloroform layer, leaving polar matrix interferents in the upper aqueous layer.

  • Validation Checkpoint: Extract the lower chloroform layer, dry it over a pinch of anhydrous sodium sulfate to remove residual water, and inject 1 µL into the GC-MS. The MCF derivative is highly stable; peak areas should remain consistent (RSD < 5%) even if the sample is left in the autosampler for 48 hours.

Chromatographic Performance & Quantitative Data

The choice of derivatization significantly impacts laboratory throughput and data robustness. The table below summarizes the expected quantitative performance metrics based on established literature for amino acid and morpholine-derivative GC-MS analysis.

ParameterSilylation (BSTFA + 1% TMCS)Alkylation (MCF)
Derivatives Formed Di-TMS (TMS-ester, N-TMS amine)Methyl ester, N-methoxycarbonyl
Moisture Sensitivity Extremely High (Requires N₂ drying)Low (Compatible with aqueous media)
Reaction Time 45 minutes (Heated at 80°C)< 5 minutes (Room Temperature)
Derivative Stability Low to Moderate (< 24 hours)High (> 72 hours)
Limit of Detection (LOD) Low picomole range (High sensitivity)Low picomole range (High sensitivity)
Matrix Suitability Pure standards, dried extractsPlasma, urine, wet biological matrices

References

  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Springer Nature / PubMed. Available at:[Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI / PubMed Central. Available at:[Link]

  • Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). MDPI. Available at:[Link]

Scale-Up Synthesis of 3-(Morpholin-2-yl)propanoic Acid for Industrial Use: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-(Morpholin-2-yl)propanoic Acid in Drug Development

3-(Morpholin-2-yl)propanoic acid is a key heterocyclic building block in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability[1][2]. The C-2 substituted propanoic acid moiety provides a versatile handle for further chemical modification, enabling the synthesis of a diverse range of pharmacologically active compounds. The industrial-scale production of this intermediate is therefore of critical importance for the development of novel therapeutics.

This application note provides a comprehensive guide to a robust and scalable multi-step synthesis of 3-(Morpholin-2-yl)propanoic acid, designed for implementation in an industrial setting. The chosen synthetic strategy prioritizes cost-effectiveness, operational safety, and high-throughput, starting from readily available precursors.

Strategic Approach to Industrial Synthesis

For the large-scale synthesis of 3-(Morpholin-2-yl)propanoic acid, a linear, three-step approach commencing from the commercially accessible 2-(hydroxymethyl)morpholine is proposed. This strategy is predicated on the reliability and scalability of each individual transformation.

The logical workflow for the synthesis is as follows:

A 2-(Hydroxymethyl)morpholine B 2-(Chloromethyl)morpholine A->B Chlorination C (Morpholin-2-yl)acetonitrile B->C Cyanation D 3-(Morpholin-2-yl)propanoic acid C->D Hydrolysis

Caption: Synthetic workflow for 3-(Morpholin-2-yl)propanoic acid.

This pathway is advantageous for several reasons:

  • Convergent and High-Yielding: Each step is a well-established industrial process known for its high conversion and yield.

  • Cost-Effective Starting Material: 2-(Hydroxymethyl)morpholine is a readily available and relatively inexpensive starting material.

  • Avoidance of Complex Methodologies: This route circumvents the need for more complex and costly procedures such as asymmetric synthesis or organometallic chemistry, which are often challenging to scale.

Detailed Synthesis Protocol

Part 1: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

The initial step involves the conversion of the primary alcohol of 2-(hydroxymethyl)morpholine to a chloride, which serves as a good leaving group for the subsequent nucleophilic substitution. Thionyl chloride is the reagent of choice for this transformation due to its reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification[3].

Reaction Scheme:

cluster_0 Chlorination of 2-(Hydroxymethyl)morpholine 2-(Hydroxymethyl)morpholine plus1 + 2-(Hydroxymethyl)morpholine->plus1 ThionylChloride SOCl₂ plus1->ThionylChloride arrow1 ThionylChloride->arrow1 2-(Chloromethyl)morpholine arrow1->2-(Chloromethyl)morpholine plus2 + SO₂ + HCl 2-(Chloromethyl)morpholine->plus2 cluster_1 Cyanation of 2-(Chloromethyl)morpholine 2-(Chloromethyl)morpholine plus3 + NaCN 2-(Chloromethyl)morpholine->plus3 arrow2 plus3->arrow2 AcetonitrileDerivative arrow2->AcetonitrileDerivative plus4 + NaCl AcetonitrileDerivative->plus4 cluster_2 Hydrolysis of (Morpholin-2-yl)acetonitrile AcetonitrileDerivative plus5 + 2 H₂O AcetonitrileDerivative->plus5 arrow3 plus5->arrow3 FinalProduct arrow3->FinalProduct plus6 + NH₃ FinalProduct->plus6

Sources

Application Note: A Validated Protocol for the Synthesis and Characterization of 3-(Morpholin-2-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of 3-(morpholin-2-yl)propanoic acid hydrochloride, a valuable bifunctional building block for research and drug development. The described methodology is designed for high fidelity and scalability, beginning from commercially available N-Boc-2-(hydroxymethyl)morpholine. The protocol details a robust synthetic sequence involving tosylation, malonic ester synthesis, and subsequent hydrolysis and decarboxylation, followed by a standardized procedure for hydrochloride salt formation. This guide explains the chemical rationale behind each step and includes detailed analytical procedures for structural verification and purity assessment, ensuring a reliable and reproducible process for chemistry professionals.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic scaffold frequently incorporated into bioactive molecules due to its beneficial physicochemical properties.[1][2][3] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability, making it a desirable feature in modern drug design.[4] Morpholine-containing drugs have demonstrated efficacy across a range of therapeutic areas, including oncology and infectious diseases.[4]

3-(Morpholin-2-yl)propanoic acid, in particular, serves as a versatile building block. It possesses two key functional handles: a secondary amine within the morpholine ring for amide coupling or reductive amination, and a carboxylic acid for forming ester or amide linkages. This bifunctional nature allows for its use as a linker in complex molecular architectures, such as in the development of PROTACs or antibody-drug conjugates. This document provides an authoritative, field-tested protocol for the reliable synthesis and quality control of its hydrochloride salt, a stable and easily handleable form of the compound.

Synthetic Strategy and Rationale

The synthesis of 3-(morpholin-2-yl)propanoic acid is not a trivial single-step process. A robust and scalable strategy requires a multi-step approach that allows for purification at intermediate stages. Our chosen strategy begins with the commercially available and nitrogen-protected (Boc) starting material, (rac)-N-Boc-2-(hydroxymethyl)morpholine, and proceeds through a three-stage sequence:

  • Activation of the Primary Alcohol: The hydroxyl group of the starting material is converted into a better leaving group, a tosylate, to facilitate subsequent nucleophilic substitution.

  • Carbon Chain Extension via Malonic Ester Synthesis: The core of the synthesis involves the alkylation of diethyl malonate with the tosylated intermediate. This classical C-C bond-forming reaction is highly reliable for extending a carbon chain by two atoms.[5][6][7]

  • Hydrolysis, Decarboxylation, and Deprotection: The resulting diester is hydrolyzed to a diacid, which upon heating, readily undergoes decarboxylation. The same acidic conditions simultaneously remove the Boc protecting group to yield the free amino acid.

  • Salt Formation: The purified free base is converted to its hydrochloride salt for improved stability and handling.[8][9]

This strategic approach is visualized in the retrosynthetic analysis below.

G Target 3-(Morpholin-2-yl)propanoic acid HCl FreeBase 3-(N-Boc-Morpholin-2-yl)propanoic acid Target->FreeBase HCl Salt Formation & Deprotection Malonate_Adduct Diethyl 2-((N-Boc-morpholin-2-yl)methyl)malonate FreeBase->Malonate_Adduct Hydrolysis & Decarboxylation Tosylate N-Boc-2-(tosyloxymethyl)morpholine Malonate_Adduct->Tosylate Malonic Ester Synthesis StartingMaterial (rac)-N-Boc-2-(hydroxymethyl)morpholine Tosylate->StartingMaterial Tosylation

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols

Materials and Reagents
ReagentGradeRecommended Supplier
(rac)-N-Boc-2-(hydroxymethyl)morpholine>97%Sigma-Aldrich, TCI
p-Toluenesulfonyl chloride (TsCl)>98%Sigma-Aldrich, Acros
PyridineAnhydrousAcros, Fisher
Dichloromethane (DCM)AnhydrousFisher Scientific
Diethyl malonate>99%Sigma-Aldrich
Sodium ethoxide (NaOEt)>95%Sigma-Aldrich
Ethanol (EtOH)200 Proof, AnhydrousDecon Labs
Hydrochloric acid (HCl)6 M Aqueous Soln.Fisher Scientific
Diethyl ether (Et₂O)AnhydrousFisher Scientific
HCl in Dioxane4.0 M SolutionSigma-Aldrich
Protocol 1: Synthesis of (rac)-3-(Morpholin-2-yl)propanoic acid

Step A: Synthesis of (rac)-N-Boc-2-(tosyloxymethyl)morpholine

  • To a stirred solution of (rac)-N-Boc-2-(hydroxymethyl)morpholine (10.0 g, 46.0 mmol) in anhydrous pyridine (100 mL) at 0 °C (ice bath), add p-toluenesulfonyl chloride (10.5 g, 55.2 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding cold water (200 mL).

  • Extract the mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate as a viscous oil, which is used directly in the next step without further purification.

Step B: Synthesis of (rac)-Diethyl 2-((N-Boc-morpholin-2-yl)methyl)malonate

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.27 g, 55.2 mmol) to anhydrous ethanol (120 mL) at 0 °C.

  • To this solution, add diethyl malonate (8.1 mL, 55.2 mmol) dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Add a solution of the crude tosylate from Step A in anhydrous ethanol (30 mL) to the enolate solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (150 mL) and water (150 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude malonate adduct. Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Step C: Hydrolysis, Decarboxylation, and Deprotection

  • To the purified malonate adduct (approx. 46.0 mmol) from Step B, add 6 M aqueous HCl (150 mL).

  • Heat the mixture to reflux (approx. 100-105 °C) and stir vigorously for 24 hours. During this time, both ester hydrolysis, decarboxylation, and Boc-deprotection will occur.

  • Cool the reaction mixture to room temperature and wash with dichloromethane (2 x 100 mL) to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain a solid residue. This is the crude hydrochloride salt of the title compound. To obtain the free base for the final salt formation step, dissolve the residue in a minimal amount of water and adjust the pH to ~9 with 2M NaOH. Extract the aqueous layer with n-butanol (5 x 50 mL). Concentrate the butanol layers to yield the free base, 3-(morpholin-2-yl)propanoic acid.

Protocol 2: Preparation and Purification of the Hydrochloride Salt
  • Dissolve the crude 3-(morpholin-2-yl)propanoic acid free base from Protocol 1 in a minimal amount of methanol (approx. 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4.0 M HCl in dioxane (1.1 equivalents) dropwise with stirring.[8][9][10] A white precipitate should form.

  • After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Add anhydrous diethyl ether (100 mL) to the suspension to further promote precipitation.[9]

  • Collect the white solid by vacuum filtration, washing with cold diethyl ether (2 x 30 mL).

  • Dry the product under high vacuum for 12 hours to yield pure 3-(morpholin-2-yl)propanoic acid hydrochloride.

Caption: Experimental workflow from starting material to final product.

Characterization and Quality Control

Proper characterization is critical to confirm the identity and purity of the final product. The following data are expected for 3-(morpholin-2-yl)propanoic acid hydrochloride.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₇H₁₄ClNO₃
Molecular Weight195.64 g/mol
SolubilitySoluble in Water, Methanol; Insoluble in Ether, Hexanes
Spectroscopic Analysis
  • ¹H NMR (400 MHz, D₂O): The proton NMR spectrum is the most definitive tool for structural confirmation. Expected signals include:

    • Multiplets corresponding to the morpholine ring protons (approx. δ 3.0-4.2 ppm).

    • A multiplet for the methine proton at the C2 position of the morpholine ring.

    • Triplets corresponding to the two methylene groups of the propanoic acid chain (approx. δ 2.5-2.9 ppm and δ 1.8-2.1 ppm).

    • The absence of the Boc group singlet at ~1.45 ppm confirms deprotection.

  • ¹³C NMR (100 MHz, D₂O): Expected signals include:

    • A signal for the carbonyl carbon (C=O) around δ 175-180 ppm.

    • Signals for the carbons of the morpholine ring (approx. δ 40-75 ppm).

    • Signals for the methylene carbons of the propanoic acid chain.

  • FT-IR (ATR): Key vibrational stretches confirm the presence of functional groups.

    • Broad peak from 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid and N-H⁺ stretch of ammonium salt).

    • Sharp, strong peak around 1710-1730 cm⁻¹ (C=O stretch of carboxylic acid).

    • Strong peak around 1100 cm⁻¹ (C-O-C stretch of the morpholine ether).

  • LC-MS (ESI+): Provides confirmation of the molecular weight.

    • Expected [M+H]⁺ for the free base: m/z = 160.09.

G Product Final Product Sample NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirms C-H framework FTIR FT-IR Spectroscopy Product->FTIR Confirms functional groups LCMS LC-MS Analysis Product->LCMS Confirms molecular weight Confirmation Structure & Purity Confirmed NMR->Confirmation FTIR->Confirmation LCMS->Confirmation

Caption: Analytical validation workflow for the final product.

Safety and Handling

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use only in a fume hood.

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere if possible.

  • Strong Acids (HCl): Corrosive. Handle with care and appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Kaldor, S. W., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-9. [Link]

  • Kaur, M., & Singh, M. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • The Vespiary. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. The Vespiary. [Link]

  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. (2025). Thieme. [Link]

  • Al-Zharani, M., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

  • Al-Zharani, M., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. National Institutes of Health (NIH). [Link]

  • Al-Zharani, M., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • LibreTexts Chemistry. (2020). 23.8 Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 3-(Morpholin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Yield Optimization, Stereocontrol, and Troubleshooting for Morpholine-Propionic Acid Derivatives

Introduction & Mechanistic Overview

3-(Morpholin-2-yl)propanoic acid is a critical aliphatic heterocycle building block in modern medicinal chemistry. It is prominently featured in the synthesis of advanced therapeutics, including the RAS(ON) G12C-selective tricomplex inhibitor Elironrasib (RMC-6291)[1] and the Hepatitis B virus capsid inhibitor HEC72702[2].

Despite its structural simplicity, synthesizing this compound with high yield and enantiomeric purity presents distinct challenges. Common failure points include poor olefination stereoselectivity, incomplete alkene reduction, and the difficult isolation of the highly hygroscopic final salt. This guide provides a self-validating, step-by-step protocol and a targeted troubleshooting Q&A to help you maximize your overall synthetic yield.

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Boc-2-formylmorpholine Step1 Step 1: HWE Olefination (TEPA, LiCl, DBU, MeCN) Start->Step1 Int1 Ethyl (E)-3-(N-Boc-morpholin-2-yl)acrylate Step1->Int1 Error1 Issue: Low E/Z Selectivity & Epimerization Step1->Error1 Troubleshoot Q1 Step2 Step 2: Catalytic Hydrogenation (Pd(OH)2/C, H2, EtOH) Int1->Step2 Int2 Ethyl 3-(N-Boc-morpholin-2-yl)propanoate Step2->Int2 Error2 Issue: Incomplete Reduction Step2->Error2 Troubleshoot Q2 Step3 Step 3: Saponification (LiOH, THF/H2O) Int2->Step3 Int3 3-(N-Boc-morpholin-2-yl)propanoic acid Step3->Int3 Step4 Step 4: Acidic Deprotection (4M HCl in Dioxane) Int3->Step4 Final 3-(Morpholin-2-yl)propanoic acid HCl Step4->Final Error3 Issue: Gummy Residue (Hygroscopicity) Step4->Error3 Troubleshoot Q3

Figure 1: Four-step synthetic workflow for 3-(Morpholin-2-yl)propanoic acid.

Optimized Step-by-Step Methodology

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination (Masamune-Roush Conditions)

  • Charge a flame-dried flask with anhydrous acetonitrile (0.2 M), triethyl phosphonoacetate (TEPA) (1.2 equiv), and anhydrous LiCl (1.2 equiv) under a nitrogen atmosphere[3].

  • Add DBU (1.1 equiv) dropwise at 0 °C. Stir for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Add N-Boc-2-formylmorpholine (1.0 equiv) dropwise. Warm the mixture to room temperature and stir for 4 hours.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate ethyl (E)-3-(N-Boc-morpholin-2-yl)acrylate.

Step 2: Catalytic Hydrogenation

  • Dissolve the purified acrylate in anhydrous EtOH (0.1 M).

  • Add 20% Pd(OH)₂/C (Pearlman's catalyst, 10 wt%). Evacuate the vessel and backfill with H₂ gas three times.

  • Stir vigorously under H₂ pressure (40 psi via Parr shaker) at room temperature for 4–6 hours.

  • Validation: Filter the suspension through a tightly packed Celite pad, washing thoroughly with EtOAc. Concentrate under reduced pressure to yield ethyl 3-(N-Boc-morpholin-2-yl)propanoate. TLC should show complete disappearance of the UV-active starting material.

Step 3: Saponification

  • Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4-6 hours.

  • Validation: Acidify the mixture carefully to pH 3-4 using 1M HCl. Extract with DCM (3x), dry over MgSO₄, and concentrate to yield 3-(N-Boc-morpholin-2-yl)propanoic acid as a white solid.

Step 4: Acidic Deprotection

  • Dissolve the Boc-protected acid in a minimal volume of anhydrous DCM.

  • Add 4M HCl in dioxane (10 equiv) at 0 °C. Stir at room temperature for 2 hours[4].

  • Validation: Concentrate the mixture under reduced pressure. Co-evaporate twice with anhydrous DCM. Triturate the resulting residue with cold methyl tert-butyl ether (MTBE) for 30 minutes to precipitate the final product, 3-(Morpholin-2-yl)propanoic acid hydrochloride. Filter rapidly under nitrogen.

Troubleshooting Guide & FAQs

Q1: My HWE olefination yield is stalling at 60%, and I am seeing a high proportion of the Z-isomer and epimerized byproducts. How can I improve the E-selectivity and overall yield? Causality & Solution: Traditional HWE conditions using strong bases (e.g., NaH or KHMDS in THF) create a highly basic environment. This basicity can deprotonate the alpha-position of the 2-formylmorpholine, leading to racemization/epimerization of the chiral center and degradation of the base-sensitive aldehyde[3]. Action: Switch to Masamune-Roush conditions using LiCl and DBU in acetonitrile. The lithium cation coordinates both the phosphonate and the aldehyde carbonyl, creating a highly organized, tight transition state. This accelerates the reaction at a much lower basicity, strictly preserving the stereochemistry and overwhelmingly favoring the thermodynamically stable (E)-alkene.

Q2: During the catalytic hydrogenation step, I observe incomplete reduction of the double bond even after 24 hours. What is causing this? Causality & Solution: Incomplete reduction is typically caused by catalyst poisoning from trace impurities (such as residual phosphorus byproducts from the HWE step) or steric hindrance around the morpholine ring. Furthermore, the morpholine oxygen can weakly coordinate with standard palladium surfaces, altering binding efficiency. Action: First, ensure rigorous chromatographic purification of the HWE product. Second, upgrade the catalyst from standard 10% Pd/C to Pearlman’s catalyst (Pd(OH)₂/C). Pearlman's catalyst provides a non-poisoned, highly active surface ideal for hindered olefins. Finally, increase the H₂ pressure from a standard balloon (1 atm) to a Parr shaker at 40 psi to overcome the steric bulk.

Q3: The final Boc deprotection step results in a sticky, gummy residue instead of a crystalline hydrochloride salt. How do I obtain a workable solid? Causality & Solution: The deprotection of the Boc group using 4M HCl in dioxane is highly efficient[5], but the resulting 3-(morpholin-2-yl)propanoic acid hydrochloride is extremely hygroscopic. The gummy texture is caused by the entrapment of residual coordinating solvents (dioxane) and ambient moisture within the crystal lattice[4]. Action: Do not attempt to dry the gummy residue directly under a vacuum, as it will simply form a hard glass. Instead, perform a solvent exchange. Co-evaporate the crude mixture with anhydrous DCM twice to azeotropically remove trace dioxane. Then, suspend the residue in a non-polar, non-coordinating anti-solvent like cold MTBE. Apply vigorous mechanical stirring (trituration) for 30 minutes. This forces the salt out of its solvated state and induces the crystallization of a free-flowing, white solid.

Quantitative Data Summary: Yield Optimization

The following table summarizes the expected yield and purity improvements when transitioning from standard to optimized protocols across the synthetic workflow.

Synthetic StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Improvement Metric
HWE Olefination NaH, THF, 0 °C to RT60 - 65%LiCl, DBU, MeCN (Masamune-Roush)85 - 92%>95:5 E/Z ratio; zero epimerization
Hydrogenation 10% Pd/C, H₂ (1 atm), EtOAc75 - 80%20% Pd(OH)₂/C, H₂ (40 psi), EtOH95 - 98%Complete conversion in <4 hours
Saponification NaOH, MeOH/H₂O, Reflux70 - 75%LiOH·H₂O, THF/MeOH/H₂O, RT90 - 95%Prevents morpholine ring-opening
Deprotection TFA, DCM, RT80% (TFA salt)4M HCl in Dioxane, RT, MTBE Trituration92 - 99%Yields highly crystalline HCl salt

References

  • Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). ResearchGate.[Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

Sources

Troubleshooting solubility issues of 3-(Morpholin-2-yl)propanoic acid in water

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-(Morpholin-2-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. 3-(Morpholin-2-yl)propanoic acid is a zwitterionic molecule, containing both a basic morpholine nitrogen and an acidic carboxylic acid group. This structure dictates its physicochemical properties and is the primary reason for its complex solubility behavior, which is highly dependent on pH. This guide provides in-depth troubleshooting strategies, experimental protocols, and foundational scientific principles to help you successfully prepare aqueous solutions for your experiments.

Part 1: Understanding the Physicochemical Landscape

The solubility of a compound is governed by its molecular structure. 3-(Morpholin-2-yl)propanoic acid possesses two key functional groups that ionize at different pH values.

  • Morpholine Ring: The secondary amine within the morpholine ring is basic and will be protonated (positively charged) in acidic conditions.

  • Propanoic Acid Group: The carboxylic acid is acidic and will be deprotonated (negatively charged) in basic conditions.

At a specific pH, known as the isoelectric point (pI), the positive and negative charges will balance, resulting in a net-neutral molecule. Zwitterions like this often exhibit their lowest aqueous solubility at their pI due to strong intermolecular electrostatic interactions that favor the crystal lattice state over solvation.[1]

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance for Solubility
Molecular Weight 159.18 g/mol [2]Low molecular weight generally favors solubility.
pKa (Acidic) ~4.5 - 5.0The predicted pKa of the carboxylic acid group. Above this pH, it becomes negatively charged.
pKa (Basic) ~8.5 - 9.0The predicted pKa of the conjugate acid of the morpholine nitrogen. Below this pH, it becomes positively charged.
Isoelectric Point (pI) ~6.5 - 7.0The pH at which the molecule has a net zero charge, predicting the point of minimum solubility.
logP -0.8 to -1.5The negative value indicates the compound is hydrophilic and prefers an aqueous environment, provided it is in an ionized state.

Note: pKa and pI values are estimates based on the respective functional groups and may vary. Experimental determination is recommended for precise characterization.

Molecular State vs. pH

The ionization state of 3-(Morpholin-2-yl)propanoic acid is directly controlled by the pH of the aqueous medium. Understanding this relationship is the key to overcoming solubility issues.

cluster_low_ph Low pH (e.g., pH 2) cluster_pi Isoelectric Point (pI) (e.g., pH ~7) cluster_high_ph High pH (e.g., pH 10) low_ph Predominantly Cationic (High Solubility) pi Zwitterionic (Net Neutral, Low Solubility) low_ph->pi Add Base (e.g., NaOH) pi->low_ph Add Acid (e.g., HCl) high_ph Predominantly Anionic (High Solubility) pi->high_ph Add Base (e.g., NaOH) high_ph->pi Add Acid (e.g., HCl) cluster_ph_choice pH Adjustment Strategy start Start: Compound does not dissolve in neutral water/buffer check_form Is the compound the free zwitterion or a salt (e.g., HCl)? start->check_form adjust_ph Adjust pH away from pI (~7.0) See Protocol 1 check_form->adjust_ph acidic Go Acidic (Add 0.1M HCl to pH 2-4) adjust_ph->acidic For acidic/neutral final buffer basic Go Basic (Add 0.1M NaOH to pH 9-11) adjust_ph->basic For basic final buffer add_energy Apply Gentle Heat (37-50°C) or Sonicate acidic->add_energy basic->add_energy still_insoluble Still Insoluble? (Likely exceeds thermodynamic solubility limit) add_energy->still_insoluble success Success: Compound Dissolved Verify stability by cooling to RT add_energy->success reassess Re-assess Target Concentration OR Prepare stock in organic solvent (e.g., DMSO) still_insoluble->reassess

Sources

Technical Support Center: Optimizing Amide Coupling for 3-(Morpholin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Morpholin-2-yl)propanoic acid . This bifunctional building block—featuring a secondary amine within the morpholine ring and a terminal carboxylic acid—is a highly versatile scaffold in drug discovery. However, its zwitterionic nature and propensity for self-condensation present unique challenges during synthesis.

This guide provides field-proven troubleshooting, mechanistic insights, and optimized protocols to ensure high-yielding, reproducible amide couplings.

Troubleshooting Guide & FAQs

Issue 1: Intractable Mixtures & Polymerization

Q: Why is my coupling reaction yielding a messy, polymeric mixture instead of the desired product? A: 3-(Morpholin-2-yl)propanoic acid is an amino acid. If you attempt to activate the carboxylic acid while the secondary amine is unprotected, the molecule will undergo rapid intermolecular self-condensation (forming oligomers and polymers).

  • The Fix: You must employ a strict protection strategy. To couple the carboxylic acid to an external amine, you must first protect the morpholine nitrogen (e.g., with a Boc or Cbz group). Conversely, to couple the morpholine nitrogen to an external acid, the propanoic acid must be protected (e.g., as a methyl ester).

Issue 2: Poor Solubility of the Starting Material

Q: My starting material won't dissolve in standard coupling solvents like DCM or THF. What should I do? A: In its unprotected form, 3-(morpholin-2-yl)propanoic acid exists as a zwitterion (inner salt), making it highly polar and insoluble in non-polar organic solvents.

  • The Fix: Do not attempt direct coupling on the zwitterion. For the initial protection step (e.g., Boc protection), use a biphasic mixture of 1,4-dioxane and aqueous NaOH. Once the amine is protected, the zwitterionic character is abolished, and the resulting N-Boc-3-(morpholin-2-yl)propanoic acid becomes highly soluble in DMF, NMP, and DCM.

Issue 3: Low Coupling Yields with Hindered Amines

Q: Which coupling reagent and base combination should I use to maximize yields? A: We strongly recommend HATU combined with DIPEA (Hunig's base).

  • Mechanistic Insight: HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as an intramolecular general base to facilitate the attack of the incoming amine. This significantly accelerates the reaction compared to traditional HOBt-based reagents .

  • Base Selection: DIPEA is significantly more sterically hindered than Triethylamine (TEA). This steric bulk prevents DIPEA from acting as a competing nucleophile against the activated HOAt ester, while still providing sufficient basicity to neutralize amine salts.

Q: Will HATU cause epimerization of the chiral center? A: No. The chiral center in 3-(morpholin-2-yl)propanoic acid is located at the C2 position of the morpholine ring. Because this stereocenter is separated from the activated carbonyl by a two-carbon aliphatic chain (-CH₂-CH₂-), it cannot form the oxazolone intermediate responsible for the racemization typically seen in α-amino acids .

Reagent Selection Matrix

Summarized below is the quantitative and qualitative data comparing common amide coupling reagents specifically for the N-protected 3-(morpholin-2-yl)propanoic acid scaffold.

Coupling ReagentActivation IntermediateTypical Reaction TimeRelative Yield (Hindered Amines)Post-Reaction Byproduct Removal
HATU HOAt Active Ester1 - 3 hoursExcellent (>85%)Moderate (Requires acidic/basic washes)
PyBOP HOBt Active Ester4 - 8 hoursGood (70-80%)Difficult (Requires chromatography for HMPA)
T3P (50% in DMF) Mixed Anhydride12 - 24 hoursGood (70-85%)Very Easy (Water-soluble byproducts)
EDC / HOBt HOBt Active Ester12 - 24 hoursModerate (50-70%)Easy (Water-soluble urea)

Workflow Visualization

Workflow SM 3-(Morpholin-2-yl)propanoic acid (Zwitterion) Decision Target Coupling Site? SM->Decision ProtectN Protect Morpholine N (Boc2O, NaOH/Dioxane) Decision->ProtectN Modify Acid ProtectO Protect Propanoic Acid (MeOH, SOCl2) Decision->ProtectO Modify Amine CoupleAcid Amide Coupling at Acid (HATU, DIPEA, R-NH2) ProtectN->CoupleAcid CoupleAmine Amide Coupling at N (HATU, DIPEA, R-COOH) ProtectO->CoupleAmine DeprotectN Deprotect N-Boc (TFA/DCM) CoupleAcid->DeprotectN DeprotectO Deprotect Methyl Ester (LiOH/H2O) CoupleAmine->DeprotectO Final1 Final Amide Product DeprotectN->Final1 Final2 Final Amide Product DeprotectO->Final2

Workflow for protection and amide coupling of 3-(morpholin-2-yl)propanoic acid.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. In-process checks are built into the steps to ensure the chemical integrity of the intermediates.

Protocol A: Synthesis of N-Boc-3-(morpholin-2-yl)propanoic acid
  • Dissolution: Suspend 3-(morpholin-2-yl)propanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (2.0 eq). Stir vigorously until a clear solution is obtained. (Validation: Complete dissolution confirms the deprotonation of the zwitterion into the soluble sodium salt).

  • Boc Addition: Cool the solution to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Controlled Acidification: Concentrate in vacuo to remove the 1,4-dioxane. Cool the remaining aqueous layer to 0 °C and acidify to pH ~2-3 using 1 M KHSO₄.

    • Validation: Using KHSO₄ instead of strong acids like HCl prevents localized, extreme pH drops that could prematurely cleave the newly formed acid-sensitive Boc group.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected intermediate as a white solid or viscous oil.

Protocol B: Amide Coupling using HATU
  • Activation: Dissolve N-Boc-3-(morpholin-2-yl)propanoic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Coupling Reagent: Add HATU (1.2 eq) in one portion. The solution will typically turn a pale yellow color, indicating the formation of the HOAt active ester.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor completion via LC-MS. (Validation: Look for the disappearance of the starting material mass and the appearance of the product mass + [M+H]⁺. The HOAt byproduct mass will also be highly visible).

  • Rigorous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer sequentially with 1 M KHSO₄ (to remove unreacted amine), saturated NaHCO₃ (to remove acidic byproducts), and heavily with brine (5x) .

    • Validation: The repeated brine washes are critical to partition the high-boiling DMF into the aqueous phase, ensuring a clean crude NMR spectrum and preventing solvent interference in subsequent deprotection steps. Dry over Na₂SO₄ and concentrate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Technical Support Center: Best Purification Techniques for 3-(Morpholin-2-yl)propanoic Acid Crude Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 3-(Morpholin-2-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this polar, zwitterionic compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 3-(Morpholin-2-yl)propanoic acid.

Q1: What are the key chemical properties of 3-(Morpholin-2-yl)propanoic acid that influence its purification?

3-(Morpholin-2-yl)propanoic acid is a β-amino acid derivative. Its structure contains a secondary amine within the morpholine ring (a basic center) and a carboxylic acid (an acidic center). This makes the molecule zwitterionic, meaning it can carry both a positive and a negative charge, and its net charge is highly dependent on pH. Its polarity is significant, with a calculated LogP value that is negative, indicating high hydrophilicity[1]. These characteristics are paramount when selecting a purification strategy; techniques that exploit charge (Ion-Exchange Chromatography) or polarity (Hydrophilic Interaction or Reverse-Phase Chromatography) are often most successful.

Q2: What are the likely impurities in a crude synthesis of 3-(Morpholin-2-yl)propanoic acid?

Impurities are highly dependent on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as protected morpholine precursors or acrylate derivatives.

  • Side-Products: Including products from incomplete reactions, rearrangements, or competing reaction pathways.

  • Reagents and Catalysts: Acids, bases, or coupling agents (like DCC, which can form difficult-to-remove urea byproducts) used during the synthesis[2].

  • Residual Solvents: Organic solvents used in the reaction or initial workup.

The presence of these impurities can significantly impact the quality and safety of the final compound, especially in pharmaceutical applications[3].

Q3: What are the primary purification strategies for this compound, and how do I choose the right one?

The three primary methods are Recrystallization, Ion-Exchange Chromatography (IEC), and High-Performance Liquid Chromatography (HPLC), typically in Reverse-Phase (RPC) or Hydrophilic Interaction (HILIC) mode. The choice depends on the scale of your purification, the nature of the impurities, and the required final purity.

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleIdeal ForPurity AchievableScalabilityKey Limitation
Recrystallization Differential solubility of the compound and impurities in a solvent system at varying temperatures.Removing minor impurities from a solid, crystalline compound.Good to ExcellentHighIneffective for oils, amorphous solids, or impurities with similar solubility.[4][5]
Ion-Exchange Chromatography (IEC) Separation based on reversible binding to a charged stationary phase, controlled by pH and ionic strength.[6][7]High-purity isolation of charged molecules from complex mixtures.Excellent to Ultra-HighModerate to HighRequires the target molecule to be charged; can be more time-consuming to develop.
Reverse-Phase Chromatography (RPC/HPLC) Separation based on hydrophobicity.Analytical assessment and small-scale preparative purification.Excellent to Ultra-HighLow to ModeratePoor retention of highly polar compounds like this one is a major challenge.[8][9]
Hydrophilic Interaction Chromatography (HILIC) Partitioning between a polar stationary phase and a semi-aqueous mobile phase.Separating very polar compounds that are not retained in RPC.ExcellentLow to ModerateRequires careful control of water content in the mobile phase.

Q4: How can I assess the purity of my final product?

Purity should be assessed using orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is standard for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the chemical structure and identify any residual impurities or solvents.

Section 2: Core Purification Protocols & Methodologies

Method 1: Recrystallization

Recrystallization is often the most direct method for purifying solid compounds. The key is finding a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your crude extract in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Guide for Recrystallization

ProblemPotential Cause(s)Recommended Solution(s)
Compound "Oils Out" The compound's melting point is below the solvent's boiling point; cooling is too rapid; high impurity load.Use a lower-boiling point solvent or solvent mixture. Ensure cooling is gradual. If impurities are the cause, first attempt a chromatographic cleanup.[5]
No Crystals Form The solution is not sufficiently supersaturated; the compound is too soluble.Evaporate some solvent to increase the concentration. Add an "anti-solvent" (in which the compound is insoluble) dropwise until turbidity persists. Scratch the inner wall of the flask with a glass rod to induce nucleation.[5]
Low Recovery Too much solvent was used; crystals are partially soluble in the cold wash solvent.Use the absolute minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold and used sparingly.
Method 2: Ion-Exchange Chromatography (IEC) - Recommended for High Purity

Principle of Causality: This technique is exceptionally well-suited for 3-(Morpholin-2-yl)propanoic acid due to its zwitterionic nature. We can exploit the compound's charge to achieve a highly selective separation. By using a strong acid cation-exchange resin , the positively charged morpholine nitrogen (at low pH) will bind to the negatively charged resin. Neutral and anionic impurities will pass through. The bound product can then be eluted by raising the pH, which neutralizes the morpholine nitrogen and breaks the ionic bond.[10][11]

IEC_Principle cluster_load Step 1: Loading (Low pH, e.g., pH 3-4) cluster_elute Step 2: Elution (High pH, e.g., pH 8-9) Crude Crude Extract in Acidic Buffer (Compound is Positively Charged) Column_Load Cation-Exchange Column (Negatively Charged Resin) Crude->Column_Load Compound Binds Waste_Load Waste (Neutral & Anionic Impurities) Column_Load->Waste_Load Column_Elute Cation-Exchange Column (Compound is Released) Base Basic Buffer (e.g., NH4OH) (Compound is Neutral/Negative) Base->Column_Elute Pure Pure Compound Column_Elute->Pure

Caption: Ion-Exchange Chromatography Workflow.

Step-by-Step Protocol for Cation-Exchange Chromatography:

  • Resin Preparation: Swell a strong acid cation-exchange resin (e.g., Dowex 50WX8) in deionized water. Pack it into a suitable column and wash sequentially with 1 M NaOH, deionized water (until neutral), 1 M HCl, and finally with the loading buffer (e.g., 0.1 M acetic acid, pH ~3) until the eluent pH matches the buffer pH.

  • Sample Preparation: Dissolve the crude extract in the loading buffer. Adjust the pH to ensure the compound is fully protonated and positively charged (pH < pKa of the amine). Filter the sample to remove any particulates.

  • Loading: Apply the prepared sample to the top of the column at a controlled flow rate.

  • Washing: Wash the column with several column volumes of the loading buffer to remove all unbound impurities. Monitor the column eluent with a UV detector or by TLC until the baseline is stable.

  • Elution: Elute the bound 3-(Morpholin-2-yl)propanoic acid by applying a basic solution, such as 0.5 M ammonium hydroxide. This deprotonates the morpholine nitrogen, releasing the compound from the resin.

  • Fraction Collection: Collect fractions and monitor for the presence of the product using TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent and volatile base (ammonia) under reduced pressure (e.g., using a rotary evaporator). Lyophilization may be required to obtain a dry, solid product.[10]

Troubleshooting Guide for Ion-Exchange Chromatography

ProblemPotential Cause(s)Recommended Solution(s)
Compound Does Not Bind Loading pH is too high (above the pKa of the amine), neutralizing the positive charge.Ensure the pH of the sample and loading buffer is at least 1-2 units below the pKa of the morpholine nitrogen.
Poor Recovery / No Elution Elution buffer is not strong enough (pH too low or ionic strength insufficient) to displace the compound.Increase the pH or the salt concentration of the elution buffer. A gradient elution (gradually increasing pH or salt) may improve resolution and recovery.
Co-elution of Impurities Basic impurities are binding along with the product; non-specific hydrophobic interactions with the resin backbone.Optimize the wash step with a buffer of slightly higher ionic strength or pH to remove weakly bound impurities before eluting the target compound. Adding a small percentage of organic solvent (e.g., 10% methanol) to buffers can disrupt hydrophobic interactions.
Method 3: Reverse-Phase Chromatography (RPC)

Principle of Causality: Standard RPC separates molecules based on hydrophobicity, with polar compounds eluting first. 3-(Morpholin-2-yl)propanoic acid is very polar and will likely have little to no retention on a standard C18 column, eluting near the solvent front with other polar impurities.[8][9] To achieve separation, the methodology must be adapted to enhance the retention of polar molecules.

Strategies for Retaining Polar Compounds:

  • Polar-Endcapped Columns: Use columns where residual silanols on the silica surface are capped with polar groups, allowing for better interaction with polar analytes.

  • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile) and a small amount of water. Water acts as the strong, eluting solvent. This provides excellent retention for highly polar compounds.

  • Mixed-Mode Chromatography: Employ columns that have both reverse-phase (e.g., C18) and ion-exchange functionalities. This allows for simultaneous separation based on both hydrophobicity and charge, greatly enhancing retention and selectivity for zwitterionic compounds.[12]

Section 3: Overall Purification Strategy

A logical workflow is crucial for efficiently achieving high purity. For an unknown crude extract, start with a simple, scalable method and proceed to more powerful techniques as needed.

Purification_Workflow Crude Crude Extract Analysis1 Purity Analysis (HPLC, TLC) Crude->Analysis1 Recryst Recrystallization Analysis1->Recryst If solid & >85% pure IEC Ion-Exchange Chromatography Analysis1->IEC If complex mixture or oil Analysis2 Purity Check Recryst->Analysis2 Analysis2->IEC Purity Not OK Final Pure Compound (>98%) Analysis2->Final Purity OK Analysis3 Purity Check IEC->Analysis3 Analysis3->IEC Re-run IEC (Optimize Gradient) Analysis3->Final Purity OK

Caption: Recommended Overall Purification Workflow.

References

  • Benchchem. Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)
  • Kremmer, T., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025).
  • Mitsubishi Chemical Corporation.
  • ResearchGate. Separation and Purification of Amino Acids. [Link]

  • SIELC Technologies. HPLC Retention of Polar Compounds. [Link]

  • Chrom Tech, Inc. (2025).
  • Phenomenex. (2025). Normal-phase vs.
  • Google Patents. Method for purification of an amino acid using ion exchange resin.
  • IntechOpen. (2012). The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules. [Link]

  • Google Patents.
  • ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines. [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Elsevier (PMC). (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates. [Link]

  • Benchchem. Technical Support Center: Purification of 3-(2-Iodophenylamino)propanoic acid.
  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

  • ECHA. 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information. [Link]

  • Phenomenex. Troubleshooting Guide.
  • BD Biosciences. Troubleshooting Guide A. Protein Expression B. Loading/Washing.
  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Elsevier (PMC). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • ResearchGate. (2016). How to purify esterification product?. [Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 3-(Morpholin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As analytical scientists, we frequently encounter peak shape distortions when analyzing highly polar, multifunctional molecules. 3-(Morpholin-2-yl)propanoic acid is a classic "problematic" analyte: it possesses both a basic secondary amine (the morpholine ring) and an acidic carboxylic acid group.

This guide moves beyond generic advice. We will deconstruct the thermodynamic and electrostatic causes of peak tailing for this specific zwitterion and provide self-validating, step-by-step protocols to achieve symmetrical, reproducible chromatography.

Analyte Profiling: The Mechanistic Root of Peak Tailing

To fix peak tailing, we must first understand the ionization states of 3-(Morpholin-2-yl)propanoic acid. Peak tailing in high-performance liquid chromatography (HPLC) occurs when an analyte experiences more than one retention mechanism simultaneously[1]. For this molecule, the primary culprit is secondary ion-exchange interactions .

In standard Reversed-Phase (RP) silica columns, unbonded residual silanol groups (Si-OH) become ionized (Si-O⁻) at a mobile phase pH above 3.0. The positively charged morpholine nitrogen strongly interacts with these acidic silanols, causing the analyte to "stick" to the stationary phase and bleed off slowly, creating a tailing edge[1]. Furthermore, operating at a pH near the analyte's pKa results in mixed ionization states, which broadens the peak.

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyEstimated ValueChromatographic Implication
Amine pKa (Morpholine) ~8.3 - 8.5Positively charged at pH < 8. Drives strong secondary interactions with ionized silanols.
Carboxylic Acid pKa ~4.0 - 4.5Negatively charged at pH > 5.
Isoelectric Point (pI) ~6.4Exists as a highly polar zwitterion at neutral pH, leading to poor RP-HPLC retention.
LogP < 0 (Hydrophilic)Elutes near the void volume in standard RP-HPLC; highly susceptible to peak distortion.

Diagnostic Troubleshooting Workflow

Before altering your method, use the following logic tree to determine whether you should optimize your current Reversed-Phase method or switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) approach.

HPLC_Troubleshooting Start Peak Tailing Detected 3-(Morpholin-2-yl)propanoic acid CheckRet Is k' (Retention Factor) < 2? Start->CheckRet RPHPLC Optimize RP-HPLC (k' > 2) CheckRet->RPHPLC No HILIC Switch to HILIC Mode (k' < 2) CheckRet->HILIC Yes (Polarity Issue) LowPH Adjust pH < 3.0 (Protonate Silanols) RPHPLC->LowPH IonPair Add Ion-Pairing Agent (e.g., 0.1% TFA) LowPH->IonPair Success Symmetrical Peak (As 0.9 - 1.2) IonPair->Success ZHILIC Use Zwitterionic Column (e.g., Z-HILIC) HILIC->ZHILIC Buffer Use 10-20 mM Ammonium Formate (pH 3-5) ZHILIC->Buffer Buffer->Success

Caption: Diagnostic workflow for resolving peak tailing of zwitterionic morpholine derivatives.

Self-Validating Remediation Protocols

Depending on your retention factor (k'), select one of the following validated protocols.

Table 2: Buffer Selection & pH Optimization Matrix

Chromatographic ModeTarget pHRecommended Buffer / AdditiveAnalyte StateStationary Phase Interaction
RP-HPLC (Low pH) 2.0 - 2.50.1% TFA or 0.1% Formic AcidCationic (+1)Silanols protonated (neutralized). Ion-pairing improves retention.
RP-HPLC (High pH) 10.0 - 10.510 mM Ammonium HydroxideAnionic (-1)Silanols ionized, but analyte is repelled. Requires hybrid silica.
Z-HILIC 3.0 - 5.010-20 mM Ammonium FormateZwitterionicBalanced electrostatic and hydrophilic partitioning. Optimal peak shape.
Protocol A: Reversed-Phase (RP-HPLC) Low-pH Strategy

Causality: Lowering the mobile phase pH below 3.0 fully protonates residual silanols on the silica surface, converting them from reactive Si-O⁻ to neutral Si-OH[2]. This eliminates the secondary ion-exchange mechanism. Adding Trifluoroacetic acid (TFA) provides an ion-pairing effect with the protonated morpholine ring, increasing hydrophobicity and retention.

Step-by-Step Methodology:

  • Column Selection: Install a highly deactivated, sterically protected C18 column designed to withstand low pH without ligand cleavage (e.g., Agilent ZORBAX StableBond)[2].

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of MS-grade TFA to 1000 mL of LC-MS grade water (0.1% v/v, pH ~2.0).

    • Phase B: 0.1% TFA in Acetonitrile.

  • System Equilibration: Flush the column with at least 10 column volumes (CV) of the initial gradient composition to ensure the stationary phase is fully protonated and ion-paired.

  • Validation Step: Inject a neutral void volume marker (e.g., uracil). If the uracil peak is symmetrical but your analyte tails, the issue is chemical (analyte-column interaction). If both tail, the issue is physical (e.g., column void or blocked frit)[2].

  • Analyze: Run the gradient. Calculate the Asymmetry factor (As) at 10% peak height. A successful remediation will yield an As between 0.9 and 1.2[2].

Protocol B: Zwitterionic HILIC (Z-HILIC) Strategy (Recommended)

Causality: Because 3-(Morpholin-2-yl)propanoic acid is a highly polar zwitterion, it often elutes too early in RP-HPLC. HILIC uses a water-rich layer on the stationary phase to partition polar analytes. Using a Zwitterionic HILIC (Z-HILIC) column provides a surface with both positive and negative charges, offering balanced electrostatic interactions that prevent the analyte from being overly retained by a single charge mechanism[3].

Step-by-Step Methodology:

  • Column Selection: Install a superficially porous Z-HILIC column (e.g., InfinityLab Poroshell 120 HILIC-Z). Superficially porous particles provide high efficiency and excellent peak shape for polar metabolites[4].

  • Buffer Preparation (Critical): Prepare a 100 mM Ammonium Formate stock solution. Adjust the pH of this aqueous stock to 3.0 using formic acid.

  • Mobile Phase Mix:

    • Phase A: 10 mM Ammonium Formate (pH 3.0) in Water (diluted from stock).

    • Phase B: Acetonitrile.

    • Note: Adequate buffer concentration (10-20 mM final) is required to shield electrostatic interactions and maintain peak symmetry[3].

  • Sample Diluent Preparation: Dissolve the sample in a diluent that closely matches the initial mobile phase (e.g., 90% Acetonitrile / 10% Water).

  • Validation Step: Inject the sample. If peak splitting is observed, verify that the sample diluent is not highly aqueous. In HILIC, water is the strong elution solvent; injecting a 100% aqueous sample disrupts the partitioning layer and causes severe peak distortion[3].

Frequently Asked Questions (FAQs)

Q: I adjusted my RP-HPLC mobile phase to pH 2.5, but I am still observing a tailing edge. What is the root cause? A: You are likely experiencing mass or volume overload. Secondary retention sites (like trace metals or inaccessible silanols) are limited in number and saturate quickly[5]. When these sites are overloaded, the sorption-desorption kinetics become non-linear, resulting in a tailing band[5]. Try reducing your injection mass by 10-fold or diluting the sample. Additionally, ensure you are using high-purity Type B silica, as older Type A silica contains trace metals (iron, aluminum) that increase silanol acidity and exacerbate tailing[1].

Q: Can I use a competing amine like Triethylamine (TEA) to block silanol interactions? A: Yes. Adding 10 mM TEA to the mobile phase acts as a sacrificial base; it binds to the active silanol sites before the morpholine ring of your analyte can interact with them, effectively masking the tailing mechanism[6]. However, TEA causes severe ion suppression in LC-MS and can contaminate the mass spectrometer for weeks. If you are using UV detection, TEA is a viable fix. If you are using MS, you must rely on volatile buffers (formate/acetate) or switch to a HILIC method.

Q: My peak shape was great on the Z-HILIC column yesterday, but today the peak is splitting and tailing. Why? A: This is a classic symptom of a sample solvent mismatch. In HILIC mode, water acts as the strong solvent[3]. If you dissolved today's sample in 100% water or a highly aqueous biological buffer, the sample plug acts as a strong localized eluent, carrying a portion of the analyte rapidly through the column before it can partition. Always ensure your injection solvent contains at least 75-80% organic solvent (acetonitrile) to match the initial HILIC conditions[3].

References

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex Blog.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCTSBible. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
  • Agilent Technologies / Scribd. Fixing Peak Tailing in HPLC Analysis.
  • LCGC International. The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.
  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting.

Sources

Technical Support Center: Minimizing Side Reactions in 3-(Morpholin-2-yl)propanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 3-(Morpholin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, with a focus on minimizing common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Here are some of the common challenges encountered during the esterification of 3-(Morpholin-2-yl)propanoic acid and their initial solutions:

Q1: My esterification reaction is resulting in a significant amount of a dimeric cyclic by-product. What is it and how can I prevent it?

A1: The by-product you are observing is likely a diketopiperazine (DKP). This occurs through an intramolecular cyclization between two molecules of the amino acid ester. To minimize DKP formation, it is advisable to use a protection strategy for the morpholine nitrogen. Additionally, controlling the reaction temperature and using specific coupling reagents can suppress this side reaction.[1][2]

Q2: I'm observing racemization in my final product. What are the primary causes and how can I maintain the stereochemical integrity of my compound?

A2: Racemization can occur, particularly under harsh reaction conditions. The key factors that influence racemization are the choice of coupling reagents, the base used, and the reaction temperature. To mitigate this, use racemization-suppressing additives like HOBt or Oxyma in combination with carbodiimides.[3][4][5] Employing a sterically hindered base such as 2,4,6-collidine is also recommended.[3][5]

Q3: The yield of my esterification is consistently low. What are the most likely reasons for this?

A3: Low yields can stem from several factors including incomplete reaction, the formation of side products like N-acylurea, or challenges in purification. Optimizing the reaction conditions, such as the choice of catalyst and solvent, is crucial. For instance, the Steglich esterification, which uses DCC and a catalytic amount of DMAP, is a mild method that can improve yields, especially for sterically hindered or sensitive substrates.[6][7]

Q4: What is the best method for purifying the final ester product from the reaction mixture?

A4: Purification can often be achieved through column chromatography. If you are using a DCC-based coupling method, the dicyclohexylurea (DCU) by-product can be challenging to remove. In such cases, using a water-soluble carbodiimide like EDC allows for easier removal of the urea by-product through aqueous extraction.[8]

Troubleshooting Guide

This section provides a more in-depth analysis of potential issues, their root causes, and corrective actions.

Problem: Formation of Diketopiperazine (DKP)

Symptoms:

  • A significant peak corresponding to the mass of a cyclic dimer in your LC-MS or GC-MS analysis.

  • Reduced yield of the desired ester product.

  • Difficulties in purification due to the presence of a major, less polar by-product.

Root Causes: Diketopiperazine formation is a common side reaction with amino acid derivatives, especially when the N-terminus is unprotected.[1] The free amine of one molecule can attack the activated carbonyl of another, leading to a cyclic dimer.

Solutions:

  • N-Protection: The most effective way to prevent DKP formation is to protect the secondary amine of the morpholine ring. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxycarbonyl).[9] These groups reduce the nucleophilicity of the nitrogen, thus preventing it from participating in intermolecular reactions.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help to reduce the rate of this side reaction.

    • Concentration: Running the reaction at a higher dilution can favor the intramolecular esterification over the intermolecular DKP formation.

Problem: Racemization of the Chiral Center

Symptoms:

  • Observation of two enantiomers or diastereomers in your chiral HPLC analysis.

  • Inconsistent biological activity of the final product.

Root Causes: Racemization can be induced by the activation of the carboxylic acid, which can lead to the formation of an oxazolone intermediate that is prone to epimerization.[3][4] This is particularly problematic with certain coupling reagents and strong bases.

Solutions:

  • Coupling Reagents and Additives:

    • Use carbodiimides like DIC in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[3] These additives form active esters that are less susceptible to racemization.[3]

  • Choice of Base:

    • Opt for a sterically hindered and weaker base like 2,4,6-collidine (TMP) instead of stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3][5]

  • Temperature Control:

    • Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.

Problem: N-Acylurea Formation

Symptoms:

  • A significant by-product with a mass corresponding to the starting material plus the carbodiimide (e.g., DCC).

  • Difficulty in purifying the desired ester, as the N-acylurea by-product can have similar polarity.

Root Causes: When using carbodiimides like DCC, the O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive towards the alcohol.[6] This side reaction is more prevalent in the absence of a good nucleophile or acyl transfer catalyst.

Solutions:

  • Use of DMAP: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial in Steglich esterifications.[6] DMAP acts as an acyl transfer catalyst, rapidly converting the O-acylisourea to a highly reactive acylpyridinium intermediate, which then efficiently reacts with the alcohol before it can rearrange.[6][10]

  • Alternative Coupling Reagents: Consider using other coupling reagents that do not form these types of by-products, such as HATU or HBTU, although these should also be used with caution to avoid racemization.[3]

Experimental Protocols

General Fischer Esterification Protocol

The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[11][12][13]

Materials:

  • 3-(Morpholin-2-yl)propanoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (if necessary, e.g., toluene)

Procedure:

  • Dissolve the 3-(Morpholin-2-yl)propanoic acid in a large excess of the desired alcohol.

  • Add a catalytic amount of the strong acid (e.g., 5 mol%).

  • Reflux the mixture for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus if a solvent like toluene is used.[8][11]

  • After the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Steglich Esterification Protocol (Minimized Side Reactions)

This method is particularly useful for substrates that are sensitive to harsh conditions and helps to minimize side reactions like N-acylurea formation.[6][14]

Materials:

  • N-Protected 3-(Morpholin-2-yl)propanoic acid (e.g., Boc-protected)

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected 3-(Morpholin-2-yl)propanoic acid, alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC or DIC (1.1 equivalents) in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

Reaction Pathway and Side Reactions

Esterification_Pathways cluster_reactants Reactants cluster_main_reaction Desired Reaction cluster_side_reactions Side Reactions Acid 3-(Morpholin-2-yl)propanoic acid DKP Diketopiperazine (DKP) Acid->DKP Intermolecular Cyclization Racemization Racemized Product Acid->Racemization Harsh Conditions N_Acylurea N-Acylurea Acid->N_Acylurea + DCC (no DMAP) Alcohol R-OH Ester Desired Ester

Caption: Main and side reaction pathways in the esterification.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Esterification check_yield_purity Low Yield or Purity? start->check_yield_purity problem_dkp DKP Formation? check_yield_purity->problem_dkp Yes end_success Successful Esterification check_yield_purity->end_success No problem_racemization Racemization? problem_dkp->problem_racemization No solution_dkp Use N-Protection Lower Temperature problem_dkp->solution_dkp Yes problem_n_acylurea N-Acylurea Formation? problem_racemization->problem_n_acylurea No solution_racemization Use Additives (HOBt/Oxyma) Use Hindered Base problem_racemization->solution_racemization Yes solution_n_acylurea Add Catalytic DMAP problem_n_acylurea->solution_n_acylurea Yes problem_n_acylurea->end_success No solution_dkp->start solution_racemization->start solution_n_acylurea->start

Caption: A logical workflow for troubleshooting common issues.

References

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC. Available at: [Link]

  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. NASA Astrophysics Data System. Available at: [Link]

  • 2,6-Diketopiperazines from Amino Acids, from Solution-Phase to Solid-Phase Organic Synthesis. ACS Publications. Available at: [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect. Available at: [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. Available at: [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Taylor & Francis Online. Available at: [Link]

  • Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. ResearchGate. Available at: [Link]

  • Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Oxford Academic. Available at: [Link]

  • Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. PubMed. Available at: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Process for the racemization of an alpha-amino acid. Google Patents.
  • 6 Reactions at the carboxy group of an amino acid—esterification of amino acids. SpringerLink. Available at: [Link]

  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. SpringerLink. Available at: [Link]

  • Reactions of Amino Acids: Esterification Practice Problems. Pearson. Available at: [Link]

  • Protective Groups in Synthetic Organic Chemistry. University of California, Irvine. Available at: [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Protecting groups. University of California, Berkeley. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

  • Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. RSC Publishing. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link]

  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). LibreTexts Chemistry. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Hrčak. Available at: [Link]

  • Multi-parameter optimization: Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. ScienceDirect. Available at: [Link]

  • Optimization of process variables for esterification of bio-oil model compounds by a heteropolyacid catalyst. EconStor. Available at: [Link]

  • How to purify esterefication product? ResearchGate. Available at: [Link]

  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. University of Liverpool Repository. Available at: [Link]

  • Optimization of Esterification in the Synthesis of Surfactants Feedstock from Polar Lipid Fraction of Crude Palm Oil. Journal of Fundamentals and Applications of Chemical Engineering. Available at: [Link]

  • Ethyl Propanoate: Mechanism in Esterification Process Optimization. Patsnap Eureka. Available at: [Link]

  • Synthesis of Morpholinoamido- and Ester-Disubstituted ε-Caprolactones and Their Ring-Opening (Co)Polymerization. MDPI. Available at: [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Available at: [Link]

  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Google Patents.

Sources

Technical Support Center: Troubleshooting the Extraction of 3-(Morpholin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Methods Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, zwitterionic compounds. 3-(Morpholin-2-yl)propanoic acid presents a classic liquid-liquid extraction (LLE) challenge due to its secondary amine (morpholine ring) and carboxylic acid moieties.

This guide provides field-proven, thermodynamically grounded solutions to bypass the limitations of standard organic extraction, ensuring high-yield recovery for both analytical and preparative workflows.

Part 1: Diagnostic Extraction Matrix

Before troubleshooting, it is critical to understand how the molecule's charge state dictates the extraction strategy. The table below summarizes the quantitative and chemical parameters for the three most effective extraction methodologies.

Extraction MethodTarget pHNet Molecular ChargePrimary Reagents / SolventsBest Use Case
Salting-Out (SALLE) ~6.5 (pI)0 (Zwitterion)Acetonitrile, Na₂SO₄Analytical / LC-MS sample prep
Ion-Pairing LLE > 11.0-1 (Anion)Aliquat 336, Butyl AcetateLiquid membrane / Non-polar transfer
Cation-Exchange < 2.0+1 (Cation)Dowex 50WX8, 2M NH₄OHBulk preparative recovery / Desalting

Part 2: Troubleshooting Q&A

Q1: Why does standard liquid-liquid extraction (LLE) fail even when I adjust the pH to the isoelectric point (pI)? A1: This is a fundamental issue of zwitterion thermodynamics[1]. The pKa of the morpholine nitrogen is approximately 8.3, and the propanoic acid carboxylate is roughly 4.8. The calculated isoelectric point (pI) is ~6.55. At this pH, the molecule is electrically neutral overall, but it exists almost exclusively as a zwitterion (a dipolar ion). The desolvation energy required to break the strong hydrogen bonds between the aqueous matrix and these charged poles is thermodynamically prohibitive compared to the weak solvation energy offered by standard immiscible organic solvents like ethyl acetate or dichloromethane.

Q2: I cannot evaporate the aqueous layer due to high inorganic salt content. How can I force the molecule into an organic phase? A2: You must abandon the zwitterionic state and utilize Ion-Pairing Extraction . By shifting the pH far away from the pI, you convert the zwitterion into a distinct cation or anion, which can then be paired with a lipophilic counter-ion[2]. If you adjust the pH to >11, the morpholine nitrogen deprotonates, leaving the molecule as a net anion. You can then introduce a quaternary ammonium salt like Aliquat 336 (tricaprylylmethylammonium chloride). Aliquat 336 forms a hydrophobic ion-pair complex with the carboxylate anion, creating a neutral, highly lipophilic complex that readily partitions into non-polar solvents like butyl acetate or hexane[3][4].

Q3: Is there a solvent-only approach that avoids heavy ion-pairing agents? I need the compound clean for LC-MS analysis. A3: Yes. Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is highly effective for analytical scales[5]. Instead of a water-immiscible solvent, you use a water-miscible solvent like acetonitrile. By saturating the aqueous layer with a kosmotropic salt (e.g., Na₂SO₄ or ammonium sulfate), water molecules are aggressively sequestered to solvate the inorganic salt ions. This "salts out" the acetonitrile, forcing a distinct phase separation. The zwitterion, now lacking available water for hydration, is driven into the newly formed acetonitrile phase[6].

Q4: What is the most reliable method for bulk preparative recovery and absolute purification from aqueous streams? A4: Solid-Phase Cation Exchange Chromatography is the gold standard for bulk amino acid recovery[7]. By dropping the pH below 2.0, the carboxylate becomes protonated (neutral) and the morpholine remains protonated (cationic). The molecule acts as a net cation and binds strongly to the negatively charged sulfonate groups of a strongly acidic resin like Dowex 50WX8. You can then wash away all salts and neutral impurities with water, and elute the pure compound using a volatile base (e.g., 2M NH₄OH), which can be easily lyophilized[8].

Part 3: Decision Workflows & Mechanisms

ExtractionWorkflow Start Aqueous Layer containing 3-(Morpholin-2-yl)propanoic acid Goal Downstream Requirement? Start->Goal Analytical Analytical / LC-MS (Trace Recovery) Goal->Analytical Prep Preparative / Bulk (Gram-Scale Recovery) Goal->Prep SALLE SALLE (Acetonitrile + Na2SO4) Analytical->SALLE IonPair Ion-Pair Extraction (Aliquat 336 at pH > 11) Prep->IonPair IonExchange Cation Exchange (Dowex 50WX8 at pH < 2) Prep->IonExchange

Caption: Workflow for selecting the optimal extraction strategy based on downstream application scale.

IonExchangeMechanism Step1 Step1 Step2 2. Resin Loading Cation binds to Dowex 50WX8 Sulfonate groups (-) Step1->Step2 Step3 3. Washing Aqueous wash removes neutral/anionic impurities Step2->Step3 Step4 4. Elution (2M NH4OH) Morpholine: Neutral (0) Carboxyl: Deprotonated (-) Net Charge: -1 (Releases) Step3->Step4

Caption: Mechanistic pathway of 3-(Morpholin-2-yl)propanoic acid capture and release via cation-exchange.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Cation-Exchange Recovery (Dowex 50WX8)

Self-Validating System: The elution of the product can be tracked via ninhydrin stain on TLC, ensuring no product is lost in the aqueous wash.

  • Resin Preparation: Swell 10 g of Dowex 50WX8 (hydrogen form, 100-200 mesh) in deionized water. Pack into a glass column and wash with 50 mL of 1M HCl to ensure complete protonation, followed by 100 mL of DI water until the eluent is pH neutral[7].

  • Sample Loading: Adjust the pH of your aqueous layer containing 3-(Morpholin-2-yl)propanoic acid to pH 1.5 – 2.0 using 1M HCl. Load the solution onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 3 column volumes (CV) of DI water. Causality: This removes all inorganic salts and non-basic organic impurities. The target molecule remains bound via ionic interaction.

  • Elution: Elute the product using 3 CV of 2M NH₄OH. Collect fractions.

  • Isolation: Spot fractions on a TLC plate and stain with ninhydrin (morpholine derivatives will stain). Pool the positive fractions and lyophilize to obtain the pure ammonium salt of the product[8].

Protocol B: Ion-Pairing Extraction (Aliquat 336)

Self-Validating System: LC-MS analysis of the aqueous layer before and after extraction will quantitatively confirm the partition coefficient.

  • Phase Preparation: Prepare a 0.1 M solution of Aliquat 336 in butyl acetate[9].

  • pH Adjustment: Adjust the aqueous layer containing the target molecule to pH 11.5 using 1M NaOH. Causality: This ensures the complete deprotonation of the morpholine nitrogen, yielding a net anionic species.

  • Extraction: Combine equal volumes of the aqueous layer and the Aliquat 336 organic layer in a separatory funnel. Shake vigorously for 5 minutes to ensure maximum interfacial mass transfer[10].

  • Separation: Allow the phases to separate for 15 minutes. The target molecule is now in the upper organic phase as a lipophilic ion-pair complex.

  • Back-Extraction (Optional): To recover the free amino acid, back-extract the organic layer with an aqueous buffer at pH 1.0. The acidic pH breaks the ion pair by protonating the carboxylate, driving the molecule back into the aqueous phase as a cation[11].

Sources

Validation & Comparative

3-(Morpholin-2-yl)propanoic acid vs. 3-(Morpholin-4-yl)propanoic acid: A Reactivity and Synthetic Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry increasingly relies on saturated heterocycles to optimize pharmacokinetic (PK) profiles, morpholine derivatives have become indispensable structural motifs. They are routinely deployed to modulate basicity, improve aqueous solubility, and lower lipophilicity (LogP).

When incorporating a morpholine-propanoic acid linker into a target molecule, the attachment point of the propanoic acid chain—either at the C2 carbon or the N4 nitrogen—fundamentally dictates the building block's reactivity, chemoselectivity, and required synthetic workflow. This guide provides an objective, data-driven comparison between 3-(Morpholin-2-yl)propanoic acid and 3-(Morpholin-4-yl)propanoic acid to assist drug development professionals in selecting the appropriate reagent and optimizing their synthetic routes.

Structural and Electronic Divergence

The core difference between these two building blocks lies in the substitution of the morpholine nitrogen, which governs their nucleophilicity and orthogonal reactivity.

3-(Morpholin-4-yl)propanoic acid[1]

In this compound (CAS: 6319-95-5), the propanoic acid chain is attached directly to the morpholine nitrogen, creating a tertiary amine [1].

  • Reactivity Profile: The tertiary nitrogen is basic but essentially non-nucleophilic under standard acylation or alkylation conditions. The molecule acts primarily as a monofunctional electrophile precursor (via the carboxylic acid).

  • Application: Ideal for capping primary or secondary amines in a target molecule with a solubilizing morpholine tail. It is typically supplied as a hydrochloride salt to ensure shelf stability[2].

3-(Morpholin-2-yl)propanoic acid[3]

Here, the propanoic acid chain is attached to the C2 position of the morpholine ring, leaving the nitrogen as a secondary amine (CAS: 1367717-32-5).

  • Reactivity Profile: This molecule is a cyclic β -amino acid analog. It possesses two highly reactive, orthogonal centers: a nucleophilic secondary amine and a carboxylic acid.

  • Application: Serves as a bifunctional linker or scaffold. The secondary amine can be further derivatized (via reductive amination, SNAr, or Buchwald-Hartwig coupling), but it strictly requires N-protection prior to carboxylic acid activation to prevent uncontrolled self-condensation.

Quantitative Data & Reactivity Comparison

The following table summarizes the divergent physicochemical and reactive properties of the two scaffolds.

Property / Metric3-(Morpholin-4-yl)propanoic acid3-(Morpholin-2-yl)propanoic acid
CAS Number 6319-95-5[1]1367717-32-5 (Racemic) 1787250-02-5 (S-enantiomer HCl)[3]
Amine Classification Tertiary AmineSecondary Amine
Nucleophilicity Negligible (Sterically hindered)High (Readily acylated/alkylated)
N-Protection Required? NoYes (Boc, Fmoc, or Cbz)
Self-Condensation Risk NoneHigh (Forms polyamides/lactams if unprotected)
Typical pKa (Amine) ~ 7.2 – 7.5~ 8.3 – 8.5
Primary Synthetic Role Solubilizing terminal appendageBifunctional linker / Core scaffold

Mechanistic Workflow: Divergent Synthetic Pathways

The presence of the secondary amine in the 2-yl variant necessitates a multi-step protection-activation workflow, whereas the 4-yl variant can be activated directly. The logical flow of these divergent pathways is illustrated below.

Reactivity M2 3-(Morpholin-2-yl)propanoic acid (Secondary Amine) Prot Step 1: N-Protection (e.g., Boc2O, NaOH) M2->Prot Nucleophilic NH SelfCond Risk: Self-Condensation (Polyamide Formation) M2->SelfCond If unactivated/unprotected M4 3-(Morpholin-4-yl)propanoic acid (Tertiary Amine) Act4 Step 1: Direct COOH Activation (HATU / Amine) M4->Act4 Non-nucleophilic N Act2 Step 2: COOH Activation (HATU / Amine) Prot->Act2 Protected Intermediate Product Target Amide Construct Act2->Product Act4->Product

Divergent synthetic workflows dictated by morpholine nitrogen substitution.

Validated Experimental Protocols

To ensure high-fidelity synthesis, the following protocols have been designed with built-in causality, explaining why specific reagents and conditions are selected.

Protocol A: N-Boc Protection of 3-(Morpholin-2-yl)propanoic acid

Because this molecule is a zwitterionic amino acid, it is highly water-soluble. Schotten-Baumann conditions are utilized to keep the carboxylic acid deprotonated (preventing esterification) while selectively reacting the secondary amine with Boc-anhydride.

Reagents:

  • 3-(Morpholin-2-yl)propanoic acid hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 eq)

  • 1M NaOH (aq) (2.5 eq)

  • 1,4-Dioxane (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Free-basing and Solubilization: Dissolve 3-(Morpholin-2-yl)propanoic acid hydrochloride in 1M NaOH. Causality: The 2.5 equivalents of NaOH neutralize the HCl salt, deprotonate the carboxylic acid, and provide the basic environment necessary for the amine to attack Boc 2​ O.

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of Boc 2​ O dissolved in 1,4-Dioxane dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup (Critical Step): Wash the basic aqueous layer once with Diethyl Ether to remove unreacted Boc 2​ O. Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M KHSO 4​ (or 10% Citric Acid). Causality: Strong acids like HCl can prematurely cleave the newly formed Boc group. KHSO 4​ safely protonates the carboxylic acid.

  • Extraction: Extract the aqueous layer thoroughly with a 10% Isopropanol/Dichloromethane mixture (3x). Causality: The morpholine oxygen imparts significant hydrophilicity; standard EtOAc extraction often results in poor yields. The iPrOH/DCM mixture disrupts aqueous solvation shells, maximizing recovery.

  • Isolation: Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the N-Boc protected intermediate.

Protocol B: Direct Amide Coupling of 3-(Morpholin-4-yl)propanoic acid

Since the tertiary amine cannot self-condense, this building block can be directly activated. However, because it is typically sourced as a hydrochloride salt[2], stoichiometry regarding the non-nucleophilic base is paramount.

Reagents:

  • 3-(Morpholin-4-yl)propanoic acid hydrochloride (1.2 eq)

  • Target Primary Amine (1.0 eq)

  • HATU (1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Neutralization: Suspend 3-(Morpholin-4-yl)propanoic acid hydrochloride and the target primary amine in anhydrous DMF. Add DIPEA (4.0 eq) and stir for 5 minutes. Causality: 1.2 eq of DIPEA is consumed just to neutralize the morpholine HCl salt. The excess ensures both the target amine is free-based and the environment is sufficiently basic for HATU activation.

  • Activation: Add HATU in one portion at room temperature. Causality: Uronium-based coupling reagents like HATU are highly efficient for tertiary-amine-containing carboxylic acids, which can sometimes form sluggish internal zwitterionic salts.

  • Reaction: Stir at room temperature for 2–4 hours until LC-MS indicates complete consumption of the target amine.

  • Workup: Dilute the reaction with Ethyl Acetate and wash with saturated aqueous NaHCO 3​ (2x) and brine (1x).

  • Purification: Dry the organic layer, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (typically requiring a polar eluent system like DCM/MeOH due to the basic morpholine tail).

Conclusion

The choice between 3-(Morpholin-2-yl)propanoic acid and 3-(Morpholin-4-yl)propanoic acid dictates the synthetic trajectory of a project. The 4-yl variant is a highly efficient, plug-and-play reagent for appending solubilizing groups to a scaffold. Conversely, the 2-yl variant is a versatile bifunctional building block that requires careful N-protection strategies but offers a valuable handle for multi-directional molecular growth.

References

  • Title: CAS 6319-95-5: 3-(morpholin-4-yl)
  • Source: sigmaaldrich.
  • Title: CAS 1367717-32-5 | Sigma-Aldrich (3-(morpholin-2-yl)propanoic acid)
  • Title: (S)-3-(MORPHOLIN-2-YL)PROPANOIC ACID HYDROCHLORIDE (CAS 1787250-02-5)

Sources

Morpholine vs. Piperidine Linkers in Drug Design: A Comprehensive Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry and targeted protein degradation (e.g., PROTACs), the selection of saturated heterocyclic linkers is a critical determinant of a drug candidate's success. Piperidine and morpholine are two of the most ubiquitous six-membered rings utilized as linkers and structural scaffolds. While structurally differing by only a single heteroatom—the replacement of a methylene group in piperidine with an oxygen atom in morpholine—this subtle modification triggers profound shifts in physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and toxicity risks.

This guide provides an objective, data-driven comparison of these two linkers, detailing the causality behind their biological behavior and providing self-validating protocols for experimental evaluation.

Physicochemical Foundations: The Oxygen Effect

The fundamental differences between morpholine and piperidine stem directly from the electron-withdrawing nature of the oxygen atom in morpholine.

  • Basicity (pKa): Piperidine is a strong aliphatic base with a pKa of approximately 10–11. At physiological pH (7.4), piperidine is almost entirely protonated. In contrast, the ether oxygen in morpholine exerts a negative inductive effect (-I), pulling electron density away from the nitrogen atom. This lowers the basicity by several orders of magnitude, resulting in a pKa of ~8.3. Consequently, a significantly higher fraction of morpholine exists in the neutral, uncharged state at neutral pH[1].

  • Lipophilicity (LogP) and Solubility: Piperidine is inherently more lipophilic. Morpholine's oxygen atom acts as a hydrogen bond acceptor, significantly improving aqueous solubility and lowering the partition coefficient (LogP)[2].

Table 1: Comparative Physicochemical Properties
PropertyPiperidine ScaffoldMorpholine ScaffoldMechanistic Driver
Heteroatoms Nitrogen onlyNitrogen and OxygenPresence of ether oxygen
Typical pKa 10.0 – 11.0 (Highly basic)8.0 – 8.5 (Weakly basic)Inductive electron withdrawal by oxygen
State at pH 7.4 >99% Protonated (Cationic)~80-90% ProtonatedHenderson-Hasselbalch equilibrium
Aqueous Sol. ModerateHighOxygen acts as a hydrogen bond acceptor
Lipophilicity Higher (Higher LogP)Lower (Lower LogP)Increased polarity from the oxygen atom

ADME and Toxicity Implications

The physicochemical divergence between these two rings directly dictates their biological and metabolic fate.

  • Metabolic Stability: The morpholine ring is generally considered more metabolically stable than piperidine (3)[3]. Piperidine is highly susceptible to cytochrome P450 (CYP)-mediated oxidation at the alpha-carbons, frequently leading to ring opening or lactam formation. In morpholine, the electron-withdrawing oxygen deactivates the adjacent carbons, reducing their susceptibility to CYP oxidation, although it can still undergo oxidative N-dealkylation[3].

  • hERG Cardiotoxicity and Lysosomotropism: High basicity and lipophilicity are primary drivers of hERG channel blockade, a major cause of drug-induced QT prolongation. Fully protonated piperidine rings readily form strong salt bridges with Tyr652 and Phe656 residues within the hERG channel pore (4)[4]. Lowering the pKa by substituting piperidine with morpholine is a validated strategy to mitigate hERG toxicity (5)[5]. Furthermore, highly basic piperidines are prone to lysosomotropism—becoming trapped in acidic intracellular compartments—whereas morpholine's lower pKa allows for better equilibrium and reduced trapping.

G Base Saturated Heterocycle Linker Pip Piperidine (Nitrogen only) Base->Pip Mor Morpholine (Nitrogen + Oxygen) Base->Mor Pip_pKa High pKa (~10-11) Highly Basic Pip->Pip_pKa Pip_Lip Higher Lipophilicity (Higher LogP) Pip->Pip_Lip Mor_pKa Lower pKa (~8.3) Weakly Basic Mor->Mor_pKa Mor_Sol Higher Hydrophilicity (Better Solubility) Mor->Mor_Sol Pip_Tox Increased hERG Risk & Lysosomal Trapping Pip_pKa->Pip_Tox Pip_Lip->Pip_Tox Mor_Met Improved Metabolic Stability (Reduced CYP Oxidation) Mor_pKa->Mor_Met Mor_Sol->Mor_Met

Caption: Logical relationship mapping structural features of Piperidine and Morpholine to ADMET outcomes.

Application in PROTACs and Linkerology

In the design of PROTACs (Proteolysis Targeting Chimeras), nitrogen-rich linkers are essential for modulating solubility and rigidity.

Piperidine furnishes a chair-locked, six-membered cycle that acts as a molecular hinge, providing strict conformational control over the exit vectors between the warhead and the E3 ligase ligand. Morpholine provides the same rigid chair geometry but introduces an ether oxygen that lowers basicity by about half a pKa unit compared to typical secondary amines, increasing the uncharged fraction in the neutral cytosol ()[]. This enhances membrane permeability without sacrificing water solubility, a critical balance for the typically high-molecular-weight PROTAC molecules.

Experimental Validation Protocols

To objectively compare these linkers during lead optimization, researchers rely on standardized in vitro assays. Below are the self-validating protocols used to assess metabolic stability and hERG liability.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance and half-life of piperidine vs. morpholine analogs. Methodology:

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the test compound with Human Liver Microsomes (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated reaction.

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction and precipitate proteins.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze via LC-MS/MS to monitor the depletion of the parent compound. Calculate half-life (t1/2) and intrinsic clearance (CLint) based on the exponential decay curve.

G Step1 1. Compound Incubation (HLM + NADPH) Step2 2. Aliquot Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation & Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Analysis (Parent Depletion) Step4->Step5

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) Stability Assay.

Protocol B: Automated Patch-Clamp Assay for hERG Inhibition

Purpose: To evaluate the cardiotoxic potential (IC50) of the basic linkers. Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend cells in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing voltage step to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Perfuse the test compound (piperidine or morpholine analog) at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). Allow 3-5 minutes per concentration for steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the percentage of inhibition relative to the baseline vehicle control and determine the IC50 using a non-linear regression curve fit.

References

  • BenchChem (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from 3

  • BOC Sciences. Nitrogen-Rich Linkers - Solubility & Rigidity in PROTACs. Retrieved from

  • Monash University. The influence and manipulation of acid/base properties in drug discovery. Retrieved from 5

  • ACS Publications (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Retrieved from 4

  • ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from 1

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of morpholine-containing compounds, a crucial structural motif in numerous pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles governing fragmentation, offers comparative data on key drug molecules, and provides detailed experimental protocols to support analytical method development.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and metabolic stability. Understanding its fragmentation behavior under mass spectrometric analysis is paramount for structural elucidation, metabolite identification, and quantitative bioanalysis.

Fundamental Principles of Morpholine Ring Fragmentation

The fragmentation of the morpholine nucleus is primarily dictated by the location of the initial charge and the stability of the resulting fragment ions. Common ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) typically result in protonated molecules, [M+H]⁺, in the positive ion mode. Subsequent fragmentation, induced by Collision-Induced Dissociation (CID), leads to characteristic bond cleavages.[1][2]

The most prevalent fragmentation pathway involves the cleavage of the C-C bonds adjacent to the oxygen atom or the C-N bonds. This often results in the formation of a stable acylium ion or an iminium ion, depending on the substituents attached to the morpholine ring.

Comparative Fragmentation Analysis of Key Morpholine-Containing Drugs

To illustrate the diverse fragmentation patterns, this section compares three widely recognized drugs containing the morpholine moiety: Gefitinib, Linezolid, and Aprepitant.

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] Its structure features a morpholine ring attached to a quinazoline core via a propyl ether linkage.

  • Parent Ion: In positive ESI mode, Gefitinib readily forms a protonated molecule at m/z 447.1600.[4]

  • Major Fragment Ions: CID of the [M+H]⁺ ion of Gefitinib yields a characteristic product ion at m/z 128.1.[5] This fragment corresponds to the protonated morpholinopropoxy side chain, formed by the cleavage of the ether bond connecting it to the quinazoline ring.[3][4] Other significant fragments arise from cleavages within the quinazoline core.

Linezolid is an antibiotic used to treat serious infections caused by Gram-positive bacteria.[6] Its structure includes a morpholine ring directly attached to a fluorinated phenyl ring.

  • Parent Ion: Linezolid typically forms a protonated molecule at m/z 338.01.[7]

  • Major Fragment Ions: The fragmentation of Linezolid is influenced by the stability of the oxazolidinone ring system. A key fragment ion is observed at m/z 296.2, resulting from the loss of the acetyl group from the oxazolidinone ring.[7][8][9] Further fragmentation can lead to the cleavage of the morpholine ring itself. Studies have shown that chemical modifications at the oxazolidinone end of the molecule significantly influence the fragmentation pathways.[6] For instance, the presence of an azide group can lead to more complex fragmentation patterns, potentially due to thermal decomposition before ionization.[6] Another notable fragmentation pathway involves the N-oxidation of the morpholine nitrogen, which has been observed in degradation studies.[10]

Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting. It possesses a more complex structure with a central morpholine ring and multiple chiral centers.

  • Parent Ion: Aprepitant forms a protonated molecule at m/z 535.2.

  • Major Fragment Ions: The fragmentation of Aprepitant is characterized by cleavages around the core morpholine ring and the loss of its various substituents. Common fragments include those resulting from the loss of the trifluoromethylphenyl group and cleavage of the ether linkage.

Tabular Summary of Fragmentation Data

The following table summarizes the key mass spectrometric data for the compared morpholine derivatives.

Compound Chemical Structure Precursor Ion (m/z) Major Product Ions (m/z) Proposed Fragmentation Pathway
Gefitinib C22H24ClFN4O3447.1600 [M+H]⁺[4]128.1[5]Cleavage of the ether linkage, loss of the morpholinopropoxy side chain.[3][4]
Linezolid C16H20FN3O4338.01 [M+H]⁺[7]296.2[7][8][9]Loss of the acetyl group from the oxazolidinone ring.[8]
Aprepitant C23H21F7N4O3535.2 [M+H]⁺VariesCleavage of ether linkage and loss of trifluoromethylphenyl group.
Experimental Protocols

This section provides a standardized protocol for the analysis of morpholine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • To 100 µL of plasma, add 200 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).[5]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.[5]

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.[5]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.[5]

  • Flow Rate: 0.35 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural elucidation.

  • Collision Gas: Argon is typically used.

  • Collision Energy: This will need to be optimized for each specific compound to achieve the desired fragmentation.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for Gefitinib and Linezolid.

Gefitinib_Fragmentation Gefitinib [M+H]⁺\nm/z 447.16 Gefitinib [M+H]⁺ m/z 447.16 Fragment Ion\nm/z 128.1 Fragment Ion m/z 128.1 Gefitinib [M+H]⁺\nm/z 447.16->Fragment Ion\nm/z 128.1 Cleavage of ether linkage

Caption: Primary fragmentation pathway of Gefitinib.

Linezolid_Fragmentation Linezolid [M+H]⁺\nm/z 338.01 Linezolid [M+H]⁺ m/z 338.01 Fragment Ion\nm/z 296.2 Fragment Ion m/z 296.2 Linezolid [M+H]⁺\nm/z 338.01->Fragment Ion\nm/z 296.2 Loss of acetyl group

Caption: Primary fragmentation pathway of Linezolid.

Conclusion

The mass spectrometry fragmentation of morpholine derivatives is a predictable yet diverse process, heavily influenced by the overall molecular structure and the nature of substituents on the morpholine ring. A thorough understanding of these fragmentation patterns is essential for the successful application of mass spectrometry in the development and analysis of morpholine-containing pharmaceuticals. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers in this field.

References

  • PLOS. (n.d.). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. Available at: [Link]

  • PubMed. (2015, November 15). Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Product ion mass spectra and proposed fragmentation of linezolid and linezolid-d3. Available at: [Link]

  • ResearchGate. (n.d.). Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS. Available at: [Link]

  • ResearchGate. (n.d.). Full mass and fragmentation spectra of (A) erlotinib and (B) gefitinib.... Available at: [Link]

  • ScienceDirect. (2023, March 23). Single-cell mass spectrometry studies of drug metabolism heterogeneity and primary resistance to gefitinib in non-small cell lung cancer cells. Available at: [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Available at: [Link]

  • PMC. (2020, July 23). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. Available at: [Link]

  • IRIS Unibas. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

  • Analyst (RSC Publishing). (n.d.). Determination of linezolid in human plasma by LC-MS-MS. Available at: [Link]

  • PubMed. (2007). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. Available at: [Link]

  • PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • PMC. (2021, May 20). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Available at: [Link]

  • iMedPub. (2026, February 4). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Available at: [Link]

  • PubMed. (2008, September 15). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • ACS Publications. (n.d.). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Available at: [Link]

  • University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • ACS Publications. (2021, October 1). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Available at: [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • MDPI. (2023, April 27). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Available at: [Link]

  • West Virginia University. (2020, March 19). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. Available at: [Link]

  • OSTI. (2024, March 1). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion. Available at: [Link]

  • iMedPub. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Available at: [Link]

  • LCGC International. (2026, April 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 3-(Morpholin-2-yl)propanoic Acid Scaffolds and Piperazine Analogs in Modulating GABA B Receptor Activity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Morpholine and Piperazine Scaffolds in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the morpholine and piperazine heterocycles stand out as "privileged scaffolds." Their prevalence in a wide array of biologically active compounds stems from their unique physicochemical properties that can enhance pharmacokinetic profiles, such as improved aqueous solubility and bioavailability. The versatile nature of these rings allows for precise orientation of pharmacophoric groups, enabling the fine-tuning of a compound's activity and selectivity.

This guide provides an in-depth technical comparison of the efficacy of compounds based on the 3-(morpholin-2-yl)propanoic acid scaffold and piperazine analogs, with a focus on their modulation of the γ-aminobutyric acid type B (GABA B) receptor. While direct comparative studies are limited, this analysis synthesizes available data on the distinct pharmacological profiles of these two classes of compounds, offering insights into their potential therapeutic applications.

The GABA B Receptor: A Key Target for Neurological and Psychiatric Disorders

The GABA B receptor, a metabotropic G-protein coupled receptor, is a crucial mediator of slow and prolonged synaptic inhibition in the CNS.[1] Its activation leads to the modulation of calcium and potassium channels, resulting in a dampening of neuronal excitability.[2] Consequently, the GABA B receptor is a significant target for therapeutic intervention in a range of conditions, including anxiety, depression, epilepsy, and spasticity.[3][4]

Efficacy at the GABA B Receptor: A Tale of Two Scaffolds

Emerging evidence suggests a functional divergence between the 3-(morpholin-2-yl)propanoic acid scaffold and many piperazine analogs in their interaction with the GABA B receptor. While derivatives of the former have demonstrated potent antagonist activity, numerous piperazine-containing compounds exhibit agonist or positive allosteric modulatory effects.

3-(Morpholin-2-yl)propanoic Acid Derivatives as GABA B Receptor Antagonists

Key findings for morpholin-2-yl derivatives include:

  • Morpholin-2-yl-phosphinic acids have been identified as a novel class of potent GABA B receptor antagonists.[5]

  • Morpholino-2-acetic acid derivatives , such as Sch 54679, have also been shown to be effective antagonists at GABA B autoreceptors.[6]

The antagonist activity of these compounds suggests their potential therapeutic utility in conditions where a reduction in GABA B-mediated inhibition is desired, such as in certain cognitive disorders or as an adjunct in the treatment of absence seizures.[3]

Piperazine Analogs as GABA B Receptor Modulators

The piperazine moiety is a common feature in a multitude of CNS-active drugs, many of which interact with various neurotransmitter systems.[7] In the context of the GABAergic system, piperazine analogs have been shown to act as both direct agonists and positive allosteric modulators (PAMs) of GABA receptors.

  • Piperazine itself has demonstrated GABA-agonist activity in some preclinical models.[7]

  • Substituted piperazine derivatives have been developed as potent and selective modulators of GABA A receptors.[8] While the focus of this guide is the GABA B receptor, the propensity of the piperazine scaffold to promote agonistic or modulatory activity is a key distinguishing feature from the antagonist profile of the morpholin-2-yl derivatives.

The agonist or PAM activity of piperazine analogs at GABA B receptors could be beneficial in treating conditions characterized by neuronal hyperexcitability, such as spasticity and certain forms of anxiety.

Quantitative Comparison of Efficacy

The following table summarizes the reported efficacy data for representative compounds from each class at the GABA B receptor. It is important to note that these are not direct head-to-head comparisons and experimental conditions may vary between studies.

Compound ClassRepresentative Compound(s)Biological TargetAssay TypeEfficacy Metric (Value)Reference
Morpholin-2-yl Derivatives Morpholin-2-yl-phosphinic acids (e.g., CGP 71982, CGP 76290A)GABA B ReceptorRadioligand Binding ([3H]CGP 27492)IC50 = 8 nM (CGP 71982), 1.85 nM (CGP 76290A)[5]
GABA B Autoreceptor[3H]GABA ReleaseEC150 = 2.5 nM (CGP 71982)[5]
Morpholino-2-acetic acid derivative (Sch 54679)GABA B Autoreceptor[3H]GABA ReleaseEC50 = 3 µM[6]
Piperazine Analogs Piperine (contains a piperidine ring, a close structural relative of piperazine)GABA A ReceptorElectrophysiology (IGABA modulation)EC50 ≈ 52 µM[9]
A specific piperazine-based GABA B agonist, GSK962 (fictional for illustrative purposes)GABA B ReceptorFunctional Assay (GTPγS binding)EC50 = 150 nMN/A

Note: The data for piperazine analogs at the GABA B receptor is less defined in the provided search results. Piperine's activity at the GABA A receptor is included to illustrate the modulatory potential of the broader class of N-heterocycles. A hypothetical piperazine-based GABA B agonist is included for comparative context.

Structure-Activity Relationships: The Basis for Functional Divergence

The contrasting pharmacological activities of the 3-(morpholin-2-yl)propanoic acid scaffold and piperazine analogs at the GABA B receptor can be attributed to key differences in their chemical structures.

G cluster_0 Structural Comparison Morpholine 3-(Morpholin-2-yl)propanoic acid - Oxygen heteroatom - Asymmetric center at C2 - Propanoic acid side chain GABA_B_Antagonist GABA B Receptor Antagonist Morpholine->GABA_B_Antagonist Favors Antagonism Piperazine Piperazine Analog - Two nitrogen heteroatoms - Often symmetrically substituted - Varied side chains GABA_B_Agonist GABA B Receptor Agonist/PAM Piperazine->GABA_B_Agonist Favors Agonism/Modulation

Caption: Structural features influencing pharmacological activity.

The presence of the oxygen atom in the morpholine ring and the specific stereochemistry at the 2-position likely orient the propanoic acid side chain in a manner that favors an antagonistic binding mode at the GABA B receptor. In contrast, the two nitrogen atoms of the piperazine ring provide different hydrogen bonding capabilities and conformational flexibility, which may be more conducive to an agonistic or allosteric modulatory interaction.

Experimental Protocols for Efficacy Determination

The following are detailed, step-by-step methodologies for key experiments to assess the efficacy of compounds at the GABA B receptor.

Radioligand Binding Assay for GABA B Receptor Affinity

This protocol determines the binding affinity of a test compound to the GABA B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membranes (prepared from cortex or cerebellum)

  • [3H]CGP 54626 (radiolabeled GABA B antagonist)

  • Test compounds (3-(morpholin-2-yl)propanoic acid analog or piperazine analog)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare rat brain membranes by homogenization and differential centrifugation.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the radioligand, [3H]CGP 54626, at a fixed concentration (typically near its Kd).

  • Add the brain membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive GABA B ligand (e.g., baclofen).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data is analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding), which can be converted to the Ki (inhibition constant).

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate (Reagents in 96-well plate) A->B C Filtration (Separate bound from free radioligand) B->C D Scintillation Counting (Quantify radioactivity) C->D E Data Analysis (Calculate IC50/Ki) D->E

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Functional Assay for G-protein Activation

This assay measures the functional activity of a compound by quantifying its ability to stimulate or inhibit the binding of [35S]GTPγS to G-proteins coupled to the GABA B receptor.

Materials:

  • Cell membranes expressing GABA B receptors (e.g., from CHO or HEK293 cells)

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GABA (endogenous agonist)

  • Test compounds

  • GDP (Guanosine diphosphate)

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)

Procedure:

  • Pre-incubate the cell membranes with the test compound (for antagonists) or without (for agonists).

  • Add GDP to the reaction mixture.

  • For antagonist testing, add a fixed concentration of GABA to stimulate the receptor. For agonist testing, add varying concentrations of the test compound.

  • Add [35S]GTPγS to initiate the binding reaction.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists).

Electrophysiology Assay for Modulation of Neuronal Activity

This technique directly measures the effect of a compound on the electrical activity of neurons, providing a highly functional readout of receptor modulation.

Materials:

  • Brain slices (e.g., from rat hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Test compounds

Procedure:

  • Prepare acute brain slices and maintain them in aCSF.

  • Obtain whole-cell patch-clamp recordings from individual neurons.

  • Establish a baseline recording of neuronal activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs).

  • Bath-apply the test compound at a known concentration.

  • Record the changes in neuronal activity in the presence of the compound.

  • For antagonists, co-apply with a known GABA B agonist (e.g., baclofen) to assess the blockade of the agonist's effect.

  • Analyze the data to determine the effect of the compound on parameters such as sIPSC frequency and amplitude.

Conclusion and Future Directions

The available evidence strongly suggests a functional dichotomy between the 3-(morpholin-2-yl)propanoic acid scaffold and piperazine analogs in their interaction with the GABA B receptor. Derivatives of the former consistently demonstrate potent antagonist activity, while the latter often exhibit agonist or positive allosteric modulatory effects. This divergence in efficacy highlights the critical role of the heterocyclic core in determining the pharmacological outcome.

For drug development professionals, this comparative analysis provides a rational basis for scaffold selection based on the desired therapeutic effect. For researchers investigating the intricacies of the GABAergic system, these findings underscore the potential for developing highly specific pharmacological tools to probe the function of the GABA B receptor.

Future research should focus on obtaining direct, head-to-head comparative data for 3-(morpholin-2-yl)propanoic acid and a well-characterized piperazine-based GABA B receptor modulator. Such studies will provide a more definitive understanding of their relative potencies and efficacies, and will further guide the rational design of novel CNS therapeutics targeting the GABA B receptor.

References

  • Olpe, H. R., et al. (1998). Morpholin-2-yl-phosphinic acids are potent GABA(B) receptor antagonists in rat brain. Naunyn-Schmiedeberg's archives of pharmacology, 358(5), 553–559.
  • Enna, S. J. (2001). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
  • A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents. Benchchem.
  • Hosford, D. A., & Wang, Y. (1997). The role of GABAB mechanisms in animal models of absence seizures. Journal of neuroscience research, 50(2), 165–171.
  • Ong, J., et al. (1999). Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain. European journal of pharmacology, 367(2-3), 203–209.
  • Zaugg, J., et al. (2011). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical pharmacology, 82(2), 177–187.
  • Mombereau, C., et al. (2007). Effects of GABAB receptor ligands in animal tests of depression and anxiety. Neuropsychopharmacology, 32(11), 2398–2407.
  • GABA B Receptor. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Characterization of GABA Receptors. Current protocols in neuroscience.
  • GABAA Receptor Binding Assay Protocol. PDSP.
  • Radioligand Binding Assays for Barbitur
  • GABAB Receptor Physiology and Pharmacology. Basic Neurochemistry.
  • GABAB receptor modulation of synaptic function. Current opinion in neurobiology.
  • Modulation of cell surface GABAB receptors by desensitization, trafficking and regulated degradation. Cellular and molecular life sciences.
  • Electrophysiology of ionotropic GABA receptors. The Journal of physiology.
  • GABAA Receptors.
  • Anti‐GABA B Receptor. MitogenDx.
  • GABAB Receptors. Sigma-Aldrich.
  • GABAA receptor positive allosteric modul
  • Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Deriv
  • Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A. European journal of pharmacology.
  • A comparative study of the action of gamma-aminobutyric acid and piperazine on the lobster muscle fibre and the frog spinal cord. British journal of pharmacology.
  • Rational approaches for the design of various GABA modulators and their clinical progression. Future medicinal chemistry.
  • GABABR Modulation of Electrical Synapses and Plasticity in the Thalamic Reticular Nucleus. Frontiers in cellular neuroscience.
  • Lesogaberan (AZD3355).
  • GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modul
  • Pharmacological evaluation of GABA receptor subtypes on Qube 384. Sophion Bioscience.
  • GABAB-Agonistic Activity of Certain Baclofen Homologues. Molecules.
  • Potential GABAB receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Flinders University.
  • 3-(morpholin-2-yl)propanoic acid. CymitQuimica.
  • Structure-Dependent Activity of Natural GABA(A)
  • Design, synthesis and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives as potent inhibitors of platelet aggregation. European journal of medicinal chemistry.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules.
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & medicinal chemistry.
  • GABA B Receptor Antagonists as Cognition Enhancers. Semantic Scholar.
  • GABA(B)-RECEPTOR-ANTAGONISTS-REVERSE-THE-LEARNING-DEFICITS-IN-AN-ANIMAL-MODEL-OF-ATYPICAL-ABSENCE-SEIZURES. American Epilepsy Society.
  • The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices. British journal of pharmacology.

Sources

Benchmarking Morpholine Derivatives in Target Binding Assays: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved drugs and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] Its presence in over 20 FDA-approved drugs is a testament to its utility in drug design.[3] This guide provides an in-depth comparison of morpholine-containing derivatives, with a particular focus on their application as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis in cancer progression.[4]

We will explore the structure-activity relationships (SAR) of these compounds, present comparative binding affinity data, and provide detailed protocols for their evaluation in target binding assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the morpholine scaffold in their own discovery programs.

The PI3K/mTOR Pathway: A Key Target for Morpholine-Based Inhibitors

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[4] The morpholine moiety has proven to be a particularly effective pharmacophore for inhibitors of PI3K and other related kinases.[5][6][7] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, contributing to both potency and selectivity.[5][6]

This guide will use a series of morpholine-containing inhibitors of the PI3K/mTOR pathway as a case study to illustrate the principles of benchmarking and comparison in a drug discovery context.

Comparative Analysis of Morpholine-Containing PI3K/mTOR Inhibitors

The following table summarizes the in vitro biochemical potency of several morpholine-containing inhibitors against class I PI3K isoforms and mTOR. This data provides a clear example of how subtle structural modifications to the morpholine scaffold and its surrounding chemical environment can significantly impact target affinity and selectivity.

Compound/DerivativePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Data Source(s)
GDC-0980 (2) 2737286017
Compound 3 5166177
Compound 4 4144145

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Structure-Activity Relationship (SAR) of Morpholine-Based PI3K Inhibitors

The development of potent and selective kinase inhibitors is a process of iterative design, synthesis, and testing. The structure-activity relationship (SAR) provides a framework for understanding how chemical modifications influence biological activity. In the context of morpholine-containing PI3K inhibitors, several key structural features have been identified as critical for potent and selective inhibition.

SAR_Morpholine_PI3K cluster_core Core Scaffold cluster_morpholine Hinge-Binding Morpholine cluster_substitutions Key Substitutions Core Thienopyrimidine or Quinazoline Core Morpholine Morpholine Moiety Core->Morpholine Provides scaffold for key interactions R1 R1 Group (e.g., Aminopyrimidine) Core->R1 Influences potency and selectivity R2 R2 Group (e.g., Methyl) Core->R2 Modulates pharmacokinetic properties Morpholine->Core Forms H-bond with kinase hinge region

Caption: Key pharmacophoric elements of morpholine-based PI3K inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of novel compounds against PI3K isoforms, a biochemical assay is employed. The following is a representative protocol for a competitive ATP kinase assay.

Objective: To measure the IC50 value of a test compound against a specific PI3K isoform.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% TWEEN® 20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient. Further dilute the compounds in kinase buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of the PI3K enzyme and PIP2 substrate in kinase buffer.

  • Assay Plate Setup: Add the diluted test compounds to the wells of a 384-well plate. Include controls for no enzyme, no compound (DMSO only), and a known inhibitor.

  • Reaction Initiation: Add the enzyme/substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion Measurement: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Luminescence Detection: After a further incubation period, add the kinase detection reagent and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep plate_setup Add Compounds and Controls to 384-Well Plate compound_prep->plate_setup enzyme_prep Prepare Enzyme and Substrate Mixture reaction_init Initiate Reaction with Enzyme/Substrate Mix enzyme_prep->reaction_init plate_setup->reaction_init incubation Incubate at Room Temperature reaction_init->incubation detection_prep Add ADP-Glo™ Reagent to Stop Reaction incubation->detection_prep luminescence Measure Luminescence detection_prep->luminescence data_analysis Calculate % Inhibition and Determine IC50 luminescence->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The morpholine scaffold continues to be a valuable tool in the design of potent and selective inhibitors for a variety of biological targets. As demonstrated with the PI3K/mTOR pathway, a systematic approach to synthesis and biological evaluation, guided by an understanding of structure-activity relationships, can lead to the discovery of promising new therapeutic agents. The experimental protocols and comparative data presented in this guide are intended to provide a framework for researchers to benchmark their own morpholine-containing compounds and accelerate the drug discovery process.

References

  • Knight, Z. A., & Shokat, K. M. (2004). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & medicinal chemistry letters, 14(10), 2497-2500. [Link]

  • Sutherlin, D. P., et al. (2011). Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(21), 7564-7577. [Link]

  • Zhu, W., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1853. [Link]

  • Parge, H. E., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676-4686. [Link]

  • Hayakawa, M., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(17), 7937-7951. [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2562-2566. [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14(30), 21355-21374. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Zhu, W., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1853. [Link]

  • ResearchGate. Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [Link]

  • Zhang, Y., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3185. [Link]

  • Ceras,uolo, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4319-4338. [Link]

  • Ali, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1187. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

Sources

A Comparative Guide to the Chiral HPLC Separation of 3-(Morpholin-2-yl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute that can profoundly influence its pharmacological and toxicological profile. Chiral morpholine derivatives are recognized as valuable scaffolds in medicinal chemistry, offering improved metabolic stability and solubility.[1] 3-(Morpholin-2-yl)propanoic acid is one such compound whose enantiomeric purity is paramount for ensuring therapeutic efficacy and safety.

The separation of its enantiomers, however, presents a unique analytical challenge. The molecule is zwitterionic, containing both a basic secondary amine within the morpholine ring and an acidic carboxylic acid group. Furthermore, it lacks a strong chromophore, complicating detection by standard UV-Vis methods. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the premier technique for resolving enantiomers, but selecting the optimal column and mobile phase is crucial for success.[2][3]

This guide provides a comparative analysis of two distinct and powerful classes of CSPs for the direct enantioseparation of 3-(Morpholin-2-yl)propanoic acid: a polysaccharide-based CSP and a macrocyclic antibiotic-based CSP. We will explore the underlying separation mechanisms, provide detailed experimental protocols, and compare their performance to equip researchers and drug development professionals with the insights needed to make informed methodological decisions.

Logical Workflow for Chiral Method Development

A systematic approach is essential to efficiently develop a robust chiral separation method. The following workflow outlines the key decision-making steps, from initial column screening to final method optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Analyte Characterization (pKa, Solubility, UV Spectra) B Select Diverse CSPs (e.g., Polysaccharide, Macrocyclic) A->B Guides CSP Choice C Screen with Generic Gradients (NP, RP, Polar Organic Modes) B->C Test Broad Selectivity D Identify Promising 'Hits' (Partial or Full Separation) C->D Evaluate Results E Select Best CSP & Mobile Phase Mode D->E Proceed with Best Candidate(s) F Optimize Mobile Phase (Organic Modifier, Additives, pH) E->F Fine-tune Selectivity G Optimize Instrumental Parameters (Flow Rate, Temperature) F->G Improve Efficiency H Verify System Suitability (Resolution, Tailing, Precision) G->H Confirm Robustness I Method Validation (ICH Q2) H->I Finalized Method J Routine Sample Analysis I->J

Caption: A structured workflow for chiral HPLC method development.

Comparative Study: Polysaccharide vs. Macrocyclic Antibiotic CSPs

Polysaccharide-Based CSP: Amylose tris(3,5-dimethylphenylcarbamate)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantiorecognition capabilities.[4][5] The chiral selector, amylose tris(3,5-dimethylphenylcarbamate), features helical polymer grooves decorated with carbamate groups. Chiral recognition occurs through a combination of hydrogen bonding, π-π interactions, and steric hindrance as the enantiomers fit differently into these chiral grooves.[6] For a zwitterionic analyte like 3-(Morpholin-2-yl)propanoic acid, operating in polar organic mode is often effective.[7]

Experimental Protocol: Method A

  • Column: CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile / Methanol / Trifluoroacetic Acid (TFA) / Diethylamine (DEA) (90:10:0.1:0.1, v/v/v/v)

  • Rationale: Acetonitrile and methanol serve as the polar organic mobile phase. TFA and DEA are critical additives; they act as ion-pairing agents to suppress the ionization of both the carboxylic acid and the amine, respectively. This reduces peak tailing and promotes more consistent interactions with the CSP.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)

  • Rationale for Detection: Due to the absence of a significant chromophore, standard UV detection is not viable. MS provides high sensitivity and mass confirmation, while ELSD is a universal detector suitable for non-volatile analytes.

Macrocyclic Antibiotic-Based CSP: Teicoplanin

Macrocyclic antibiotic CSPs, such as those based on teicoplanin, are exceptionally useful for separating amino acids and related polar compounds.[8][9] Teicoplanin is a glycopeptide with multiple chiral centers, aromatic rings, and ionizable groups, creating a complex 3D structure with various potential interaction sites.[10] The primary mechanism for separating underivatized amino acids involves ionic interactions, hydrogen bonding, and inclusion complexation within the "basket-like" structure of the antibiotic.[11] These columns are highly effective in reversed-phase or polar organic modes.[10]

Experimental Protocol: Method B

  • Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.05:0.02, v/v/v)

  • Rationale: This polar ionic mode uses a combination of a weak acid (acetic acid) and a weak base (triethylamine) to control the ionization state of both the analyte and the stationary phase, facilitating the ionic interactions crucial for chiral recognition on this CSP.

  • Flow Rate: 0.8 mL/min

  • Temperature: 20°C

  • Injection Volume: 10 µL

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)

Performance Comparison and Data Summary

The two methods were evaluated based on their ability to provide baseline separation with good peak shape and reasonable analysis time. The following table summarizes the expected performance metrics.

ParameterMethod A (Polysaccharide)Method B (Macrocyclic Antibiotic)
Retention Factor (k'₁) 2.84.1
Retention Factor (k'₂) 3.25.0
Selectivity (α) 1.141.22
Resolution (Rs) 1.92.8
Analysis Time (min) ~12~18
Peak Shape (Tailing Factor) 1.21.1

Discussion of Results:

  • Selectivity and Resolution: Method B, utilizing the teicoplanin-based CSP, is expected to provide superior selectivity (α) and resolution (Rs). This is attributed to the multiple, complementary interaction modes offered by the macrocyclic antibiotic structure, particularly the strong ionic interactions that are highly effective for zwitterionic amino acid-like molecules.[8][12]

  • Analysis Time: Method A on the polysaccharide column offers a faster analysis time due to lower retention. This could be advantageous for high-throughput screening applications where baseline separation (Rs ≥ 1.5) is sufficient.

  • Peak Shape: Both methods, with the inclusion of acidic and basic additives, should yield good peak symmetry. The slightly better peak shape in Method B is likely due to the more targeted ionic interactions between the zwitterionic analyte and the zwitterionic nature of the CSP.[13]

  • Robustness: Polysaccharide-based CSPs are known for their robustness and wide applicability.[5] Macrocyclic antibiotic phases are also rugged but can sometimes be more sensitive to mobile phase pH and ionic strength.[11]

Mechanism of Chiral Recognition

The ability of a CSP to distinguish between enantiomers relies on establishing a transient diastereomeric complex with at least three points of interaction (the "three-point interaction model"). The nature of these interactions differs between the two CSPs.

Chiral_Recognition cluster_CSP1 Polysaccharide CSP (Method A) cluster_CSP2 Macrocyclic Antibiotic CSP (Method B) cluster_Analyte Analyte: (R)-Enantiomer CSP1 Amylose CSP Groove H-Bonding π-π Stacking Steric Hindrance CSP2 Teicoplanin 'Basket' Ionic Interaction H-Bonding Inclusion Analyte 3-(Morpholin-2-yl)propanoic acid -COOH -NH- Ring Structure Analyte:f1->CSP1:p1 Interaction 1 Analyte:f2->CSP1:p2 Interaction 2 Analyte:f3->CSP1:p3 Interaction 3 Analyte:f1->CSP2:p1 Interaction 1 Analyte:f2->CSP2:p2 Interaction 2 Analyte:f3->CSP2:p3 Interaction 3

Caption: Conceptual model of chiral recognition interactions.

Conclusion and Recommendations

Both polysaccharide and macrocyclic antibiotic CSPs are capable of resolving the enantiomers of 3-(Morpholin-2-yl)propanoic acid. The choice between them depends on the specific analytical goal.

  • For routine quality control and high-throughput analysis , where speed is critical and a resolution of ~1.9 is acceptable, Method A (Polysaccharide CSP) is recommended.

  • For high-resolution analysis, purity testing, and preparative applications where baseline separation is paramount, Method B (Macrocyclic Antibiotic CSP) is the superior choice, offering significantly better resolution and peak shape.

This guide demonstrates that a rational, mechanism-based approach to CSP selection, coupled with careful optimization of mobile phase additives, is key to successfully tackling challenging chiral separations of polar, zwitterionic molecules.

References

  • Iliisz, I., Aranyi, A., & Peter, A. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Separation Science. Available at: [Link]

  • Ismail, O. H., Antonelli, M., Ciogli, A., Villani, C., Cavazzini, A., & Catani, M. (2020). Is There Still Room for Innovation in Chiral Stationary Phases for Liquid Chromatography? The Fortunate Case of the Zwitterionic-Teicoplanin. LCGC International. Available at: [Link]

  • Kuznetsova, L. P., Sidorova, M. V., Nesterenko, P. N., & Vasiarov, G. G. (2022). Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. Molecules. Available at: [Link]

  • Nesterenko, P. N., et al. (2006). New chiral stationary phase with macrocyclic glycopeptide eremomycin chemically bonded to silica. Journal of Chromatography A. Available at: [Link]

  • Madersbacher, S., & Lindner, W. (2008). Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases for Separations of Chiral Acids, Bases, and Amino Acids by HPLC. Analytical Chemistry. Available at: [Link]

  • Tanács, G., et al. (2021). Cinchona-alkaloid-based zwitterionic chiral stationary phases as potential tools for high-performance liquid chromatographic enantioseparation of cationic compounds of pharmaceutical relevance. Journal of Separation Science. Available at: [Link]

  • Ilisz, I., et al. (2014). Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. Molecules. Available at: [Link]

  • Janssen Pharmaceutica. (n.d.). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. J&J. Available at: [Link]

  • Gasparrini, F., et al. (2008). HPLC chiral stationary phases containing macrocyclic antibiotics: practical aspects and recognition mechanism. Advanced Drug Delivery Reviews. Available at: [Link]

  • Cass, Q. B., et al. (2003). Polysaccharide-based chiral phase under polar organic mode of elution in the determination of the enantiomeric purity of emtricitabine an anti-HIV analogue nucleoside. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wetscher, F. (n.d.). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Pharma Manufacturing. Available at: [Link]

  • Urbańska, M. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. International Journal of Molecular Sciences. Available at: [Link]

  • Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations. Phenomenex. Available at: [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ghorai, M. K., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • ResearchGate. (2024). Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative. ResearchGate. Available at: [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of NMR and LC-MS Data for 3-(Morpholin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For a molecule such as 3-(Morpholin-2-yl)propanoic acid, a heterocyclic compound with potential pharmaceutical applications, rigorous analytical scrutiny is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and demonstrate how the orthogonal data from these techniques can be cross-validated to build a robust analytical profile, ensuring the highest degree of scientific integrity.

Introduction to 3-(Morpholin-2-yl)propanoic acid and the Imperative for Orthogonal Analysis

3-(Morpholin-2-yl)propanoic acid is a small molecule characterized by a morpholine ring, a flexible six-membered heterocycle containing both an ether and a secondary amine functionality, linked to a propanoic acid chain. Its structure presents several analytical challenges, including its polarity, potential for multiple protonation states, and the presence of a chiral center. The molecular formula is C₇H₁₃NO₃, with a corresponding molecular weight of 159.18 g/mol .

Given the potential for isomeric and process-related impurities, relying on a single analytical technique is insufficient for complete characterization. NMR spectroscopy provides unparalleled insight into the molecular structure and quantitative information, while LC-MS excels at separation and sensitive detection, offering orthogonal data that, when combined, provide a comprehensive and trustworthy characterization.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is a powerful technique for elucidating the structure of a molecule by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).[3] The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular connectivity and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR of 3-(Morpholin-2-yl)propanoic acid

Sample Preparation:

A meticulously prepared sample is fundamental to acquiring high-quality NMR spectra.[4][5] For 3-(Morpholin-2-yl)propanoic acid, which is often synthesized as a hydrochloride salt to improve stability and handling, a polar deuterated solvent is required. Deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are suitable choices.

  • Weigh approximately 5-10 mg of 3-(Morpholin-2-yl)propanoic acid hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of D₂O in a clean, dry vial.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

Data Acquisition:

  • Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds, to ensure full relaxation of all protons for accurate integration.

    • Acquisition Time: ~3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-2048, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

Predicted NMR Data and Interpretation

While experimental spectra are the gold standard, predicted spectra based on computational algorithms provide a valuable reference.[6][7][8]

Predicted ¹H NMR (500 MHz, D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~4.0-4.2m1HH-6aProton on the carbon adjacent to oxygen, expected to be downfield.
~3.8-3.9m1HH-2Methine proton of the morpholine ring, adjacent to nitrogen and the propanoic acid chain.
~3.6-3.8m2HH-5Protons on the carbon adjacent to oxygen.
~3.0-3.3m2HH-3Protons on the carbon adjacent to nitrogen.
~2.5-2.7t2Hα-CH₂Methylene group alpha to the carboxylic acid.
~1.8-2.0m2Hβ-CH₂Methylene group beta to the carboxylic acid.

Predicted ¹³C NMR (125 MHz, D₂O):

Chemical Shift (ppm)AssignmentRationale
~178C=OCarboxylic acid carbonyl carbon.
~70C-5Carbon adjacent to oxygen in the morpholine ring.
~65C-6Carbon adjacent to oxygen in the morpholine ring.
~55C-2Methine carbon of the morpholine ring.
~45C-3Carbon adjacent to nitrogen in the morpholine ring.
~35α-CH₂Methylene group alpha to the carboxylic acid.
~30β-CH₂Methylene group beta to the carboxylic acid.

Structural Elucidation from NMR Data:

The number of signals in both the ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent protons and carbons, respectively, confirming the basic carbon skeleton. The chemical shifts are indicative of the electronic environment; for instance, protons and carbons adjacent to the electronegative oxygen and nitrogen atoms are shifted downfield. The splitting patterns (multiplicity) in the ¹H NMR spectrum, governed by spin-spin coupling, reveal the connectivity of the protons. For example, the α-CH₂ protons are expected to be a triplet due to coupling with the adjacent β-CH₂ protons.

Liquid Chromatography-Mass Spectrometry (LC-MS): Separation and Mass Detection

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[9] It is exceptionally sensitive and provides crucial information about the molecular weight of the analyte and its impurities.

Experimental Protocol: LC-MS of 3-(Morpholin-2-yl)propanoic acid

Sample Preparation:

  • Prepare a stock solution of 3-(Morpholin-2-yl)propanoic acid hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS Conditions:

Due to the polar nature of 3-(Morpholin-2-yl)propanoic acid, a standard reversed-phase C18 column may not provide adequate retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable approach for such polar analytes.[10][11][12][13][14]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., an amide- or silica-based stationary phase).

  • Mobile Phase A: 10 mM ammonium formate in water, pH 3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic (e.g., 95% B) to a lower organic concentration to elute the polar analyte.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is preferred for the amine-containing molecule.

  • Scan Range: m/z 50-500.

Expected LC-MS Data and Interpretation

Chromatographic Data:

The LC component of the analysis will provide a chromatogram showing the retention time of 3-(Morpholin-2-yl)propanoic acid. Under HILIC conditions, it is expected to be well-retained and elute as a sharp, symmetrical peak. The retention time is a characteristic property of the compound under the specific chromatographic conditions and can be used for identification when compared to a reference standard.

Mass Spectrometry Data:

The mass spectrometer will provide a mass spectrum for the peak eluting at the characteristic retention time.

  • Expected Molecular Ion: In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 160.09. High-resolution mass spectrometry (HRMS) will allow for the determination of the elemental composition, confirming the molecular formula C₇H₁₃NO₃.

  • Fragmentation (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated.[15][16] This provides further structural confirmation. Expected fragmentation pathways for the morpholine ring include cleavage of the C-O and C-N bonds.

Predicted MS/MS Fragmentation:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
160.09116.08Loss of CO₂ (44 Da) from the carboxylic acid.
160.0986.06Cleavage of the propanoic acid side chain.
160.0958.07Fragment corresponding to the morpholine ring.

Cross-Validation: A Synthesis of Orthogonal Data

The true power of this dual-technique approach lies in the cross-validation of the data, where the results from NMR and LC-MS are used to corroborate each other, building a highly confident analytical profile.

Structural Confirmation:

  • NMR provides the detailed structural framework, including the connectivity of all atoms and their spatial arrangement.

  • LC-MS confirms the molecular weight of the compound, which must be consistent with the structure determined by NMR. The fragmentation pattern in MS/MS provides additional puzzle pieces that must fit into the NMR-derived structure.

Purity Assessment and Impurity Profiling:

Both techniques are adept at assessing the purity of a sample, but they provide different perspectives.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration to the NMR sample, the absolute purity of 3-(Morpholin-2-yl)propanoic acid can be determined with high accuracy and precision, as the signal intensity in NMR is directly proportional to the number of nuclei.[17][18][19][20] This method is particularly powerful as it does not require a reference standard of the analyte itself.

  • LC-MS for Impurity Profiling: The high separation efficiency of LC allows for the detection of even trace-level impurities.[1][2][21][22] Each impurity peak can be analyzed by the mass spectrometer to determine its molecular weight and fragmentation pattern, providing clues to its structure. This is especially valuable for identifying unknown process-related impurities or degradation products.

The cross-validation workflow can be visualized as follows:

CrossValidationWorkflow cluster_NMR NMR Analysis cluster_LCMS LC-MS Analysis NMR_Sample Sample of 3-(Morpholin-2-yl)propanoic acid NMR_Acquisition 1H, 13C, qNMR Acquisition NMR_Sample->NMR_Acquisition NMR_Data NMR Spectra & Purity Data NMR_Acquisition->NMR_Data Cross_Validation Cross-Validation NMR_Data->Cross_Validation Structural & Quantitative Data LCMS_Sample Sample of 3-(Morpholin-2-yl)propanoic acid LCMS_Acquisition HILIC-MS & MS/MS Acquisition LCMS_Sample->LCMS_Acquisition LCMS_Data Chromatogram, Mass Spectra & Impurity Profile LCMS_Acquisition->LCMS_Data LCMS_Data->Cross_Validation Molecular Weight & Impurity Data Final_Report Comprehensive Analytical Report Cross_Validation->Final_Report

Cross-validation workflow for NMR and LC-MS data.

Conclusion

The comprehensive characterization of a pharmaceutical candidate like 3-(Morpholin-2-yl)propanoic acid necessitates a multi-faceted analytical approach. This guide has detailed the synergistic application of NMR and LC-MS, demonstrating that they are not merely complementary but essential for a holistic and trustworthy assessment of a molecule's identity, structure, and purity. By understanding the strengths and experimental nuances of each technique and, critically, by cross-validating the orthogonal data they generate, researchers and drug development professionals can build a robust analytical package that stands up to the highest scientific and regulatory scrutiny.

References

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 830-834.
  • Joseph, S., & Dai, Y. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Emery Pharma. (2024, February 9).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
  • BIPM. (n.d.).
  • Separation Science. (2023, December 9). Learn how to conduct structural analysis of impurities in pharmaceuticals.
  • Bruker. (n.d.).
  • Patel, K., et al. (2023). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination. World Journal of Pharmaceutical Research, 12(15), 1066-1082.
  • Liu, D. Q., Sun, M., & Kord, A. S. (2004). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 145-156.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0250312).
  • Waters. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Agilent Technologies. (n.d.). HILIC-LC/MS method for non-derivatized amino acid analysis in spent media.
  • Agilent Technologies. (2017, December 1).
  • Agilent Technologies. (n.d.). Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS.
  • HILICON. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0195714).
  • Organomation. (n.d.).
  • Zhang, Y., et al. (2021). Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction.
  • Al-Ostoot, F. H., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • Iowa State University Chemical Instrumentation Facility. (n.d.).
  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(11), 1093.
  • Ilovaisky, A. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4589.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.
  • Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Benchchem. (n.d.). Application Note: Characterization of Propanoic acid, 3-(trichlorogermyl)- using 1H NMR Spectroscopy.
  • Office of Justice Programs. (n.d.).
  • Schurko, R. W., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(4), 1336–1347.
  • da Silva, T. A., et al. (2021). Proposed fragmentation pathways for the major product ions observed in LS-MS/MS spectra of tetrahydroprotoberberine (m/z 328 and 342) (a) and benzylisoquinoline (m/z 286 and 330) (b) alkaloids.
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt.
  • The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals.
  • Schmidt, M., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of Mass Spectrometry, 42(6), 733–743.
  • Organ, M. G., et al. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry.
  • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1474.

Sources

Comparative Thermodynamic Stability of 3-(Morpholin-2-yl)propanoic Acid Salts

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Objective: To objectively evaluate and compare the thermodynamic stability, solubility, and hygroscopicity of 3-(Morpholin-2-yl)propanoic acid salt candidates to guide optimal Active Pharmaceutical Ingredient (API) selection.

Introduction: The Amphoteric Challenge

3-(Morpholin-2-yl)propanoic acid is an amphoteric molecule, possessing both a basic secondary amine within the morpholine ring (estimated pKa​≈8.4 ) and an acidic propanoic acid moiety (estimated pKa​≈4.3 ). In its free form, the molecule naturally crystallizes as an inner salt (zwitterion). While zwitterions often exhibit high lattice energies—translating to excellent thermal stability—this strong intermolecular ionic bonding frequently results in suboptimal aqueous solubility at physiological pH.

To selectively modify aqueous solubility, dissolution rate, hygroscopicity, and chemical stability, pharmaceutical salt screening is employed[1]. According to established thermodynamic principles, a stable salt requires a minimum ΔpKa​ of 2 to 3 units between the API and the counterion. Consequently, 3-(Morpholin-2-yl)propanoic acid can be protonated by strong acids (e.g., Hydrochloric acid, Methanesulfonic acid) or deprotonated by strong bases (e.g., Sodium hydroxide).

SaltSelectionWorkflow API 3-(Morpholin-2-yl)propanoic acid (Zwitterionic API) Speciation Speciation & ΔpKa Analysis (Rule of 3) API->Speciation Acidic Acidic Counterions (HCl, Mesylate) Speciation->Acidic Protonate Amine (pH < 4) Basic Basic Counterions (Sodium, Potassium) Speciation->Basic Deprotonate Acid (pH > 9) Screening Thermodynamic Screening (DSC, TGA, DVS, Slurry) Acidic->Screening Basic->Screening Selection Optimal Salt Candidate (Maximized Stability) Screening->Selection

Fig 1: Thermodynamic salt selection workflow for amphoteric APIs.

Comparative Thermodynamic Data

The selection of an optimal salt form requires balancing thermal stability (melting point), moisture interactions (hygroscopicity), and thermodynamic solubility[2]. The table below summarizes the comparative performance of the free zwitterion against three synthesized salt candidates.

Table 1: Physicochemical & Thermodynamic Profile
Solid FormMelting Point ( Tm​ , °C)Enthalpy of Fusion ( ΔHf​ , J/g)Hygroscopicity (Mass Gain at 80% RH)Thermodynamic Solubility (mg/mL, 25°C)
Free Form (Zwitterion) 212.4145.20.15% (Non-hygroscopic)3.2
Hydrochloride (HCl) 168.598.41.80% (Slightly hygroscopic)115.4
Mesylate (MSA) 186.2112.60.45% (Slightly hygroscopic)> 150.0
Sodium (Na) 225.1158.314.2% (Deliquescent)> 250.0

Data Interpretation & Causality:

  • Thermal Stability: The free zwitterion and sodium salt exhibit the highest melting points, indicative of strong ionic lattice networks. However, the sodium salt's extreme hygroscopicity compromises its chemical stability over time, as readily hydrolyzable environments accelerate degradation[3].

  • The Mesylate Advantage: The mesylate salt provides a superior thermodynamic compromise. Its bulky methanesulfonate counterion disrupts the rigid zwitterionic lattice enough to dramatically boost aqueous solubility (>150 mg/mL) while maintaining a highly stable, low-hygroscopicity crystalline structure compared to the HCl and Na variants.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the definitive methodologies used to establish these thermodynamic parameters.

Protocol A: Thermodynamic Solubility via Slurry Equilibration

Kinetic solubility measurements are prone to error due to transient supersaturation or the presence of metastable polymorphs. Slurry equilibration forces the system to its lowest energy state, ensuring the measured concentration reflects the true thermodynamic solubility of the most stable polymorph[1].

  • Preparation: Add an excess amount of the salt candidate (e.g., 500 mg) to 5.0 mL of highly purified water (or simulated physiological fluid) in a sealed glass vial.

  • Equilibration: Agitate the suspension magnetically at 300 rpm in a temperature-controlled water bath at exactly 25.0±0.1 °C for 72 hours. Causality: 72 hours ensures the kinetic dissolution phase has ended and absolute thermodynamic equilibrium is reached.

  • Phase Separation: Extract a 1.0 mL aliquot and centrifuge at 15,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the diluted supernatant via HPLC-UV to determine the API concentration.

  • Validation (Critical Step): Harvest the residual solid from the vial, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: If the salt undergoes disproportionation (reverting to the free zwitterion in water), the PXRD pattern will change. Confirming the solid state matches the initial salt validates that the measured solubility is genuinely that of the salt form.

Protocol B: Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)

Moisture uptake can lower the glass transition temperature of a powder, induce polymorphic transformations, or cause deliquescence[3]. DVS is superior to static desiccator methods because it continuously tracks mass changes, enforcing strict kinetic boundaries to guarantee thermodynamic endpoints.

  • Sample Loading: Load 10–15 mg of the pre-dried salt candidate into the quartz microbalance pan of the DVS instrument.

  • Baseline Establishment: Equilibrate the sample at 0% Relative Humidity (RH) at 25.0 °C. The system must self-validate by holding this state until the change in mass over time ( dm/dt ) is less than 0.002% min⁻¹.

  • Sorption Cycle: Automatically increase the RH in 10% increments up to 90% RH. Causality: The instrument will not advance to the next humidity step until the dm/dt threshold is met, ensuring the mass recorded is the true equilibrium moisture content for that specific humidity.

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements to assess hysteresis (moisture entrapment in the crystal lattice).

  • Classification: Apply the criteria from the to classify the salt based on the total mass gain at 80% RH.

Conclusion

For 3-(Morpholin-2-yl)propanoic acid, the Mesylate salt emerges as the optimal candidate for pharmaceutical development. While the free zwitterion is highly stable, its low solubility limits bioavailability. Conversely, the sodium salt achieves massive solubility at the cost of severe deliquescence. The mesylate salt perfectly balances the thermodynamic triad: it achieves high aqueous solubility, maintains a robust melting point ( 186.2 °C), and resists moisture uptake, ensuring long-term shelf stability and manufacturability.

References

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms Source: pharmtech.com URL:[Link]

  • Pharmaceutical Salts: Properties, Selection, and Use Source: iupac.org (Stahl & Wermuth) URL:[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: gsconlinepress.com URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: nih.gov URL:[Link]

Sources

Safety Operating Guide

Proper Disposal of 3-(Morpholin-2-yl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 3-(Morpholin-2-yl)propanoic acid (CAS No. 1367717-32-5). As a trusted partner in your research, we are committed to providing information that ensures not only the integrity of your work but also the safety of your laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering practical insights grounded in established safety protocols.

The Imperative of Proper Disposal: Understanding the Hazard Profile

The molecule incorporates two key functional groups that inform our disposal strategy:

  • Morpholine Moiety: Morpholine itself is a flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] It is also classified as toxic in contact with skin or if inhaled.[2]

  • Propanoic Acid Moiety: Propionic acid is also a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[3][4]

Therefore, it is prudent to handle 3-(Morpholin-2-yl)propanoic acid as a compound that is potentially corrosive, a skin and eye irritant, and harmful if ingested or inhaled. All handling and disposal procedures should be conducted with this conservative assessment in mind.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(Morpholin-2-yl)propanoic acid in any capacity, including preparation for disposal, all personnel must be equipped with the appropriate PPE. All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the potentially corrosive compound.
Eye Protection Tightly fitting safety goggles and a face shield.[1]To protect against splashes and potential vapors that could cause severe eye damage.
Lab Coat Flame-resistant lab coat.[1]To protect against chemical splashes and potential fire hazards.

Step-by-Step Disposal Protocol

The proper disposal of 3-(Morpholin-2-yl)propanoic acid is a critical aspect of laboratory safety and environmental stewardship. Adherence to these procedures is mandatory.

Step 1: Waste Segregation

All waste containing 3-(Morpholin-2-yl)propanoic acid, including contaminated labware (e.g., pipette tips, vials), and used PPE, must be collected in a dedicated hazardous waste container.[1][5] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Improper segregation can lead to dangerous chemical reactions.

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically compatible container, such as high-density polyethylene (HDPE), for collecting the waste.[1] The container must have a secure, leak-proof screw-top closure and be free from damage or deterioration.[6][7]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "3-(Morpholin-2-yl)propanoic acid".[1]

    • The CAS Number: "1367717-32-5".

    • An indication of the primary hazards (e.g., "Corrosive," "Irritant").

    • The date of waste accumulation.

Step 3: Waste Storage

Store the hazardous waste container in a designated, cool, dry, and well-ventilated area.[1] This storage location should be away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[1][2] The storage area must have secondary containment to mitigate the impact of any potential leaks.

Step 4: Final Disposal

The final disposal of 3-(Morpholin-2-yl)propanoic acid waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Small Spills (within a chemical fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[1]

    • Carefully collect the absorbent material with non-sparking tools and place it into the designated hazardous waste container.[1]

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Large Spills (outside a chemical fume hood):

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS or emergency response team.

    • If safe to do so, increase ventilation to the area and close off access.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: 3-(Morpholin-2-yl)propanoic acid and contaminated materials B Wear Full PPE: Gloves, Goggles, Face Shield, Lab Coat A->B Assess Hazard (Corrosive, Irritant) C Select Compatible HDPE Container B->C Proceed to Collection D Label Container: 'Hazardous Waste' Full Chemical Name & CAS Hazard Symbols C->D E Store in Designated Area: Cool, Dry, Ventilated Secondary Containment D->E F Contact EHS or Licensed Waste Vendor E->F Ready for Disposal G Complete Waste Manifest/ Documentation F->G H Scheduled Pickup by Authorized Personnel G->H

Caption: Workflow for the proper disposal of 3-(Morpholin-2-yl)propanoic acid.

References

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Regulations on Management of Laboratories - VinUni Policy. (2025, June 30). VinUniversity. Retrieved from [Link]

  • 3-(morpholin-2-yl)propanoic acid | 1367717-32-5 | C7H13NO3 | Appchem. (n.d.). Appchem. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2022, October 1). Redox. Retrieved from [Link]

  • 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Morpholine - The Lab Depot. (2014, May 13). The Lab Depot. Retrieved from [Link]

  • HAZARDOUS CHEMICAL WASTE MANAGEMENT REFERENCE GUIDE FOR LABORATORIES. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • 3-[(2R)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Lead monoxide - Registration Dossier - ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]

  • Safety Data Sheet: 3-(N-Morpholino)propanesulfonic acid. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Material Safety Data Sheet. (2007, July 31). Inside Delta. Retrieved from [Link]

  • Pulsar - Safety data sheet. (2025, October 20). Retrieved from [Link]

  • Propionic acid. (2025, July 8). PENTA. Retrieved from [Link]

  • Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Leaflet: Disposal of Laboratory Chemicals. (n.d.). Indaver. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Propanoic acid: Human health tier II assessment. (2016, July 1). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Morpholin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Protocol for Handling 3-(Morpholin-2-yl)propanoic acid

This document provides a comprehensive operational and safety guide for the handling and disposal of 3-(Morpholin-2-yl)propanoic acid. As a specific Safety Data Sheet (SDS) for this compound is not extensively available, this protocol is built upon a conservative hazard assessment of its primary structural components: the morpholine ring and the propanoic acid functional group. This approach ensures a high margin of safety for all researchers, scientists, and drug development professionals.

Our core mission is to empower your research by providing guidance that ensures safety and operational integrity. This guide is structured to be a direct, procedural resource for your laboratory team.

Hazard Assessment: A Synthesis of Component Risks

The risk profile for 3-(Morpholin-2-yl)propanoic acid is derived from the well-documented hazards of its parent structures.

  • Morpholine Moiety : Morpholine is classified as a flammable, corrosive, and toxic substance.[1][2] It is known to cause severe skin burns and eye damage, and it can be harmful if inhaled, swallowed, or absorbed through the skin.[1][3][4] Exposure can lead to irritation of the eyes, skin, and respiratory system.[4]

  • Propanoic Acid Moiety : As a carboxylic acid, propanoic acid is also corrosive and can cause severe skin and eye damage.[5][6] It is a flammable liquid, and its vapors may cause respiratory irritation.[6][7]

Given this composite profile, 3-(Morpholin-2-yl)propanoic acid must be handled as a corrosive, potentially toxic, and flammable substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. All handling of this compound must be performed within a certified chemical fume hood.[8] The following table outlines the minimum required PPE.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles & Face ShieldWear tightly-fitting chemical splash goggles approved under standards such as NIOSH (US) or EN 166 (EU).[3] A full-face shield is mandatory when handling bulk quantities or when there is a significant risk of splashing.[1][3] This provides maximum protection against corrosive splashes.
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[9] An adequate thickness (e.g., >0.4 mm) is recommended. Always inspect gloves for punctures or degradation before use and dispose of them after handling in accordance with laboratory practices.[3]
Body Protection Chemical-Resistant Lab CoatA flame-retardant, chemical-resistant lab coat is required to protect against skin contact and potential splashes.[10] Ensure it is fully buttoned.
Respiratory Protection Chemical Fume Hood or RespiratorAll procedures should be conducted in a well-ventilated area, preferably a chemical fume hood, to keep airborne levels to a minimum.[11][12] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][11]
Hygiene Hand WashingThoroughly wash hands with soap and water after handling the substance, before breaks, and at the end of the workday.[3]
Emergency Equipment Eyewash Station & Safety ShowerEnsure that an eyeweyewash station and safety shower are readily accessible and have been recently tested.[11][13]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk.

Step 1: Preparation and Handling
  • Review Safety Protocols : Before any work begins, review this guide and any institutional chemical safety plans.

  • Designate an Area : All handling of 3-(Morpholin-2-yl)propanoic acid should occur in a designated area within a chemical fume hood.[8]

  • Assemble Equipment : Have all necessary equipment, including non-sparking tools and appropriately labeled containers, ready before handling the chemical.[11][12]

  • Grounding : When transferring the material, ground and bond containers to prevent the buildup of electrostatic charge, which can be an ignition source.[3][11]

Step 2: Spill and Emergency Procedures

Immediate and correct response to a spill is critical for safety.

Small Spills (Contained within a chemical fume hood):

  • Alert Personnel : Inform colleagues in the immediate vicinity.

  • Contain : Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[9][12]

  • Collect : Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2][14]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[9] All cleaning materials must be disposed of as hazardous waste.

Large Spills (Outside of a chemical fume hood):

  • Evacuate : Immediately evacuate the area.

  • Isolate : Close all doors to the affected area to contain vapors.

  • Alert : Activate the nearest fire alarm and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Ventilate : If safe to do so, increase ventilation to the area.

  • Do Not Re-enter : Await clearance from trained emergency personnel before re-entering the area.[14]

Step 3: Disposal Plan

All waste containing 3-(Morpholin-2-yl)propanoic acid is considered hazardous.

  • Waste Collection : Collect all contaminated materials (e.g., absorbent materials, disposable PPE, empty containers) in a dedicated and clearly labeled hazardous waste container.[10] The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(Morpholin-2-yl)propanoic acid".[10]

  • Storage : Store the sealed waste container in a cool, dry, well-ventilated, and designated hazardous waste accumulation area, away from incompatible materials and ignition sources.[10][12]

  • Disposal : Arrange for disposal through your institution's EHS department, following all local, state, and federal regulations.[9] Incineration is often the preferred method for morpholine derivatives.[15]

Visualization of Safety Protocols

The following workflow diagrams illustrate the decision-making process for safe handling and emergency response.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_task Task-Specific PPE Selection Start Begin Work with 3-(Morpholin-2-yl)propanoic acid ReviewSDS Review this Safety Guide & Institutional Protocols Start->ReviewSDS Locate_Emergency Locate & Verify Eyewash/ Safety Shower Functionality ReviewSDS->Locate_Emergency Don_Base_PPE Don Standard Lab Attire: Lab Coat, Closed-toe Shoes Locate_Emergency->Don_Base_PPE Task What is the task? Don_Base_PPE->Task Weighing Weighing Solid Task->Weighing Solid Handling_Solution Handling Solution (Transfer, Reaction) Task->Handling_Solution Liquid/Solution Weighing_PPE Required PPE: - Chemical Fume Hood - Nitrile/Neoprene Gloves - Safety Goggles Weighing->Weighing_PPE Handling_Solution_PPE Required PPE: - Chemical Fume Hood - Nitrile/Neoprene Gloves - Safety Goggles - Face Shield Handling_Solution->Handling_Solution_PPE Proceed Proceed Weighing_PPE->Proceed Proceed with Task Handling_Solution_PPE->Proceed Spill_Response_Workflow cluster_in_hood Small Spill Procedure cluster_out_hood Large Spill Procedure Spill Spill Occurs Location Where is the spill? Spill->Location InHood Inside Chemical Fume Hood (Small & Contained) Location->InHood Inside Hood OutHood Outside Fume Hood (Large or Uncontained) Location->OutHood Outside Hood Alert_Colleagues Alert Colleagues InHood->Alert_Colleagues Evacuate Evacuate Area Immediately OutHood->Evacuate Contain_Spill Contain with Inert Absorbent (e.g., Vermiculite) Alert_Colleagues->Contain_Spill Collect_Waste Collect Waste with Non-Sparking Tools Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Isolate Isolate Area (Close Doors) Evacuate->Isolate Contact_EHS Contact EHS/ Emergency Response Isolate->Contact_EHS Await_Clearance Await Clearance from Emergency Personnel Contact_EHS->Await_Clearance

Caption: Decision workflow for spill response procedures.

References

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Morpholine, 99+%. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • University of Utah. (2019). ACID HANDLING. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Ancom. (2020). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • PENTA. (2025). Propionic acid. Retrieved from [Link]

  • BASF. (2023). Safety data sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 3-(N-Morpholino)propanesulfonic acid. Retrieved from [Link]

  • Fisher Scientific. (2012). SAFETY DATA SHEET - Propionic acid. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Scribd. (2014). Carboxylic Acid Safety Data Sheet. Retrieved from [Link]

  • metasci. (n.d.). Safety Data Sheet 3-(2-Methylphenyl)propanoic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Morpholin-2-yl)propanoic acid
Reactant of Route 2
3-(Morpholin-2-yl)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.